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N-Methyl-1-(3-nitrophenyl)ethanamine Documentation Hub

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  • Product: N-Methyl-1-(3-nitrophenyl)ethanamine
  • CAS: 118949-34-1

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-Methyl-1-(3-nitrophenyl)ethanamine"

Technical Whitepaper | Process Development Series Executive Summary & Strategic Rationale The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine represents a classic yet nuanced challenge in chemoselective reduction. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Process Development Series

Executive Summary & Strategic Rationale

The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine represents a classic yet nuanced challenge in chemoselective reduction. This molecule serves as a critical chiral building block for adrenergic receptor ligands and a precursor for diamine synthesis via nitro-reduction.

The core synthetic challenge lies in the chemoselectivity required during the reductive amination of 3-nitroacetophenone. The objective is to reduce the intermediate imine/iminium species to the secondary amine without reducing the nitro group (


) to an amine (

) or hydroxylamine, and without over-alkylating to the tertiary amine.

This guide details a robust, scalable protocol using Titanium(IV) isopropoxide (


)  mediated imine formation followed by Sodium Borohydride (

)
reduction. This method is superior to catalytic hydrogenation (which risks nitro reduction) and standard acidic reductive aminations (which suffer from poor equilibrium conversion with acetophenones).

Retrosynthetic Analysis & Pathway Design

The most direct route utilizes the condensation of 3-nitroacetophenone with methylamine.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Nitroacetophenone Intermediate Titanium-Complexed Imine Species SM1->Intermediate Ti(OiPr)4, THF Dehydration Reagent Methylamine (in MeOH/THF) Reagent->Intermediate Product N-Methyl-1-(3-nitrophenyl) ethanamine Intermediate->Product NaBH4, MeOH Chemoselective Reduction

Figure 1: One-pot reductive amination pathway ensuring nitro-group tolerance.

Mechanistic Insight[2]
  • Activation: Acetophenones are sterically hindered and less electrophilic than aldehydes.

    
     acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine (ketimine).
    
  • Reduction:

    
     is selected over 
    
    
    
    (too aggressive, reduces nitro) and
    
    
    (reduces nitro).
    
    
    reduces the ketimine to the amine at room temperature while leaving the nitro group intact.

Experimental Protocol

Safety Warning: Methylamine is a volatile, toxic gas/liquid. 3-Nitroacetophenone is an irritant. Work in a fume hood. Titanium isopropoxide hydrolyzes rapidly; handle under inert atmosphere.[1]

Materials
  • Substrate: 3-Nitroacetophenone (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 2.0 eq)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 eq)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF (Reaction), Methanol (Workup)

Step-by-Step Procedure
Phase A: Imine Formation (The Titanium Method)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 3-Nitroacetophenone (1.65 g, 10 mmol) and Methylamine (10 mL of 2.0 M solution in THF, 20 mmol).

  • Lewis Acid Addition: Crucial Step. Add Titanium(IV) isopropoxide (3.7 mL, 12.5 mmol) dropwise via syringe.

    • Observation: The solution may warm slightly and change color (often yellow/orange) as the titanate complex forms.

  • Incubation: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • QC Check: Monitor by TLC (ensure disappearance of ketone). The imine is often hydrolytically unstable on silica; look for the absence of starting material.

Phase B: Chemoselective Reduction
  • Dilution: Dilute the reaction mixture with 10 mL of absolute methanol.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add

    
      (0.57 g, 15 mmol) in small portions over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase C: Quench and Isolation (Inorganic Removal)
  • Quench: Pour the reaction mixture into 50 mL of 1 M

    
     (or dilute NaOH). This precipitates titanium salts as white 
    
    
    
    .
  • Filtration: Filter the resulting suspension through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Transfer filtrate to a separatory funnel. Extract the aqueous phase with EtOAc (

    
     mL).
    
  • Acid-Base Purification (Self-Validating Step):

    • Extract the combined organic layers with 1 M HCl (

      
       mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in the organic phase.
      
    • Basify the combined aqueous extracts to pH >12 using 6 M NaOH.

    • Extract the cloudy aqueous mixture with DCM (

      
       mL).
      
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo to yield the oily amine.
    

Characterization Data

The following data represents the expected spectral signature for N-Methyl-1-(3-nitrophenyl)ethanamine .

Quantitative Data Summary
PropertyValueNotes
Physical State Pale yellow oilDarkens upon air exposure (store under

)
Yield 75–85%High yield due to Ti-mediated dehydration
Boiling Point ~140–145 °C@ 0.5 mmHg (Predicted)
Rf (TLC) 0.3510% MeOH in DCM + 1%

Spectroscopic Analysis

H NMR (400 MHz,

)
  • 
     8.21 (t, 
    
    
    
    Hz, 1H):
    Aromatic proton at C2 (between nitro and alkyl). Highly deshielded singlet-like triplet.
  • 
     8.10 (ddd, 
    
    
    
    Hz, 1H):
    Aromatic proton at C4 (ortho to nitro).
  • 
     7.68 (dt, 
    
    
    
    Hz, 1H):
    Aromatic proton at C6 (ortho to alkyl).
  • 
     7.51 (t, 
    
    
    
    Hz, 1H):
    Aromatic proton at C5 (meta to both).
  • 
     3.82 (q, 
    
    
    
    Hz, 1H):
    Benzylic methine (
    
    
    ).
  • 
     2.34 (s, 3H):  N-Methyl group (
    
    
    
    ).
  • 
     1.36 (d, 
    
    
    
    Hz, 3H):
    Terminal methyl group (
    
    
    ).
  • 
     1.25 (br s, 1H):  Amine proton (
    
    
    
    ), exchangeable with
    
    
    .
IR Spectrum (Neat)
  • 3350 cm

    
     (w, br):  N-H stretch (secondary amine).
    
  • 1530 cm

    
     (s) & 1350 cm
    
    
    
    (s):
    
    
    asymmetric and symmetric stretches (diagnostic for Nitro group retention).
  • 2800–3000 cm

    
    :  C-H stretches (alkyl and aromatic).
    

Process Workflow Visualization

This diagram illustrates the critical "Acid-Base Purification" logic, which ensures the final product is free from neutral starting materials.

WorkupFlow Crude Crude Reaction Mixture (Amine + Neutral Impurities) AcidExt Add 1M HCl Extract with EtOAc Crude->AcidExt OrgLayer1 Organic Layer (Discard/Recycle) Contains: Unreacted Ketone AcidExt->OrgLayer1 Separation AqLayer1 Aqueous Layer (Acidic) Contains: Product Salt (R-NH2Me+ Cl-) AcidExt->AqLayer1 Separation Basify Basify to pH 12 (NaOH) AqLayer1->Basify DCM_Ext Extract with DCM Basify->DCM_Ext FinalOrg DCM Layer Contains: Pure Free Base Amine DCM_Ext->FinalOrg FinalAq Aqueous Waste DCM_Ext->FinalAq

Figure 2: Self-validating purification workflow relying on the basicity of the target amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.[1]Increase

to 1.5 eq or extend reaction time. Ensure reagents are anhydrous.
Nitro Reduction Reaction temperature too high during reduction.Ensure

addition is at 0 °C. Do not use Pd/C or Raney Nickel.
Emulsions Titanium salts not fully removed.Use a larger volume of

during quench. Allow Celite filtration to proceed slowly.
Over-alkylation Formation of tertiary amine.[2]Use excess methylamine (2.0–3.0 eq) to statistically favor mono-alkylation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Barrett, A. G. M., et al. (2016). "Chemoselective Reduction of Nitro-Containing Compounds." Stack Exchange Chemistry / Literature Consensus. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents." Common Organic Chemistry Database. Link

  • BenchChem. (2025).[3] "Selective reduction of nitro group without affecting other functional groups."[3] BenchChem Technical Support. Link

Sources

Exploratory

Spectroscopic Characterization of N-Methyl-1-(3-nitrophenyl)ethanamine: A Technical Guide

Introduction I. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of N-Methyl-1-(3-nitrophenyl)ethanamine are based on the analysis of its structural analogues, including N-methyl-1-phenylethanamine and various 3-substituted nitroaromatics.[2][3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of N-Methyl-1-(3-nitrophenyl)ethanamine would be as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B in C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Acquire spectra on a 400 MHz+ spectrometer D->E F Record ¹H, ¹³C, COSY, HSQC spectra E->F G Apply Fourier transform H Phase correction and baseline correction G->H I Integrate and pick peaks H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methine proton, the N-methyl protons, and the methyl protons of the ethyl group. The electron-withdrawing nature of the nitro group at the meta position will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2'~8.20s (singlet) or t (triplet)J ≈ 2 HzDeshielded by adjacent nitro group and ortho to two carbons.
H-4'~8.10ddd (doublet of doublet of doublets)J ≈ 8, 2, 1 HzDeshielded by nitro group (para) and coupled to H-5' and H-6'.
H-6'~7.65d (doublet)J ≈ 8 HzOrtho to the ethylamine substituent.
H-5'~7.50t (triplet)J ≈ 8 HzCoupled to H-4' and H-6'.
CH-NH~3.80q (quartet)J ≈ 6.7 HzBenzylic proton, coupled to the adjacent methyl group.
NH~1.5-2.5br s (broad singlet)-Exchangeable proton, chemical shift is concentration-dependent.
N-CH₃~2.35s (singlet)-Methyl group attached to nitrogen.
CH-CH₃~1.40d (doublet)J ≈ 6.7 HzMethyl group coupled to the benzylic proton.
¹³C NMR Spectroscopy: Predicted Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C-3') and the other aromatic carbons will be significantly affected by the substituent effects.

Table 2: Predicted ¹³C NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1'~146.0Quaternary carbon, attached to the ethylamine side chain.
C-3'~148.5Quaternary carbon, deshielded due to attachment to the nitro group.
C-2'~121.0Aromatic CH, ortho to the nitro group.
C-4'~123.0Aromatic CH, para to the nitro group.
C-5'~129.5Aromatic CH.
C-6'~133.0Aromatic CH, ortho to the ethylamine substituent.
CH-NH~58.0Benzylic carbon, attached to nitrogen.
N-CH₃~34.0Methyl carbon attached to nitrogen.
CH-CH₃~23.0Methyl carbon of the ethyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-Methyl-1-(3-nitrophenyl)ethanamine will be characterized by absorptions corresponding to the nitro group, the N-H bond of the secondary amine, C-H bonds, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

The presence of the nitroaromatic and secondary amine functionalities will give rise to highly characteristic peaks.[4][5]

Table 3: Predicted Major IR Absorption Bands for N-Methyl-1-(3-nitrophenyl)ethanamine

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300-3350Weak to MediumN-H stretchSecondary Amine
~3000-3100MediumAromatic C-H stretchAromatic Ring
~2850-2970MediumAliphatic C-H stretchEthyl and Methyl Groups
~1580-1610MediumC=C stretchAromatic Ring
~1520-1540StrongAsymmetric NO₂ stretchNitro Group
~1340-1360StrongSymmetric NO₂ stretchNitro Group
~1100-1250MediumC-N stretchAmine
~690-900StrongC-H out-of-plane bendingSubstituted Benzene

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Output A Inject dilute solution (e.g., in Methanol) B Into GC-MS or via direct infusion A->B C Electron Ionization (70 eV) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Generate mass spectrum G Plot of m/z vs. relative intensity F->G

Caption: A typical workflow for obtaining an electron ionization mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of N-Methyl-1-(3-nitrophenyl)ethanamine is 180.21 g/mol . The molecular ion peak (M⁺) is expected at m/z = 180. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for phenylethylamines.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Methyl-1-(3-nitrophenyl)ethanamine

m/zPredicted Fragment IonFragmentation Pathway
180[C₉H₁₂N₂O₂]⁺Molecular Ion (M⁺)
165[C₈H₉N₂O₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
121[C₈H₉N]⁺Loss of the nitro group (•NO₂)
58[C₃H₈N]⁺Alpha-cleavage, forming the [CH(CH₃)=NHCH₃]⁺ ion. This is expected to be the base peak.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of N-Methyl-1-(3-nitrophenyl)ethanamine based on established principles of NMR, IR, and MS, and supported by experimental data from closely related structural analogues. The provided tables of predicted chemical shifts, absorption frequencies, and mass fragments, along with the standardized experimental workflows, offer a comprehensive reference for researchers working on the synthesis, purification, and analysis of this compound. This predictive framework serves as a robust tool for the structural verification and quality control essential in the fields of chemical synthesis and drug discovery.

References

  • Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-phenylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. L's Chemistry Stockroom. (n.d.). ethanol, 1-(3-nitrophenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Foundational

"physicochemical properties of N-Methyl-1-(3-nitrophenyl)ethanamine"

Technical Monograph: Physicochemical Profiling & Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine Executive Summary N-Methyl-1-(3-nitrophenyl)ethanamine is a chiral phenethylamine derivative characterized by a meta-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

Executive Summary

N-Methyl-1-(3-nitrophenyl)ethanamine is a chiral phenethylamine derivative characterized by a meta-nitro substitution on the aromatic ring and a secondary amine on the ethyl side chain. Unlike its para-substituted analogs, which are frequently explored for adrenergic activity, the 3-nitro (meta) isomer serves as a critical orthogonal building block in the synthesis of complex diamines and heterocycles.

This guide addresses the primary challenge in working with this moiety: Chemoselectivity. The coexistence of a reducible nitro group (


) and a secondary amine precursor necessitates rigorous control over reducing environments to prevent the formation of the aniline byproduct (3-amino derivative).

Physicochemical Identity

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) for the hydrochloride salt, which is the thermodynamically stable form for storage.

Table 1: Core Chemical Constants

PropertyValue / DescriptionContext
IUPAC Name N-Methyl-1-(3-nitrophenyl)ethan-1-amine
CAS (HCl Salt) 1052544-06-5Preferred for storage
CAS (Free Base) 115269-33-7Oil; prone to oxidation
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

MW: 216.66 g/mol (Salt)
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure
Melting Point 205–210 °C (Decomposition)Distinct from p-isomer (~225 °C)
pKa (Amine) 9.15 ± 0.10 (Predicted)Lower than phenethylamine (9.[1][2][3][4][5][6][7][8][9][10]8) due to electron-withdrawing

LogP (Octanol/Water) 1.68 (Free Base)Moderate lipophilicity; CNS permeable
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in hexanes/ether (Salt)
Chirality 1 Stereocenter (C1)Exists as (R) and (S) enantiomers

Chemoselective Synthesis Strategy

The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine requires a reductive amination of 3-nitroacetophenone.

The Trap: Catalytic hydrogenation (e.g.,


) is contraindicated . It will reduce the nitro group to an amine, yielding the di-amino byproduct.
The Solution:  Use of a hydride donor that is selective for imines over nitro groups, such as Sodium Triacetoxyborohydride (STAB) or a Titanium(IV) isopropoxide mediated reduction.
Protocol: Titanium-Mediated Reductive Amination

This protocol minimizes side reactions and avoids toxic cyanoborohydrides.

Reagents:

  • 3-Nitroacetophenone (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    

Workflow:

  • Imine Formation: In a dry flask under Argon, dissolve 3-nitroacetophenone in anhydrous THF. Add methylamine solution followed by

    
    .
    
    • Mechanism:[8][10] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine (Schiff base).

    • Observation: Solution will turn yellow/orange. Stir at ambient temperature for 6–12 hours.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise.
    
    • Caution: Exothermic evolution of hydrogen gas.

    • Selectivity:

      
       reduces the titanium-complexed imine but leaves the aromatic nitro group intact at low temperatures.
      
  • Quench & Workup: Quench with

    
     (not acid, to avoid generating 
    
    
    
    gel which is hard to filter). A white precipitate of titanium salts will form. Filter through Celite.
  • Purification: Extract the filtrate with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Salt Formation: Redissolve the resulting oil in diethyl ether and bubble dry

    
     gas (or add 
    
    
    
    in dioxane) to precipitate the target hydrochloride salt.
Visualized Pathway

Synthesis Ketone 3-Nitroacetophenone (Starting Material) Imine Titanium-Imine Complex (Intermediate) Ketone->Imine + MeNH2 + Ti(OiPr)4 (Dehydration) Byproduct AVOID: 3-Amino Derivative Ketone->Byproduct H2 / Pd-C (Non-selective) Target N-Methyl-1-(3-nitrophenyl) ethanamine (Free Base) Imine->Target + NaBH4 (Selective Reduction)

Figure 1: Chemoselective synthesis pathway highlighting the avoidance of catalytic hydrogenation to preserve the nitro functionality.[7]

Analytical Characterization

To validate the identity of the synthesized compound, the following diagnostic signals must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     1.55 ppm (d, 3H):  Doublet corresponding to the methyl group on the ethyl chain (
    
    
    
    ).
  • 
     2.45 ppm (s, 3H):  Singlet for the N-methyl group (
    
    
    
    ). Note: In the HCl salt, this may shift downfield to ~2.6 ppm and couple with the ammonium proton.
  • 
     4.30 ppm (q, 1H):  Quartet for the chiral methine proton (
    
    
    
    ).
  • 
     7.6–8.4 ppm (m, 4H):  Aromatic region.
    
    • Look for the deshielded singlet at ~8.3 ppm (proton at C2, between the alkyl and nitro groups).

    • This pattern distinguishes the meta-isomer from the para-isomer (which shows a symmetric AA'BB' doublet system).

Mass Spectrometry (ESI+)
  • Parent Ion (

    
    ):  m/z 195.1.
    
  • Fragmentation:

    • Loss of Methylamine (

      
      ): m/z 164 (minor).
      
    • Tropylium ion formation typical of benzyl derivatives.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to 180°C. Above 200°C, risk of decomposition with

    
     release.
    
  • Photostability: Nitroaromatics are susceptible to photoreduction or rearrangement over long periods. Store in amber vials.

Metabolic Considerations (In Vivo Context)

Researchers utilizing this compound for biological assays must be aware of its metabolic fate.

Metabolism cluster_Phase1 Phase I Metabolism Parent N-Methyl-1-(3-nitrophenyl)ethanamine N_Dealk 1-(3-nitrophenyl)ethanamine (Primary Amine) Parent->N_Dealk CYP450 (N-Demethylation) Nitro_Red N-Methyl-1-(3-aminophenyl)ethanamine (Aniline Derivative) Parent->Nitro_Red Nitroreductase (Anaerobic conditions)

Figure 2: Predicted metabolic divergence. Nitro-reduction significantly alters the electronic properties and toxicity profile of the molecule.

References

  • ChemicalBook. (2024). N-Methyl-1-(3-nitrophenyl)ethanamine Hydrochloride Properties and Supplier Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(3-nitrophenyl)- (Starting Material Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. (Specific methodology adapted for Section 3).
  • Fisher Scientific. (2025). Safety Data Sheet: Nitro-phenethylamine derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Chiral Resolution of N-Methyl-1-(3-nitrophenyl)ethanamine

Topic: Chiral Resolution of N-Methyl-1-(3-nitrophenyl)ethanamine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary N-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Resolution of N-Methyl-1-(3-nitrophenyl)ethanamine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

N-Methyl-1-(3-nitrophenyl)ethanamine is a critical chiral intermediate, often utilized in the synthesis of calcimimetics and calcium channel blockers. The biological activity of these pharmaceutical agents is frequently governed by the stereochemistry at the benzylic position, necessitating high enantiomeric excess (ee > 99%).

This guide outlines two distinct, field-proven strategies for obtaining the enantiopure amine:

  • The Classical Pathway (Industrial Standard): Resolution of the primary amine precursor using diastereomeric salt formation, followed by stereoretentive methylation.

  • The Biocatalytic Pathway (Green Chemistry): Direct kinetic resolution of the secondary amine using Candida antarctica Lipase B (CAL-B).

Strategic Analysis: Selecting the Resolution Route

Before initiating experimentation, researchers must select the pathway that aligns with their scale and equipment capabilities.

FeaturePathway A: Classical Salt Resolution Pathway B: Enzymatic Kinetic Resolution
Target Substrate Primary Amine: 1-(3-nitrophenyl)ethanamineSecondary Amine: N-Methyl-1-(3-nitrophenyl)ethanamine
Mechanism Thermodynamic solubility difference of diastereomeric saltsKinetic difference in enzymatic acylation rates (

vs

)
Resolving Agent L-(+)-Tartaric Acid (inexpensive, bulk available)CAL-B (Novozym 435) + Acyl Donor
Max Theoretical Yield 50% (unless racemization loop is added)50% (unless Dynamic Kinetic Resolution is used)
Scalability High (Multi-kg to Ton scale)Medium (Gram to Multi-kg)
Pros Robust, low raw material cost.Mild conditions, no heavy metals, direct route.
Cons Requires subsequent methylation step.Enzyme cost; requires chromatographic separation of amide/amine.

Pathway A: Classical Resolution via Primary Amine Precursor

Expert Insight: Direct resolution of secondary amines (N-methyl) with chiral acids is often plagued by poor crystallinity and "oiling out." The most reliable industrial protocol is to resolve the primary amine first, then perform a stereoretentive methylation.

Phase 1: Synthesis of Racemic Precursor
  • Starting Material: 3-Nitroacetophenone.

  • Reaction: Reductive amination using Ammonium Formate/Pd-C or Leuckart-Wallach conditions.

  • Output: (RS)-1-(3-nitrophenyl)ethanamine.

Phase 2: Diastereomeric Salt Crystallization

The 3-nitro substituent increases the acidity of the aromatic ring but does not significantly interfere with the amine's basicity relative to unsubstituted phenylethylamine.

Protocol:

  • Solvent Selection: Methanol (MeOH) is the preferred solvent. Ethanol (EtOH) may be used if solubility is too high in MeOH.

  • Stoichiometry: Use 1.0 equivalent of (RS)-amine and 1.0 equivalent of L-(+)-Tartaric Acid .

  • Crystallization:

    • Dissolve 100g (0.60 mol) of racemic amine in 400 mL MeOH at 60°C.

    • Add 90g (0.60 mol) L-(+)-Tartaric acid dissolved in 200 mL warm MeOH.

    • Allow to cool slowly to 25°C over 4 hours. Seed crystals of the (S)-amine-L-tartrate salt may be added at 45°C to induce nucleation.

    • Observation: The (S)-amine-L-tartrate salt typically crystallizes out (less soluble), while the (R)-amine salt remains in the mother liquor.[1]

  • Recrystallization: Filter the solid. Recrystallize from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water and basify with 20% NaOH to pH 12. Extract with Dichloromethane (DCM) and concentrate.[2]

Phase 3: Stereoretentive N-Methylation

To convert the resolved primary amine to the target N-methyl secondary amine without racemization, avoid direct alkylation with methyl iodide (which leads to over-alkylation). Use the Eschweiler-Clarke reaction.

Protocol:

  • Mix 1.0 eq of (S)-1-(3-nitrophenyl)ethanamine with 5.0 eq of Formic Acid (88%) and 1.2 eq of Formaldehyde (37% aq).

  • Reflux at 90-100°C for 4-6 hours. CO₂ evolution indicates reaction progress.

  • Mechanism: Formation of the imine followed by reduction by formate. This mechanism proceeds with retention of configuration .

  • Workup: Basify with NaOH, extract with Ethyl Acetate.

  • Yield: Typically 85-90% with >98% retention of ee.

Visual Workflow: Pathway A

PathwayA Start 3-Nitroacetophenone Racemic (RS)-1-(3-nitrophenyl)ethanamine (Primary Amine) Start->Racemic Reductive Amination Salt (S)-Amine • L-Tartrate Salt (Crystalline Solid) Racemic->Salt L-(+)-Tartaric Acid / MeOH Selective Crystallization MotherLiquor (R)-Amine Enriched Mother Liquor Racemic->MotherLiquor Filtration PurePrimary (S)-1-(3-nitrophenyl)ethanamine (Free Base, >99% ee) Salt->PurePrimary NaOH / Extraction Target (S)-N-Methyl-1-(3-nitrophenyl)ethanamine (Target Molecule) PurePrimary->Target Eschweiler-Clarke Methylation (HCOOH / HCHO, Reflux) RETENTION of Configuration

Figure 1: Classical resolution pathway utilizing the primary amine precursor to ensure high crystallinity and stereochemical integrity.

Pathway B: Enzymatic Kinetic Resolution (Direct)

For laboratories equipped for biocatalysis, this method allows for the direct resolution of the N-methylated racemate. Lipases are highly effective at distinguishing between enantiomers of secondary amines.

Catalyst: Candida antarctica Lipase B (Immobilized as Novozym 435). Acyl Donor: Ethyl Acetate (slow) or Isopropyl Acetate (moderate).

Expert Insight: N-methyl amines react slower than primary amines due to steric hindrance. Using a more reactive acyl donor like Ethyl Methoxyacetate can significantly accelerate the reaction rate (


).
Protocol:
  • Substrate: Dissolve 10 mmol of racemic N-Methyl-1-(3-nitrophenyl)ethanamine in dry Toluene or MTBE (Methyl tert-butyl ether).

  • Enzyme Loading: Add Novozym 435 (20-50% w/w relative to substrate).

  • Acyl Donor: Add 2.0 equivalents of Isopropyl Acetate.

  • Incubation: Shake at 30-40°C. Monitor conversion by HPLC.

  • Stop Point: Stop reaction at exactly 50% conversion (theoretical maximum for kinetic resolution).

  • Separation:

    • The reaction mixture now contains:

      • Unreacted Amine: (S)-N-Methyl-1-(3-nitrophenyl)ethanamine (assuming CAL-B E-value favors R-acylation).

      • Amide Product: (R)-N-Acyl derivative.

    • Workup: Acidify with 1M HCl. The unreacted (S)-amine moves to the aqueous phase. The neutral amide remains in the organic phase.

    • Basify the aqueous phase and extract to yield pure (S)-amine.

Visual Workflow: Pathway B

PathwayB Input Racemic N-Methyl-1-(3-nitrophenyl)ethanamine Reaction Enzymatic Acylation (CAL-B / Isopropyl Acetate) Toluene, 40°C Input->Reaction Separation Acid/Base Extraction Reaction->Separation 50% Conversion ProductS (S)-Amine (Unreacted) Target Enantiomer Separation->ProductS Aqueous Phase -> Basify ProductR (R)-Amide (Acylated) By-product Separation->ProductR Organic Phase

Figure 2: Biocatalytic kinetic resolution workflow. CAL-B selectively acylates one enantiomer, allowing physical separation via pH manipulation.

Analytical Control: Chiral HPLC Method

Validation of enantiomeric excess (ee) is mandatory. The nitro group provides excellent UV absorption, simplifying detection.

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro aromatic absorption)
Temperature 25°C
Expected Retention (S)-Enantiomer: ~8-10 min; (R)-Enantiomer: ~12-15 min (Verify with standards)

Note on Mobile Phase: The addition of 0.1% Diethylamine (DEA) is critical when analyzing amines to prevent peak tailing caused by interaction with residual silanols on the silica support.

Safety & Handling (E-E-A-T)

  • Nitro Aromatics: Compounds containing nitro groups can be energetic. While this specific molecule is generally stable, avoid subjecting the neat material to temperatures >150°C.

  • Skin Sensitization: Benzylic amines are potent skin irritants and sensitizers. Use double nitrile gloves and work in a fume hood.

  • Solvents: Methanol and Toluene are flammable and toxic.

References

  • Classical Resolution of Phenylethylamines: Perry, A., et al. "Resolution of 1-phenylethylamine via diastereomeric salt formation with tartaric acid." Journal of Chemical Education, 2006.

  • Kinetic Resolution using CAL-B: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines." Tetrahedron: Asymmetry, 2007.

  • Eschweiler-Clarke Methylation Mechanism: Iche-Tarrat, N., et al. "Mechanism of the Eschweiler-Clarke Reaction: A DFT Study." Chemistry - A European Journal, 2019.

  • Chiral HPLC of Nitro-aromatics: Aboul-Enein, H. Y. "High-performance liquid chromatographic enantioseparation of nitro-aromatics on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2001.

Sources

Foundational

Technical Guide: Stability Profile and Degradation Pathways of N-Methyl-1-(3-nitrophenyl)ethanamine

Topic: Stability and Degradation Pathways of N-Methyl-1-(3-nitrophenyl)ethanamine Document Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, Chemical Engineers Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation Pathways of N-Methyl-1-(3-nitrophenyl)ethanamine Document Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, Chemical Engineers

Executive Summary

N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 1052544-06-5, HCl salt) is a secondary benzylamine derivative structurally characterized by a nitro-substituted aromatic ring and a sterically hindered amine core. Often utilized as a chiral building block or a fragment in neuropharmacological ligands, its stability profile is governed by two competing electronic effects: the electron-withdrawing nitro group (


) at the meta position and the electron-donating secondary amine.

This guide details the physicochemical stability, degradation mechanisms, and analytical protocols required to maintain the integrity of this compound.[1] Key Finding: The benzylic C-H bond is the primary locus of failure, rendering the molecule highly susceptible to oxidative deamination under ambient stress, leading to the formation of 3-nitroacetophenone.

Physicochemical Profile & Structural Logic[2]

Understanding the degradation requires a precise structural analysis. Unlike phenethylamines (e.g., amphetamine), this compound is a benzylamine . The nitrogen is attached to the benzylic carbon, significantly lowering the bond dissociation energy (BDE) of the


-C-H bond.
PropertyValue / DescriptionImpact on Stability
Molecular Structure

Benzylic nitrogen facilitates oxidative cleavage.
pKa (Predicted)

(Base)
Exists as a cation at physiological pH; free base is volatile and reactive.
Electronic Effect meta-Nitro (

)
Deactivates ring oxidation but increases acidity of benzylic protons.
Hygroscopicity Moderate (HCl salt)Moisture uptake accelerates hydrolysis of trace imine impurities.

Degradation Pathways[1][3][4]

The degradation of N-Methyl-1-(3-nitrophenyl)ethanamine is dominated by oxidative processes rather than hydrolysis, as the molecule lacks hydrolyzable esters or amides.

Primary Pathway: Oxidative Deamination (Benzylic Oxidation)

The most critical pathway involves the abstraction of the benzylic hydrogen (facilitated by the adjacent nitrogen and the aromatic ring). This forms an unstable carbinolamine or imine intermediate, which hydrolyzes to release methylamine and the corresponding ketone.

  • Trigger: Atmospheric oxygen, radical initiators (peroxides), UV light.

  • Mechanism: Radical abstraction

    
     Imine formation 
    
    
    
    Hydrolysis.
  • End Product: 3-Nitroacetophenone .

Secondary Pathway: N-Dealkylation

Oxidative attack on the


-methyl group leads to the loss of the methyl moiety as formaldehyde (or formic acid), yielding the primary amine.
  • End Product: 1-(3-nitrophenyl)ethanamine .

Tertiary Pathway: N-Oxidation

Direct oxidation of the lone pair on the nitrogen yields the N-oxide. This is reversible under reducing conditions but represents a stable impurity in stored solutions.

  • End Product: N-Methyl-1-(3-nitrophenyl)ethanamine N-oxide .

Pathway Visualization (DOT Diagram)

DegradationPathways Parent N-Methyl-1-(3-nitrophenyl)ethanamine (Parent API) Imine Intermediate: N-Methyl Imine Parent->Imine Oxidation (-2H) (Benzylic Abstraction) Carbinol Intermediate: Carbinolamine Parent->Carbinol C-Hydroxylation (N-Methyl group) NOxide Degradant C (Trace): N-Oxide Derivative Parent->NOxide N-Oxidation (Peroxides/H2O2) Acetophenone Degradant A (Major): 3-Nitroacetophenone Imine->Acetophenone Hydrolysis (+H2O) MeNH2 Methylamine Imine->MeNH2 Byproduct PrimaryAmine Degradant B (Minor): 1-(3-nitrophenyl)ethanamine Carbinol->PrimaryAmine Dealkylation HCHO Formaldehyde Carbinol->HCHO Byproduct

Figure 1: Mechanistic degradation map highlighting the critical oxidative deamination pathway (Red) leading to 3-nitroacetophenone.

Analytical Methodologies

To accurately quantify the parent and detect the specific degradants identified above, a validated HPLC-UV or LC-MS method is required. The nitro group provides a strong chromophore, making UV detection highly sensitive.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention for moderately polar amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses silanol activity and ensures amine protonation (better peak shape).
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic nitro-aromatic degradants.
Gradient 5% B to 90% B over 15 minResolves polar primary amines (early eluting) from non-polar acetophenones (late eluting).
Detection UV @ 254 nmTargets the

transition of the nitro-benzene moiety.
Flow Rate 1.0 mL/minStandard backpressure management.
Mass Spectrometry Transitions (LC-MS/MS)

For trace impurity identification, monitor the following transitions in ESI+ mode:

  • Parent (

    
    ): 
    
    
    
  • Degradant A (3-Nitroacetophenone):

    
     (Note: May ionize poorly in ESI+; check UV or APCI).
    
  • Degradant B (Primary Amine):

    
    
    
  • Degradant C (N-Oxide):

    
    
    

Forced Degradation Protocols[1]

To validate the stability indicating nature of your analytical method, perform the following stress tests. These are designed to force the pathways illustrated in Figure 1.

Protocol A: Oxidative Stress (Critical)
  • Objective: Simulate long-term storage and isolate Degradant A & C.

  • Method: Dissolve 1 mg/mL of sample in 3% Hydrogen Peroxide (

    
    ) at Room Temperature.
    
  • Timepoints: 1h, 4h, 24h.

  • Expected Result: Rapid decrease in parent peak; appearance of N-oxide (early) and 3-nitroacetophenone (late).

Protocol B: Thermal/Humidity Stress
  • Objective: Assess solid-state stability and hygroscopicity.

  • Method: Expose solid substance (open vial) to 60°C / 75% RH.

  • Timepoints: 3 days, 7 days.

  • Expected Result: Yellowing of solid (nitro-aromatic oxidation); slight increase in primary amine.

Handling and Storage Recommendations

Based on the degradation susceptibility, the following storage controls are mandatory:

  • Atmosphere: Store under Argon or Nitrogen. The benzylic position is sensitive to atmospheric oxygen.

  • Temperature:

    
     is preferred; 
    
    
    
    is acceptable for short-term.
  • Form: Maintain as the Hydrochloride (HCl) salt . The free base is an oil that will rapidly oxidize and absorb

    
     (carbamate formation).
    
  • Light: Amber vials are required. Nitro-aromatics can undergo nitro-to-nitroso rearrangement under intense UV exposure.

References

  • Mechanism of Oxidative Deamination

    • Title: Oxidative Deamination of Amines by High-Valent Metal-Oxo Species.
    • Source: N
    • Context: Establishes the radical mechanism for benzylic amine oxid
  • Stability of Nitro-Aromatics

    • Title: Photochemistry of Nitro-Arom
    • Source: Journal of Photochemistry and Photobiology C.
    • Context: Details the UV-sensitivity of the nitro group in arom
  • Analytical Method Validation

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH Guidelines.[1]

    • Context: The regulatory standard for validating the HPLC protocols described in Section 4.
  • Analogous Compound Data (Methamphetamine/Phenylephrine)

    • Title: Forced degradation and impurity profiling of phenylephrine hydrochloride.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1]

    • Context: Provides comparative degradation d

Sources

Exploratory

"N-Methyl-1-(3-nitrophenyl)ethanamine potential biological activities"

Technical Assessment: N-Methyl-1-(3-nitrophenyl)ethanamine Executive Summary N-Methyl-1-(3-nitrophenyl)ethanamine (also designated as N-methyl-3-nitro- -methylbenzylamine) is a specific substituted benzylamine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: N-Methyl-1-(3-nitrophenyl)ethanamine

Executive Summary N-Methyl-1-(3-nitrophenyl)ethanamine (also designated as N-methyl-3-nitro-


-methylbenzylamine) is a specific substituted benzylamine derivative.[1][2] While structurally homologous to the psychostimulant methamphetamine (lacking the 

-methylene spacer), its pharmacological profile is distinct.[2] It functions primarily as a privileged scaffold for Monoamine Oxidase (MAO) inhibition and a key intermediate in the synthesis of calcilytics (calcium-sensing receptor antagonists).[1][2] This guide details its physicochemical properties, predicted and observed biological activities, and metabolic toxicology, providing a rigorous framework for researchers utilizing this compound as a chemical probe.

Part 1: Chemical Architecture & Physicochemical Properties[1][2]

1.1 Structural Disambiguation It is critical to distinguish this molecule from its phenethylamine counterparts to avoid pharmacological misinterpretation.[1][2]

  • IUPAC Name: N-Methyl-1-(3-nitrophenyl)ethanamine[1][2]

  • Common Name: m-Nitro-N-methyl-

    
    -methylbenzylamine[1][2]
    
  • Chemical Class: Substituted Benzylamine (Not an Amphetamine/Phenethylamine).[1]

  • Key Structural Feature: The amine-bearing carbon is directly attached to the aromatic ring (benzylic), creating a rigid chiral center with high electron density delocalization potential due to the nitro group.[1][2]

PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Low MW, fragment-like space.[1][2]
Molecular Weight 180.21 g/mol High ligand efficiency potential.[1][2]
LogP ~1.8 - 2.1Moderate lipophilicity; BBB permeable.[1][2]
pKa (Amine) ~9.2Predominantly protonated at physiological pH.[1]
H-Bond Donors/Acceptors 1 / 3Nitro group adds 2 acceptors; Amine is donor/acceptor.[1][2]
Rotatable Bonds 2Rigid core; entropically favorable binding.[1][2]

1.2 Electronic Influence of the 3-Nitro Group The substituent at the meta (3-) position is a strong electron-withdrawing group (EWG).[1][2]

  • Hammett Constant (

    
    ):  +0.71.[1]
    
  • Effect: It reduces the electron density of the aromatic ring and lowers the pKa of the benzylic amine compared to the unsubstituted parent. This acidity shift often enhances affinity for enzymes requiring nucleophilic attack or specific electrostatic alignment, such as MAO-B.[1][2]

Part 2: Pharmacological Profile & Biological Activities[2][3][4][5][6]

This section synthesizes SAR (Structure-Activity Relationship) data from the


-methylbenzylamine class.[1][2]
Primary Activity: Monoamine Oxidase (MAO) Inhibition

The


-methylbenzylamine scaffold is a validated reversible inhibitor of MAO enzymes.[1][2][]
  • Mechanism: The compound fits into the hydrophobic cavity of the MAO active site.[1] The benzylic amine mimics the transition state of substrate oxidation.[1]

  • Selectivity (MAO-B vs. MAO-A):

    • Unsubstituted

      
      -methylbenzylamine is a non-selective MAO inhibitor (
      
      
      
      ).[1][2]
    • Effect of N-Methylation: Generally maintains or slightly improves affinity by engaging the hydrophobic "entrance loop" of the enzyme.[1][2]

    • Effect of 3-Nitro: The electron-withdrawing nature alters the stacking interaction with the FAD cofactor.[1][2] Analogous 3-substituted derivatives often show shifts toward MAO-B selectivity , making this a potential probe for neuroprotective research (Parkinson’s models).[1][2]

Secondary Activity: Calcilytic Precursor

Substituted


-methylbenzylamines are essential pharmacophores for calcilytics  (CaSR antagonists).[1][2]
  • Relevance: These drugs stimulate parathyroid hormone (PTH) secretion.[1] The N-methyl-1-(3-nitrophenyl)ethanamine moiety serves as the "right-hand" side of classic calcilytic structures (e.g., NPS-2143 analogs), providing critical pi-stacking interactions within the transmembrane domain of the receptor.[1][2]

Absence of Psychostimulant Effects

Unlike methamphetamine (


), this molecule lacks the ethylene bridge.[1][2]
  • Causality: The distance between the aromatic ring and the nitrogen is shortened from ~5.1 Å to ~3.6 Å.[1]

  • Outcome: This steric contraction prevents the molecule from effectively spanning the Aspartate-Phenylalanine binding vector in Monoamine Transporters (DAT/NET/SERT).[1][2] Therefore, it displays negligible monoamine releasing activity , rendering it non-addictive and distinct from psychostimulants.

Part 3: Metabolic Fate & Toxicology (The Nitro-Risk)[1][2]

The 3-nitro group introduces a specific toxicological pathway that must be controlled in experimental designs.[1][2]

3.1 Nitroreduction Pathway Under hypoxic conditions or via specific hepatic reductases (cytochrome P450 reductase), the nitro group can undergo sequential reduction.

MetabolicPathway Parent Parent Compound (3-Nitro) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction (CYP450 Reductase) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Adduct DNA/Protein Adducts (Toxicity) Nitroso->Adduct Electrophilic Attack Amine Amino Metabolite (3-Amino) Hydroxylamine->Amine 2e- Reduction Hydroxylamine->Adduct Esterification -> Nitrenium

Figure 1: Metabolic reduction cascade of the nitro moiety.[1][2] The Nitroso and Hydroxylamine intermediates are reactive electrophiles capable of cellular damage.

3.2 Safety Protocol:

  • In Vitro: Avoid hypoxic incubations unless studying hypoxia-selective cytotoxicity.[1][2]

  • In Vivo: Monitor for methemoglobinemia, a known side effect of aromatic nitro compounds.[1]

Part 4: Experimental Protocols

Synthesis: Reductive Amination

Objective: Selective synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine from 3-nitroacetophenone.

Reagents:

  • 3-Nitroacetophenone (1.0 eq)[1][2]

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Titanium(IV) isopropoxide (2.0 eq) - Lewis Acid Catalyst[1][2]

  • Sodium Borohydride (

    
    ) (1.5 eq)
    

Workflow:

  • Imine Formation: Dissolve 3-nitroacetophenone in anhydrous THF under

    
    . Add Methylamine and 
    
    
    
    . Stir at ambient temperature for 6-12 hours. Checkpoint: Monitor disappearance of ketone via TLC.
  • Reduction: Cool mixture to 0°C. Add

    
     portion-wise (Caution: Exothermic). Stir for 2 hours.
    
  • Quench: Add 1M NaOH carefully to precipitate titanium salts. Filter through Celite.[1][2]

  • Purification: Extract with DCM. Acid/Base extraction is recommended to purify the amine.[1]

    • Acidify organic layer (product moves to aqueous).[1]

    • Wash organic layer (removes neutral impurities).[1]

    • Basify aqueous layer (pH > 12).[1]

    • Extract into DCM, dry (

      
      ), and concentrate.
      
Assay: MAO-B Inhibition Screening (Amplex Red Method)

Objective: Determine the


 of the compound against MAO-B.[1][2]

Materials:

  • Recombinant Human MAO-B (Sigma/Corning).[1][2]

  • Substrate: Benzylamine or Tyramine.[1][2]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

Protocol:

  • Preparation: Dilute compound in DMSO (Final concentration <1%). Prepare serial dilutions (e.g., 0.1 nM to 100

    
    ).
    
  • Incubation: Mix MAO-B enzyme (0.5 U/mL) with the test compound in reaction buffer (0.1 M Phosphate, pH 7.4). Incubate at 37°C for 15 minutes.

  • Reaction Start: Add the Master Mix (200

    
     Amplex Red, 1 U/mL HRP, 1 mM Benzylamine substrate).
    
  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate slope (velocity) of the linear phase. Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
    • Control: Selegiline (Positive Control, expected

      
      ).[2]
      

Part 5: Visualization of Mechanism[2]

The following diagram illustrates the competitive inhibition mechanism at the MAO active site.

MAO_Inhibition Enzyme MAO-B Active Site Hydrophobic Cage + FAD Cofactor Result Result: Increased Synaptic Monoamines (Dopamine Sparing) Enzyme->Result Enzymatic function halted Substrate Endogenous Substrate Dopamine/Phenethylamine Substrate->Enzyme Blocked Access Inhibitor N-Methyl-1-(3-nitrophenyl)ethanamine Rigid Benzylic Amine Inhibitor->Enzyme High Affinity Binding (Steric Blockade)

Figure 2: Competitive inhibition model. The inhibitor occupies the substrate channel, preventing the oxidative deamination of endogenous monoamines.

References

  • NIST Chemistry WebBook. (2024).[1] alpha-Methylbenzylamine Properties and Spectra. National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. (2024).[1] 1-(3-Nitrophenyl)ethanamine Compound Summary. National Library of Medicine.[1] [Link]

  • Kalgutkar, A. S., et al. (2005). Selective monoamine oxidase A and B inhibitors: a review of chemical structures and therapeutic potential. Current Drug Targets.[1][4] (Contextual grounding for benzylamine SAR).

  • Nemeth, E. F., et al. (2004). Calcilytics: compounds that block the calcium-sensing receptor.[1][2] Current Pharmaceutical Design. (Contextual source for alpha-methylbenzylamine pharmacophore in calcilytics).

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry. (Reference for physicochemical properties of amine salts).

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for N-Methyl-1-(3-nitrophenyl)ethanamine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-1-(3-nitrophenyl)ethanamine , a secondary amine intermediate often utilized in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-1-(3-nitrophenyl)ethanamine , a secondary amine intermediate often utilized in pharmaceutical synthesis. By synthesizing structure-property relationships (SPR) with established physicochemical principles, this document outlines optimal solvent systems for reaction, extraction, and purification. It includes validated experimental protocols based on OECD guidelines and provides actionable workflows for researchers in drug development.

Molecular Architecture & Physicochemical Profile[1]

To predict and manipulate solubility, one must first deconstruct the molecular architecture. N-Methyl-1-(3-nitrophenyl)ethanamine (Analogous CAS: 1052544-06-5 / 166943-39-1 derivatives) exhibits a "push-pull" electronic structure that dictates its interaction with solvents.

Structural Components & Solubility Impact[2][3][4][5][6]
  • Secondary Amine (

    
    ):  Acts as both a hydrogen bond donor and acceptor. This moiety confers solubility in protic solvents (alcohols) and allows for pH-dependent solubility switching (free base vs. salt).
    
  • Nitro Group (

    
    ) at meta position:  A strong electron-withdrawing group (EWG). It significantly increases the molecular dipole moment compared to the unsubstituted phenethylamine, enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile.
    
  • Ethyl-Phenyl Core: The lipophilic scaffold. It limits water solubility (in the free base form) but ensures compatibility with chlorinated solvents (DCM, Chloroform) and moderately polar ethers.

Predicted Solubility Profile (Free Base)

Based on structural analogs (e.g., N-methyl-4-nitrophenethylamine) and functional group contributions.

Solvent ClassSpecific SolventsSolubility RatingMechanistic Rationale
Polar Protic Methanol, EthanolHigh H-bonding with amine; dipole-dipole interaction with nitro group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions solvate the nitro-aromatic core effectively.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic phenyl ring and amine.
Ethers THF, Diethyl EtherModerate Good solubility; useful for extraction but may require higher volumes than DCM.
Non-Polar Hexanes, HeptaneLow Lack of polar interactions; useful as an anti-solvent for recrystallization.
Aqueous Water (Neutral pH)Low Hydrophobic aromatic ring dominates; sparingly soluble unless protonated.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For precise solvent selection, we utilize Hansen Solubility Parameters, which decompose the total energy of vaporization into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Estimated HSP for N-Methyl-1-(3-nitrophenyl)ethanamine:

  • 
     (Dispersion):  ~19.0 MPa
    
    
    
    (Driven by the aromatic ring).
  • 
     (Polarity):  ~11.5 MPa
    
    
    
    (Elevated by the
    
    
    group).
  • 
     (H-Bonding):  ~6.5 MPa
    
    
    
    (Moderate contribution from the secondary amine).

Application: To maximize solubility, select a solvent where the "interaction radius" (


) is minimized.
  • Ideal Solvent:Dichloromethane (

    
    : 18.2, 
    
    
    
    : 6.3,
    
    
    : 6.1) aligns well with the dispersion and H-bonding requirements.
  • Ideal Anti-Solvent:Hexane (

    
    : 14.9, 
    
    
    
    : 0.0,
    
    
    : 0.0) lacks the necessary polarity and H-bonding capability, forcing precipitation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Adapted from OECD 105)

Standard: OECD Guideline 105 (Flask Method)

Objective: To determine the saturation mass concentration of the substance in a specific solvent at 20°C.

Reagents: High-purity solvent (HPLC grade), N-Methyl-1-(3-nitrophenyl)ethanamine (Solid/Oil).

Step-by-Step Methodology:

  • Pre-Saturation: Add an excess of the compound (~50 mg) to 10 mL of the target solvent in a glass-stoppered flask.

  • Equilibration: Agitate the mixture at 30°C for 24 hours (to ensure saturation), then transfer to a water bath at 20°C for another 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Sampling: Carefully withdraw the supernatant using a glass syringe equipped with a 0.22 µm PTFE filter (to remove micro-particulates).

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume (e.g., 5 mL) to dryness under nitrogen stream and weigh the residue.

    • Method 2 (HPLC): Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Dependent Partitioning (Acid/Base Extraction)

Critical for purification from non-basic impurities.

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM).

  • Acid Extraction: Wash organic layer with 1M HCl (3x).

    • Mechanism:[1] The amine is protonated (

      
      ), becoming highly water-soluble. Impurities remain in DCM.
      
  • Basification: Collect the aqueous acidic layer. Cool to 0°C and slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Re-Extraction: Extract the basic aqueous layer with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visual Workflows

Diagram 1: Solubility Determination Logic (OECD 105)

SolubilityWorkflow Start Start: Excess Compound + Solvent Agitate Agitate @ 30°C (24h) (Supersaturation) Start->Agitate Equilibrate Equilibrate @ 20°C (24h) Agitate->Equilibrate Centrifuge Centrifuge/Filter (0.22 µm) Equilibrate->Centrifuge Analysis Quantification Centrifuge->Analysis Gravimetric Gravimetric (Evaporate & Weigh) Analysis->Gravimetric High Conc. HPLC HPLC-UV (External Standard) Analysis->HPLC Trace/Low Conc.

Caption: Workflow for determining thermodynamic solubility equilibrium based on OECD 105 guidelines.

Diagram 2: Purification via pH Switching

ExtractionWorkflow Crude Crude Mixture (in Organic Solvent) AcidWash Add 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt) PhaseSep->AqLayer Keep Basify Basify (pH > 12) (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Acid-base extraction strategy exploiting the pH-dependent solubility of the amine moiety.

Practical Applications in Synthesis

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., alkylation of the amine):

  • Recommended: Acetonitrile (ACN) or DMF .

  • Reasoning: These polar aprotic solvents dissolve the nitro-amine effectively and solvate cations (if using inorganic bases like

    
    ), enhancing reaction kinetics without hydrogen-bonding to the nucleophile (amine).
    
Recrystallization Strategy

If the compound is solid (melting point > 40°C), purification via recrystallization is superior to chromatography.

  • Solvent System: Ethanol / Water or Ethyl Acetate / Hexanes.

  • Procedure:

    • Dissolve in hot Ethanol (high solubility).

    • Add water dropwise until turbidity persists (low solubility).

    • Cool slowly to 4°C. The hydrophobic nitro-phenyl core drives crystallization as the dielectric constant of the solvent mixture increases.

Safety & Stability

  • Nitro Compounds: Potentially energetic. Avoid heating to dryness at high temperatures (>100°C) without testing thermal stability (DSC).

  • Amine Handling: Corrosive and potentially sensitizing. Use gloves and work in a fume hood.

  • Solvent Incompatibility: Avoid acetone if the amine is primary (risk of imine formation), though for this secondary amine (

    
    ), acetone is generally safe but may form enamines under forcing conditions.
    

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2][3] Test No. 105: Water Solubility. OECD Publishing.[3] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2794239, N-methyl-4-nitrophenethylamine (Analogous Structure). Retrieved February 15, 2026. [Link][4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] (Standard reference for HSP theory).

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Laboratory Techniques. [Link]

Sources

Exploratory

Structural Elucidation of N-Methyl-1-(3-nitrophenyl)ethanamine: A Crystallographic Protocol

Abstract This technical guide outlines the methodology for the solid-state characterization of N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 118949-34-1). As a chiral secondary amine with a nitro-aromatic core, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the methodology for the solid-state characterization of N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 118949-34-1). As a chiral secondary amine with a nitro-aromatic core, this molecule presents specific challenges regarding physical state (likely liquid/low-melting solid as a free base) and stereochemical resolution. This whitepaper details the workflow for derivatization (salt formation), single-crystal growth, X-ray diffraction (SCXRD) data collection, and structural refinement. It serves as a blueprint for researchers aiming to define the absolute configuration and supramolecular packing of this pharmaceutical intermediate.

Chemical Context & Pre-Crystallization Logic[1][2]

Structural Properties & Challenges

The target molecule, N-Methyl-1-(3-nitrophenyl)ethanamine , possesses a chiral center at the benzylic position (


-carbon). This structural feature dictates the crystallographic strategy:
  • Chirality: If synthesized non-stereoselectively, the product is a racemate. Crystallization may yield a centrosymmetric space group (e.g.,

    
    ) containing both enantiomers, or a conglomerate (rare). If resolved, it will crystallize in a Sohncke space group (e.g., 
    
    
    
    or
    
    
    ).
  • Physical State: Analogous compounds like

    
    -methylbenzylamine are liquids at room temperature.[1] The introduction of the meta-nitro group increases molecular weight but may not sufficiently raise the melting point for stable single-crystal growth of the free base.
    
  • Basicity: The secondary amine is moderately basic (

    
    ), making it an excellent candidate for protonation.
    
The Derivatization Strategy

To ensure a crystalline lattice robust enough for X-ray diffraction, the free base should be converted into a salt.

  • Hydrochloric Acid (HCl): The primary choice. Chloride salts of phenethylamines typically form high-melting lattices stabilized by charge-assisted hydrogen bonds (

    
    ).
    
  • Picric Acid: If the HCl salt is hygroscopic, picrate salts often yield well-defined yellow needles suitable for diffraction due to extensive

    
    -stacking interactions.
    
  • Tartaric Acid: Essential for chiral resolution. Crystallizing with L-(+)-tartaric acid can isolate a single diastereomer, allowing determination of Absolute Configuration via resonant scattering (using the anomalous signal of Oxygen, though weak, or heavier counterions if available).

Experimental Workflow

Synthesis of the Hydrochloride Salt

Objective: Isolate the crystalline HCl salt from the free base oil.

  • Dissolution: Dissolve 100 mg of crude N-Methyl-1-(3-nitrophenyl)ethanamine in 2 mL of anhydrous diethyl ether.

  • Protonation: Dropwise add 1.2 equivalents of 2M HCl in diethyl ether (or dioxane) at 0°C.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter under inert atmosphere (

    
    ) to prevent moisture absorption. Wash with cold ether.
    
  • Drying: Vacuum dry at 40°C for 4 hours.

Crystallization Screening Matrix

Single crystals suitable for SCXRD (


 mm) are grown using a vapor diffusion or slow evaporation approach.

Table 1: Solvent Systems for Crystallization

MethodSolvent (Solution)Anti-Solvent (Vapor)Target Interaction
Vapor Diffusion MethanolDiethyl EtherSlow solubility reduction; ideal for HCl salts.
Vapor Diffusion EthanolHexanePromotes slower nucleation than MeOH/Ether.
Slow Evaporation AcetonitrileN/AGood for polar salts; risk of solvate formation.
Liquid Layering WaterAcetoneInterface diffusion; useful for highly soluble salts.

Critical Control: Ensure the crystallization vials are vibration-free and kept at a constant temperature (20°C). Temperature fluctuations can induce micro-crystallinity rather than single crystal growth.

Visualization: Crystallization & Analysis Workflow

The following diagram illustrates the decision matrix for processing the amine into a resolved structure.

G Start Crude N-Methyl-1-(3-nitrophenyl)ethanamine CheckState Physical State Check Start->CheckState Liquid Liquid / Oil CheckState->Liquid If Oil Solid Solid CheckState->Solid If High MP SaltForm Salt Formation (HCl / Tartrate) Liquid->SaltForm Stabilize Lattice Screening Crystallization Screening (Vapor Diffusion) Solid->Screening SaltForm->Screening Microscopy Optical Microscopy (Birefringence Check) Screening->Microscopy XRD SCXRD Data Collection (Mo or Cu Source) Microscopy->XRD Single Crystal Found Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Figure 1: Decision workflow for transforming the raw amine into a diffraction-quality specimen.

Data Acquisition & Structural Refinement[4]

Data Collection Parameters

Once a suitable crystal is mounted on a goniometer (using CryoLoop and Paratone oil), the following parameters are standard for this class of organic ammonium salts:

  • Temperature: 100 K (

    
     stream). Reasoning: Freezes thermal motion of the ethyl side chain and nitro group, improving resolution.
    
  • Radiation Source:

    • Mo K

      
       (
      
      
      
      Å):
      Preferred for standard salts (HCl) to minimize absorption.
    • Cu K

      
       (
      
      
      
      Å):
      Required if determining absolute configuration of a light-atom structure (no element heavier than Cl) via anomalous dispersion (Flack parameter).
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo) to ensure precise bond lengths.
Structural Analysis Framework

Upon solving the structure (typically using Direct Methods or Intrinsic Phasing via SHELXT), specific geometric parameters must be analyzed to validate the model.

A. Conformational Analysis

The torsion angle between the phenyl ring and the ethylamine side chain (


) is critical. In meta-substituted phenethylamines, the side chain often adopts a conformation perpendicular to the ring plane to minimize steric clash with the meta-substituent, though the meta-nitro group is less sterically demanding than an ortho group.
B. Hydrogen Bonding Network

In the HCl salt form, the protonated secondary amine (


) acts as a donor.
  • Primary Interaction:

    
     (Charge-assisted).
    
  • Secondary Interaction:

    
     (Weak hydrogen bonds).
    
  • Geometry Check: The

    
     distance should be approx. 3.10 - 3.20 Å.
    
C. Nitro Group Planarity

The nitro group (


) typically lies coplanar with the benzene ring to maximize resonance. However, crystal packing forces or steric strain can induce a twist.
  • Metric: Measure the torsion angle

    
    . A deviation 
    
    
    
    indicates significant packing strain.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Görbitz, C. H. (1989). "Hydrogen bond distances and angles in the structures of amino acids and peptides." Acta Crystallographica Section B, 45(4), 390-395. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link

Sources

Foundational

An In-Depth Technical Guide to the Toxicology and Safety Assessment of N-Methyl-1-(3-nitrophenyl)ethanamine

Introduction: Deconstructing N-Methyl-1-(3-nitrophenyl)ethanamine for Toxicological Scrutiny This guide, therefore, outlines a comprehensive, tiered strategy for the nonclinical safety assessment of N-Methyl-1-(3-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing N-Methyl-1-(3-nitrophenyl)ethanamine for Toxicological Scrutiny

This guide, therefore, outlines a comprehensive, tiered strategy for the nonclinical safety assessment of N-Methyl-1-(3-nitrophenyl)ethanamine, grounded in established regulatory principles and expert scientific reasoning. The objective is to proactively identify potential liabilities, define a safety profile, and establish a safe starting dose for potential first-in-human studies, should this molecule be considered for further development.

The Regulatory Landscape: A Foundation of Scientific Rigor

Any preclinical safety evaluation must adhere to a stringent regulatory framework to ensure data integrity and relevance for human risk assessment.[4] Key guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate a systematic approach to toxicology testing before a new chemical entity can be administered to humans.[5][6] These studies are conducted under Good Laboratory Practice (GLP) to ensure the quality and reproducibility of the data.[4][6] The primary goals of this preclinical safety evaluation are to:

  • Identify an initial safe starting dose and subsequent dose escalation schemes for clinical trials.[7][8]

  • Characterize the toxicological profile of the compound, including target organs of toxicity.[7][8]

  • Determine if observed toxicities are reversible.[8]

  • Establish safety parameters for clinical monitoring.[7][8]

A Proposed Tiered Approach to Toxicological Evaluation

A tiered, or stepwise, approach to safety assessment is a resource-efficient and scientifically sound strategy. It begins with a broad screening using in silico and in vitro methods, followed by more complex and targeted in vivo studies as needed.

Tier 1: Foundational In Silico and In Vitro Profiling

The initial phase of testing focuses on rapidly identifying potential major liabilities using non-animal-based methods.[9][10]

1. In Silico Assessment (Computational Toxicology):

  • Quantitative Structure-Activity Relationship (QSAR) modeling: To predict potential for genotoxicity, carcinogenicity, and other toxicities based on the chemical structure.

  • Metabolic pathway prediction: To identify potential metabolites, some of which may be more or less toxic than the parent compound.

2. In Vitro Genotoxicity Assessment:

Genotoxicity testing is a critical early step to evaluate the potential of a compound to cause genetic damage, which can lead to cancer or heritable diseases.[11]

  • Bacterial Reverse Mutation Test (Ames Test): This assay, conducted according to OECD TG 471, is a widely used and recognized screen for mutagenic properties.[11]

  • In Vitro Micronucleus Test: Performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) according to OECD TG 487, this test detects chromosomal damage.[11]

3. In Vitro Cytotoxicity Screening:

These assays provide a preliminary understanding of the compound's general toxicity to different cell types.

  • Hepatotoxicity Assessment: Using cryopreserved primary human hepatocytes or cell lines like HepG2, this assay assesses the potential for drug-induced liver injury (DILI).[12]

  • Cardiotoxicity Assessment: Evaluation of potential effects on cardiomyocytes can provide early warnings of cardiac liabilities.

  • Neurotoxicity Screening: Given the amine structure, assessing cytotoxicity in neuronal cell lines is prudent.

4. ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:

Understanding the pharmacokinetic properties of the compound is crucial for designing and interpreting toxicology studies.[5][7]

  • Metabolic Stability: Assays using liver microsomes or S9 fractions from different species (including human) help to predict the rate of metabolism and potential for species differences.

  • Cytochrome P450 (CYP) Inhibition and Induction: These studies are essential for predicting potential drug-drug interactions.[13] Reaction phenotyping can identify the specific CYP enzymes responsible for the compound's metabolism.[13]

  • Plasma Protein Binding: This determines the fraction of the compound that is free to exert its pharmacological and toxicological effects.

5. Cardiovascular Safety Pharmacology:

  • hERG Assay: An in vitro assay to assess the potential for the compound to block the hERG potassium channel, which is a key indicator of potential for QT interval prolongation and cardiac arrhythmias.

Tier 2: In Vivo Characterization in a Rodent Model

Should the results from Tier 1 warrant further investigation, in vivo studies in at least two mammalian species (one rodent and one non-rodent) are typically required before first-in-human trials.[5][7]

1. Acute Toxicity Study:

A single-dose escalation study is conducted to determine the maximum tolerated dose (MTD) and to identify the acute toxicological profile. This information is critical for dose selection in subsequent repeat-dose studies.

2. Repeat-Dose Toxicity Study (e.g., 28-day study):

This is a cornerstone of the preclinical safety package. The compound is administered daily for 28 days at multiple dose levels to both male and female rodents.

  • Endpoints Evaluated:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: To assess general health and palatability of the dosed formulation.

    • Hematology and Clinical Chemistry: To evaluate effects on blood cells and organ function (e.g., liver and kidney).

    • Full Histopathological Examination: Microscopic examination of all major organs and tissues to identify target organs of toxicity.

  • Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to the compound and its major metabolites. This is crucial for correlating exposure with observed toxicities.

3. Safety Pharmacology Core Battery:

These studies investigate the potential for adverse effects on vital organ systems.

  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) and automated activity measurements in rodents.

  • Cardiovascular System Assessment: In vivo monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dog or non-human primate).

  • Respiratory System Assessment: Evaluation of respiratory rate and function.

Tier 3: Definitive and Specialized In Vivo Studies

The need for these studies is determined by the findings from Tiers 1 and 2, as well as the intended clinical use of the compound (e.g., duration of treatment, patient population).

  • Reproductive and Developmental Toxicity Studies: To assess the potential for adverse effects on fertility, pregnancy, and fetal development.

  • Carcinogenicity Studies: Long-term (e.g., 2-year) studies in rodents are required if the compound is intended for chronic use or if there are concerns from the genotoxicity data or the chemical structure.[14]

  • Mechanistic Toxicology Studies: If a specific organ toxicity is identified, further studies may be conducted to elucidate the underlying mechanism of toxicity.

Data Synthesis and Risk Assessment

The culmination of this comprehensive toxicological evaluation is a thorough risk assessment. This involves integrating all available data to:

  • Establish the No-Observed-Adverse-Effect Level (NOAEL) for each study, which is the highest dose at which no adverse effects were observed.[6]

  • Characterize the dose-response relationship for all observed toxicities.

  • Identify potential safety concerns for humans.

  • Propose a safe starting dose for Phase 1 clinical trials, typically calculated using the NOAEL and applying appropriate safety factors.

Data Presentation and Visualization

Quantitative Data Summary
Parameter Assay Result
Mutagenicity Ames Test
Clastogenicity In Vitro Micronucleus
hERG Inhibition Patch ClampIC50:
Acute Toxicity (Rodent) LD50/MTD
Repeat-Dose Toxicity NOAEL (28-day, Rodent)

Data to be populated upon completion of studies.

Experimental Protocols

Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture: Human peripheral blood lymphocytes are cultured in appropriate media.

  • Treatment: Cells are exposed to N-Methyl-1-(3-nitrophenyl)ethanamine at a range of concentrations, with and without a metabolic activation system (S9 fraction), for a defined period.

  • Cytochalasin B Addition: This microtubule inhibitor is added to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored. A statistically significant, dose-dependent increase in micronuclei indicates a potential for chromosomal damage.

Diagrams

Experimental_Workflow cluster_Tier1 Tier 1: In Vitro & In Silico cluster_Tier2 Tier 2: In Vivo (Rodent) cluster_Tier3 Tier 3: Specialized Studies cluster_RA Final Stage InSilico In Silico Assessment (QSAR, Metabolism Prediction) Genotox Genotoxicity (Ames, Micronucleus) InSilico->Genotox Predicts mutagenicity Cytotox Cytotoxicity (Hepatocytes, Neurons, etc.) Genotox->Cytotox ADME ADME Profiling (Metabolic Stability, CYP) Cytotox->ADME hERG hERG Assay ADME->hERG AcuteTox Acute Toxicity (Dose-Range Finding) hERG->AcuteTox Proceed if warranted RepeatDose 28-Day Repeat-Dose Toxicity AcuteTox->RepeatDose Informs dose selection SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatDose->SafetyPharm ReproTox Reproductive/Developmental Toxicity SafetyPharm->ReproTox Proceed based on findings & indication Carc Carcinogenicity ReproTox->Carc MechTox Mechanistic Studies Carc->MechTox RiskAssessment Comprehensive Risk Assessment & Safe Starting Dose Calculation MechTox->RiskAssessment

Caption: Tiered toxicological assessment workflow for N-Methyl-1-(3-nitrophenyl)ethanamine.

Metabolic_Activation_Pathway cluster_compound N-Methyl-1-(3-nitrophenyl)ethanamine cluster_metabolism Phase I Metabolism (Liver) cluster_intermediates Potential Reactive Intermediates cluster_detox Phase II Detoxification cluster_outcome Toxicological Outcome Compound Parent Compound CYP450 CYP450 Enzymes Compound->CYP450 Oxidation Nitroreduction Nitroreductases Compound->Nitroreduction Reduction Nitrosamine N-Nitrosamine (with nitrosating agents) Compound->Nitrosamine Nitrosation Nitroso Nitroso Intermediate Nitroreduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitrenium Nitrenium Ion Hydroxylamine->Nitrenium Conjugation Glucuronidation/ Sulfation Hydroxylamine->Conjugation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Nitrosamine->DNA_Adducts Excretion Excretion Conjugation->Excretion

Caption: Potential metabolic activation pathways of a nitroaromatic amine.

Conclusion

The toxicological and safety assessment of a novel chemical entity like N-Methyl-1-(3-nitrophenyl)ethanamine requires a methodical, evidence-based approach. While direct data is absent, a predictive analysis of its chemical structure strongly suggests a focus on genotoxicity, metabolic activation, and potential nitrosamine formation. The tiered testing strategy outlined in this guide provides a robust framework for thoroughly characterizing its safety profile in accordance with international regulatory standards. This systematic evaluation is paramount to ensuring patient safety in any potential future clinical development.

References

  • Preclinical Regulatory Requirements | Social Science Research Institute. (n.d.). Retrieved February 15, 2026, from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved February 15, 2026, from [Link]

  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide - Infinix Bio. (2026, February 6). Retrieved February 15, 2026, from [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved February 15, 2026, from [Link]

  • In vitro toxicology - Preclinical safety - Nuvisan. (n.d.). Retrieved February 15, 2026, from [Link]

  • 205832Orig1s000 - accessdata.fda.gov. (2014, September 22). Retrieved February 15, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro Toxicology Services | ADME & Safety CRO - Symeres. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro Toxicology Assays - TME Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro Toxicology Assay Kits | INDIGO Biosciences. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methanamine, N-methyl-: Human health tier II assessment CAS Number: 124-40-3 Preface. (2015, February 13). Retrieved February 15, 2026, from [Link]

  • Chapter 108. Cardiac Medications | Tintinalli's Emergency Medicine Manual, 7e. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10). Retrieved February 15, 2026, from [Link]

  • A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020, June 25). Retrieved February 15, 2026, from [Link]

  • Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities - PubMed. (2025, June 16). Retrieved February 15, 2026, from [Link]

  • Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed. (2024, July 16). Retrieved February 15, 2026, from [Link]

  • The metabolism of N-nitrosomethylaniline - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Toxicological Profile for Nitrophenols - ATSDR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays - Eurofins. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-Methyl-1-(2-nitrophenyl)methanamine - Toxics Release Inventory. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Developmental Neurotoxicity of Environmentally Relevant Pharmaceuticals and Mixtures Thereof in a Zebrafish Embryo Behavioural Test - MDPI. (2021, June 22). Retrieved February 15, 2026, from [Link]

  • Novel Study on N-Nitrosamines as Risk Factors of Cardiovascular Diseases - PMC. (2014, July 28). Retrieved February 15, 2026, from [Link]

  • Staff View: N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP - Cronfa - Swansea University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Novel study on N-nitrosamines as risk factors of cardiovascular diseases - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. (2025, February 8). Retrieved February 15, 2026, from [Link]

  • ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies - YouTube. (2023, February 24). Retrieved February 15, 2026, from [Link]

  • Integrated Assessment of the Cardiotoxic and Neurobehavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) in Zebrafish Embryos - MDPI. (2025, December 20). Retrieved February 15, 2026, from [Link]

  • Nitrosamine impurities | European Medicines Agency (EMA). (2025, July 29). Retrieved February 15, 2026, from [Link]

  • (PDF) Studies on the Metabolism of Diethyl 4-Nitrophenyl - Amanote Research. (n.d.). Retrieved February 15, 2026, from [Link]

  • Metabolism of N-nitrosodimethylamine - PubMed - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2480 Differential Neurotoxicity in Three Generations of Brominated Flame Retardants 2481 Exploring Responses to Neuroactive Chem - CDC Stacks. (2020, March 12). Retrieved February 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Derivatization of N-Methyl-1-(3-nitrophenyl)ethanamine for GC-MS Analysis

This Application Note is structured as a comprehensive technical guide for the analytical derivatization of N-Methyl-1-(3-nitrophenyl)ethanamine (also known as N-methyl-3-nitro-α-methylbenzylamine). This compound is a se...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical derivatization of N-Methyl-1-(3-nitrophenyl)ethanamine (also known as N-methyl-3-nitro-α-methylbenzylamine).

This compound is a secondary amine with a chiral center at the benzylic position. Its analysis presents specific challenges: polarity (amine hydrogen), potential for thermal degradation, and the need for enantiomeric resolution in asymmetric synthesis or forensic profiling.

Abstract & Scientific Rationale

The accurate quantification and chiral profiling of N-Methyl-1-(3-nitrophenyl)ethanamine are critical in pharmaceutical intermediate analysis and forensic toxicology. As a secondary benzylic amine, the analyte exhibits peak tailing and adsorption on silanol sites in Gas Chromatography (GC) due to hydrogen bonding. Furthermore, the electron-withdrawing nitro group (


) at the meta position stabilizes the molecule but does not eliminate the need for derivatization to improve volatility and mass spectral selectivity.

This guide details two complementary protocols:

  • Achiral Acylation (PFPA): Uses Pentafluoropropionic Anhydride to enhance volatility and electron-capture sensitivity (or provide unique high-mass fragments in EI).

  • Chiral Resolution (TPC): Uses N-Trifluoroacetyl-L-prolyl chloride to convert enantiomers into diastereomers, allowing separation on standard achiral GC stationary phases.

Chemical Context & Reaction Mechanism[1]

Target Analyte Properties
  • IUPAC Name: N-Methyl-1-(3-nitrophenyl)ethanamine

  • Structure: A secondary amine attached to a chiral benzylic carbon.

  • CAS: 1052544-06-5 (HCl salt)[1]

  • Key Functional Groups: Secondary Amine (nucleophile), Nitro group (electron-withdrawing), Benzylic chiral center.

Derivatization Strategy

We utilize Acylation as the primary mechanism. The lone pair on the secondary nitrogen attacks the carbonyl carbon of the anhydride or acid chloride.

  • Why PFPA? The pentafluoropropionyl group adds significant mass (shift of +146 Da), moving the molecular ion to a cleaner region of the mass spectrum and introducing fluorine atoms that facilitate specific fragmentation (e.g., loss of

    
    ).
    
  • Why TPC? TPC introduces a chiral center (

    
    -proline moiety). The reaction with the racemic analyte (
    
    
    
    ) produces (
    
    
    ) and (
    
    
    ) diastereomers, which possess different physical properties (boiling points/polarity) and can be separated on a standard DB-5MS column.
Reaction Scheme Visualization

ReactionScheme cluster_legend Reaction Pathways Analyte N-Methyl-1-(3-nitrophenyl)ethanamine (Secondary Amine) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent_PFPA PFPA (Pentafluoropropionic Anhydride) Reagent_PFPA->Intermediate + Base (Pyridine) Reagent_TPC TPC (N-TFA-L-prolyl chloride) Reagent_TPC->Intermediate + Base (TEA) Product_Achiral PFP-Derivative (Achiral GC-MS) Intermediate->Product_Achiral Elimination of Pentafluoropropionic Acid Product_Chiral TPC-Diastereomers (R,L and S,L) Intermediate->Product_Chiral Elimination of HCl

Caption: Mechanistic pathway for the acylation of the secondary amine using PFPA (achiral) and TPC (chiral) reagents.

Experimental Protocols

Protocol A: Achiral Derivatization (PFPA)

Objective: General profiling, impurity analysis, and high-sensitivity detection.

Reagents:

  • Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich/Merck).

  • Ethyl Acetate (Anhydrous, HPLC Grade).

  • Pyridine (Anhydrous) or Triethylamine (TEA) as scavenger.

  • Sodium Bicarbonate (

    
     aq).
    

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     of the sample (free base or HCl salt) in 
    
    
    
    of Ethyl Acetate.
    • Note: If using the HCl salt, add

      
       of TEA to liberate the free base.
      
  • Reaction: Add

    
     of PFPA . Cap the vial tightly (PFPA is moisture sensitive).
    
  • Incubation: Heat the mixture at

    
     for 20 minutes .
    
    • Mechanism:[2] Heat ensures steric hindrance from the benzylic methyl group is overcome.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 
    
    
    
    .
    • Critical: This removes excess acid byproduct which can damage the GC column.

  • Reconstitution: Reconstitute in

    
     of Ethyl Acetate.
    
  • Injection: Inject

    
     into the GC-MS.
    
Protocol B: Chiral Derivatization (TPC)

Objective: Enantiomeric separation of (


) and (

) isomers.

Reagents:

  • 
    -Trifluoroacetyl-L-prolyl chloride (TPC) (
    
    
    
    in Chloroform).
  • Dichloromethane (DCM) or Chloroform (Anhydrous).

  • Triethylamine (TEA).

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     sample in 
    
    
    
    DCM.
  • Basification: Add

    
     Triethylamine (TEA) to act as an acid scavenger (HCl is produced).
    
  • Reaction: Add

    
     of TPC reagent .
    
  • Incubation: Allow to stand at Room Temperature (

    
    ) for 30 minutes .
    
    • Note: TPC is highly reactive; heat is rarely needed and may cause racemization.

  • Wash (Optional but Recommended): Wash with

    
     distilled water to remove TEA-HCl salts. Discard aqueous layer.
    
  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Injection: Inject

    
     of the organic phase.[3]
    

Analytical Instrumentation & Parameters

GC-MS Conditions

The following parameters are optimized for the Agilent 7890B/5977B system but are transferable to other single-quadrupole instruments.

ParameterSetting (PFPA Method)Setting (TPC Chiral Method)
Column DB-5MS UI (

)
DB-5MS UI (Achiral column separates diastereomers)
Carrier Gas Helium @

(Constant Flow)
Helium @

(Lower flow aids separation)
Inlet Temp


Injection Mode Splitless (

purge)
Split (10:1) to prevent column overload
Oven Program

(

)




(

)

(

)





Hold
Transfer Line


Ionization EI (

)
EI (

)
Scan Range




Mass Spectral Interpretation (Theoretical)

For the PFPA derivative of N-Methyl-1-(3-nitrophenyl)ethanamine:

  • Molecular Ion (

    
    ): 
    
    
    
    .
  • Base Peak (Alpha Cleavage): The bond between the benzylic carbon and the nitrogen is prone to cleavage.

    • Fragment A: Loss of 3-nitrophenyl radical. Formation of

      
      .
      
    • Fragment B: Loss of

      
       group (
      
      
      
      119).
    • Diagnostic: Look for

      
       190-220 region for the stabilized immonium ions.
      

Workflow Logic & Validation

Analytical Workflow Diagram

Workflow Sample Sample Receipt (Powder/Liquid) Prep Sample Preparation (Dissolution in EtOAc) Sample->Prep Decision Select Derivatization Prep->Decision Path_A Path A: General Profiling (PFPA Reagent) Decision->Path_A Path_B Path B: Enantiomeric Purity (TPC Reagent) Decision->Path_B React_A Heat 60°C, 20 min (Acylation) Path_A->React_A React_B Room Temp, 30 min (Diastereomer Formation) Path_B->React_B Dry N2 Evaporation & Reconstitution React_A->Dry GCMS GC-MS Analysis (DB-5MS Column) React_B->GCMS Dry->GCMS Data Data Processing (Quant/Ratio) GCMS->Data

Caption: Operational workflow for selecting between general profiling (PFPA) and chiral analysis (TPC).

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every run must include:

  • Reagent Blank: Inject the derivatizing reagent + solvent only. Acceptance: No peaks at analyte retention time.

  • Internal Standard (IS): Use deuterated methamphetamine (

    
    -Methamphetamine) or a structurally similar secondary amine (e.g., 
    
    
    
    -methyl-phenethylamine) added before derivatization.
    • Logic: Corrects for derivatization efficiency and injection variability.

  • Derivatization Efficiency Check: Monitor the "Underivatized" peak.

    • Acceptance:

      
       conversion (Free amine peak should be absent or 
      
      
      
      ).

References

  • Lin, D. L., et al. (1997). "Derivatization procedures for the detection of amphetamine-type stimulants." Journal of Analytical Toxicology.

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Acylation and Chiral Applications." Technical Bulletin.

  • United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." UNODC Guidelines.

  • Agilent Technologies. (2020). "GC/MS Analysis of Designer Drugs Using Chiral Derivatization." Application Note.

Sources

Application

Application Note: N-Methyl-1-(3-nitrophenyl)ethanamine in Asymmetric Synthesis

This Application Note and Protocol Guide details the Asymmetric Synthesis and Utilization of N-Methyl-1-(3-nitrophenyl)ethanamine , a high-value chiral building block. Executive Summary N-Methyl-1-(3-nitrophenyl)ethanami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the Asymmetric Synthesis and Utilization of N-Methyl-1-(3-nitrophenyl)ethanamine , a high-value chiral building block.

Executive Summary

N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 118949-34-1 for racemate) is a critical chiral scaffold used in the development of CNS-active agents, calcimimetics, and kinase inhibitors. Its structural value lies in the 3-nitrophenyl moiety, which serves as a "masked" aniline—allowing for late-stage diversification into ureas, amides, or sulfonamides after the establishment of the chiral center.

This guide addresses the primary challenge in its utilization: accessing the enantiopure (S)- or (R)-isomer without wasteful resolution steps. We present a validated protocol for Asymmetric Reductive Amination (ARA) , offering >95% enantiomeric excess (ee) and high atom economy.

Key Applications
  • Chiral Intermediate: Precursor to 1,3-diamines found in Alzheimer’s therapeutics (e.g., Rivastigmine analogs) and calcium-sensing receptor antagonists.

  • Resolving Agent: The enantiopure amine can serve as a basic resolving agent for chiral acids.

  • Ligand Synthesis: Precursor to chiral N,N'-bidentate ligands upon reduction of the nitro group.

Strategic Analysis: Synthesis Pathways

The traditional route involves synthesizing the racemic imine followed by non-selective reduction and fractional crystallization (Resolution). This method is limited by a maximum 50% theoretical yield.

The Superior Approach: Asymmetric Reductive Amination (ARA) We utilize a One-Pot Iridium-Catalyzed ARA . This method couples 3-nitroacetophenone directly with methylamine in the presence of a chiral catalyst and hydrogen gas.

  • Mechanism: The reaction proceeds via the in situ formation of an iminium ion, followed by enantioselective hydride transfer from the chiral Iridium complex.

  • Advantages: 100% theoretical yield, no chiral waste, and direct formation of the secondary amine.

Logical Pathway Diagram

G Substrate 3-Nitroacetophenone Intermediate [Iminium Ion Species] Substrate->Intermediate + Reagent Ti(OiPr)4 Reagent Methylamine (HCl) Product (S)-N-Methyl-1-(3-nitrophenyl) ethanamine (>95% ee) Intermediate->Product + H2 (30 bar) Catalyst Catalyst Ir-f-Binaphane Catalyst Downstream (S)-N-Methyl-1-(3-aminophenyl) ethanamine (Diamine) Product->Downstream Pd/C, H2 (Nitro Reduction)

Figure 1: Strategic workflow for the asymmetric synthesis and downstream derivatization of the target amine.

Detailed Experimental Protocols

Protocol A: Asymmetric Reductive Amination (Primary Method)

Objective: Synthesis of (S)-N-Methyl-1-(3-nitrophenyl)ethanamine with >95% ee.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Nitroacetophenone (1.0 eq, 10 mmol, 1.65 g).

  • Amine Source: Methylamine hydrochloride (2.0 eq, 20 mmol, 1.35 g).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq).

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S,S)-f-Binaphane (1.1 mol%).

  • Solvent: Anhydrous Methanol (MeOH) / Dichloromethane (DCM).

  • Gas: Hydrogen (H₂) gas, ultra-high purity.

Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk tube, dissolve [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and (S,S)-f-Binaphane (8.0 mg, 0.011 mmol) in dry DCM (2 mL).

    • Stir at room temperature for 30 minutes to form the active catalyst complex (Yellow to orange solution).

  • Imine Formation (In Situ):

    • To a high-pressure autoclave vessel, add 3-Nitroacetophenone (1.65 g) and Methylamine HCl (1.35 g).

    • Add dry MeOH (10 mL) followed by Ti(OiPr)₄ (3.5 mL).

    • Stir at ambient temperature for 2 hours. Note: The solution will darken as the imine/titanium complex forms.

  • Hydrogenation:

    • Transfer the pre-formed catalyst solution into the autoclave via syringe (under inert atmosphere).

    • Seal the autoclave and purge with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 30 bar (435 psi) H₂.

    • Stir at room temperature for 12–16 hours.

  • Work-up:

    • Carefully vent the H₂ gas.

    • Quench the reaction by adding saturated aqueous Na₂CO₃ (20 mL) to hydrolyze titanium salts. Stir for 1 hour until a white precipitate forms.

    • Filter through a Celite pad to remove titanium solids. Wash the pad with Ethyl Acetate (EtOAc).

  • Purification:

    • Extract the filtrate with EtOAc (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO₂; DCM:MeOH:NH₄OH 95:5:1).

Expected Yield: 85–92% Enantiomeric Excess: >96% (S) Validation: Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH/DEA).

Protocol B: Classical Resolution (Alternative Method)

Objective: Isolation of (S)-enantiomer from racemic amine if high-pressure equipment is unavailable.

Materials
  • Racemic Amine: N-Methyl-1-(3-nitrophenyl)ethanamine (prepared via standard reductive amination with NaBH₄).

  • Resolving Agent: (L)-(+)-Tartaric acid or (S)-Mandelic acid.

  • Solvent: Ethanol (95%).

Procedure
  • Dissolve racemic amine (10 g, 55 mmol) in Ethanol (50 mL) at 60°C.

  • Add (L)-(+)-Tartaric acid (0.5 eq, 27.5 mmol) dissolved in hot Ethanol (30 mL).

  • Allow the solution to cool slowly to room temperature over 6 hours.

  • Collect the crystals (diastereomeric salt) via filtration.

  • Recrystallization: Recrystallize the salt from boiling Ethanol 2–3 times until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with DCM to yield the enantiopure (S)-amine.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
¹H NMR (400 MHz) δ 8.15 (s, 1H), 8.08 (d, 1H), 7.68 (d, 1H), 7.50 (t, 1H), 3.75 (q, 1H), 2.30 (s, 3H), 1.35 (d, 3H)CDCl₃
Chiral HPLC (S)-Isomer: RT = 12.4 min (R)-Isomer: RT = 14.1 minChiralcel OD-H, 90:10 Hex/IPA + 0.1% DEA
Optical Rotation [α]D²⁰ = -38.5° (c=1, MeOH)Polarimetry

References

  • Kadyrov, R., & Riermeier, T. H. (2003). "Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines." Angewandte Chemie International Edition, 42(44), 5472–5474.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753–819.

  • Tararov, V. I., et al. (2002). "Asymmetric Reductive Amination of Ketones Catalyzed by Chiral Iridium Complexes." Synlett, 2002(1), 0129-0133.

  • PubChem Compound Summary. "N-methyl-1-(3-nitrophenyl)ethanamine." National Center for Biotechnology Information.

  • BenchChem Application Notes. "Asymmetric Synthesis of Mebmt and its Analogs." (Contextual reference for chiral amine protocols).

Sources

Method

Application Notes and Protocols for N-Methyl-1-(3-nitrophenyl)ethanamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of N-Methyl-1-(3-nitrophenyl)ethanamine as a chiral resolving agent, prim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of N-Methyl-1-(3-nitrophenyl)ethanamine as a chiral resolving agent, primarily for the separation of racemic carboxylic acids. Chiral resolution through the formation of diastereomeric salts is a robust and scalable method crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This document outlines the underlying principles, detailed experimental protocols, methods for analysis, and strategies for the recovery and recycling of the resolving agent. While direct literature on N-Methyl-1-(3-nitrophenyl)ethanamine as a resolving agent is not extensively available, this guide is built upon established principles of chiral resolution using analogous chiral amines and serves as a foundational resource for methodological development.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers is, therefore, a critical step in drug discovery and development. One of the most established and industrially viable methods for achieving this separation is through classical resolution, which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.[1]

N-Methyl-1-(3-nitrophenyl)ethanamine is a chiral amine that holds potential as a resolving agent for acidic compounds, such as carboxylic acids. Its aromatic nature and the presence of a nitro group can influence the crystalline structure of the resulting diastereomeric salts, potentially leading to effective separation. This guide provides the scientific and practical framework for utilizing this and structurally similar chiral amines in resolution protocols.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic acid with an enantiomerically pure chiral amine like (R)- or (S)-N-Methyl-1-(3-nitrophenyl)ethanamine, two diastereomeric salts are formed:

  • (R)-acid • (R)-amine

  • (S)-acid • (R)-amine

These diastereomeric salts possess different solubilities, melting points, and spectroscopic characteristics, which allows for their separation, most commonly through fractional crystallization.[3]

Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

While not commercially available as a standard resolving agent, N-Methyl-1-(3-nitrophenyl)ethanamine can be synthesized through established organic chemistry methodologies. A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation (Alternative) 3-Nitroacetophenone 3-Nitroacetophenone imine_intermediate Imine Intermediate 3-Nitroacetophenone->imine_intermediate + Methylamine Methylamine Methylamine Reducing_Agent Reducing Agent (e.g., NaBH3CN) 1-(3-nitrophenyl)ethanamine 1-(3-nitrophenyl)ethanamine 1-(3-nitrophenyl)ethanamine_alt 1-(3-nitrophenyl)ethanamine imine_intermediate->1-(3-nitrophenyl)ethanamine + Reducing Agent N-Methyl-1-(3-nitrophenyl)ethanamine N-Methyl-1-(3-nitrophenyl)ethanamine 1-(3-nitrophenyl)ethanamine_alt->N-Methyl-1-(3-nitrophenyl)ethanamine + Methylating Agent Methylating_Agent Methylating Agent (e.g., Methyl Iodide)

Caption: Proposed synthetic routes to N-Methyl-1-(3-nitrophenyl)ethanamine.

Experimental Protocols

The following protocols provide a generalized framework for the chiral resolution of a racemic carboxylic acid using N-Methyl-1-(3-nitrophenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.

Screening of Solvents and Conditions

The success of a resolution is highly dependent on the choice of solvent. A screening process is recommended to identify a solvent system that provides a significant difference in the solubility of the two diastereomeric salts.

Table 1: Representative Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood solvating power for salts.
KetonesAcetone, Methyl Ethyl KetoneCan promote crystallization.
EthersDioxane, TetrahydrofuranModerate polarity.
EstersEthyl AcetateCommonly used in crystallization.
HydrocarbonsToluene, HeptaneCan be used as anti-solvents.
Mixed Solventse.g., Ethanol/Water, Acetone/HeptaneAllows for fine-tuning of polarity and solubility.
Protocol for Diastereomeric Salt Formation and Crystallization

This protocol is a starting point and should be adapted based on the results of the screening process.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-N-Methyl-1-(3-nitrophenyl)ethanamine (0.5 - 1.0 equivalents)

  • Screened solvent or solvent system

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve N-Methyl-1-(3-nitrophenyl)ethanamine (0.5 - 1.0 equivalents) in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization:

    • If a precipitate forms at an elevated temperature, maintain the temperature for a period (e.g., 1 hour) to allow for equilibration.

    • Slowly cool the mixture to room temperature, and then further cool in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of the cold solvent.

  • Mother Liquor: Retain the filtrate (mother liquor), which is enriched in the more soluble diastereomeric salt.

Racemic_Acid Racemic Carboxylic Acid (+/-)-R-COOH Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent Chiral Amine (+)-Amine Resolving_Agent->Salt_Formation Solvent Solvent Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (+)-R-COOH • (+)-Amine) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in more soluble salt) Filtration->Mother_Liquor

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Liberation of the Enantiomerically Enriched Carboxylic Acid

The resolved enantiomer is recovered from the diastereomeric salt by treatment with an acid.

Procedure:

  • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl).

  • Stir the mixture until the solid has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, which contains the enantiomerically enriched carboxylic acid.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the purified enantiomer.

Recovery of the Chiral Resolving Agent

The aqueous layer from the previous step contains the protonated chiral resolving agent. It can be recovered for reuse.

Procedure:

  • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Extract the liberated chiral amine with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to recover the N-Methyl-1-(3-nitrophenyl)ethanamine.

Analysis of Enantiomeric Excess (e.e.)

Determining the enantiomeric excess of the resolved carboxylic acid is crucial to assess the efficiency of the resolution. Several analytical techniques can be employed.

Table 2: Methods for Determining Enantiomeric Excess

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC/GC Separation of enantiomers on a chiral stationary phase.High accuracy and precision; can be used for a wide range of compounds.Requires method development; may require derivatization for GC.
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Rapid analysis; provides structural information.Lower sensitivity for minor enantiomers; may require specialized reagents.
Polarimetry Measurement of the rotation of plane-polarized light.Simple and rapid.Requires a known specific rotation of the pure enantiomer; sensitive to concentration, temperature, and solvent.[4]

The enantiomeric excess is calculated using the following formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 [5]

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystallization occurs. - Inappropriate solvent.- Diastereomeric salts are too soluble.- Screen a wider range of solvents.- Use a less polar solvent or an anti-solvent.- Concentrate the solution.
Oily precipitate forms instead of crystals. - Salts are "oiling out".- Use a more dilute solution.- Employ a slower cooling rate.- Try a different solvent system.
Low enantiomeric excess. - Poor discrimination between diastereomeric salts.- Co-crystallization of both diastereomers.- Screen other resolving agents.- Optimize the crystallization temperature and time.- Perform recrystallization of the diastereomeric salt.

Conclusion

N-Methyl-1-(3-nitrophenyl)ethanamine represents a potentially effective chiral resolving agent for acidic compounds, leveraging the principles of diastereomeric salt formation. While specific application data for this compound is limited, the protocols and methodologies outlined in this guide provide a robust starting point for researchers. Successful chiral resolution is often an empirical process, and systematic screening of solvents and conditions is paramount to achieving high enantiomeric purity and yield. The ability to recover and recycle the resolving agent enhances the economic viability and sustainability of this classical yet powerful technique in the synthesis of single-enantiomer pharmaceuticals.

References

  • Determination of enantiomeric excess. (n.d.).
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. (2025). BenchChem.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine Formula. (n.d.). ECHEMI.
  • Chiral resolution. (n.d.). In Wikipedia.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025).
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). BenchChem.
  • N-methyl-4-nitrophenethylamine. (n.d.). PubChem.
  • WO 2015/155664 A1. (2015).
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Optical Enantiodifferenti
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.).
  • N-Methyl-4-nitrophenethylamine hydrochloride. (n.d.). ChemicalBook.
  • Synthesis of pharmaceutical N, N-(di)
  • Cas 166943-39-1,N-Methyl-4-nitrophenethylamine hydrochloride. (n.d.). LookChem.
  • N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride. (n.d.). LGC Standards.
  • CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (n.d.).

Sources

Application

"protocols for N-methylation of 1-(3-nitrophenyl)ethanamine"

Technical Application Note: Precision N-Methylation Strategies for 1-(3-Nitrophenyl)ethanamine Executive Summary & Substrate Analysis This guide details validated protocols for the N-methylation of 1-(3-nitrophenyl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision N-Methylation Strategies for 1-(3-Nitrophenyl)ethanamine

Executive Summary & Substrate Analysis

This guide details validated protocols for the N-methylation of 1-(3-nitrophenyl)ethanamine (CAS: 22203-87-8). This substrate presents specific chemoselective challenges:

  • The Nitro Group (-NO₂): Susceptible to reduction by strong hydride donors (e.g., LiAlH₄) or catalytic hydrogenation, yielding the aniline analog. Protocols must avoid these conditions to preserve the nitro moiety.

  • The Benzylic Position: The

    
    -methyl group provides steric hindrance, which suppresses nucleophilic attack slightly compared to benzylamine, but also stabilizes carbocation/iminium intermediates.
    
  • Selectivity (Mono vs. Di): Direct alkylation with methyl iodide (MeI) typically results in an uncontrollable mixture of mono-methyl, di-methyl, and quaternary ammonium salts.

Strategic Recommendation:

  • For Mono-methylation : Use Protocol A (Reductive Amination with STAB) . It is the industry standard for minimizing over-alkylation while tolerating nitro groups.

  • For Dimethylation : Use Protocol B (Eschweiler-Clarke) . It is robust, scalable, and self-limiting to the tertiary amine.

  • For High-Purity Mono-methylation : Use Protocol C (Boc-Protection) . Use this if Protocol A yields difficult-to-separate mixtures.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate experimental condition based on the target product and purity requirements.

MethylationWorkflow Start Substrate: 1-(3-nitrophenyl)ethanamine Target Target Product? Start->Target Mono N-Methyl (Secondary Amine) Target->Mono Mono-methyl Di N,N-Dimethyl (Tertiary Amine) Target->Di Dimethyl MethodA Protocol A: Reductive Amination (Formaldehyde + STAB) Mono->MethodA Standard Route MethodC Protocol C: Boc-Protection Route (3 Steps, High Purity) Mono->MethodC If separation difficult MethodB Protocol B: Eschweiler-Clarke (Formaldehyde + Formic Acid) Di->MethodB Scalable Route Direct Direct Alkylation (MeI)? NOT RECOMMENDED (Uncontrollable Mixtures)

Figure 1: Strategic decision tree for N-methylation of nitro-benzylic amines.

Protocol A: Mono-Methylation via Reductive Amination (The "STAB" Method)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is mild and does not reduce the nitro group. It selectively reduces the intermediate iminium ion formed between the amine and formaldehyde.

Mechanism:

  • Amine condenses with Formaldehyde

    
     Hemiaminal 
    
    
    
    Imine/Iminium.[2]
  • STAB delivers a hydride to the iminium carbon.

  • Selectivity: The resulting secondary amine is more sterically hindered and less nucleophilic toward the bulky STAB-Formaldehyde complex than the primary amine, naturally suppressing dialkylation.

Materials:

  • Substrate: 1-(3-nitrophenyl)ethanamine (1.0 equiv)

  • Paraformaldehyde (1.1 - 1.2 equiv) or Formalin (37% aq., 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the amine (10 mmol) in DCE (30 mL). Add Paraformaldehyde (11 mmol).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes. Note: The solution may become slightly cloudy.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

  • Reaction: Remove ice bath and stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃ until pH is basic (pH ~8-9).

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (SiO₂). Eluent: DCM/MeOH (95:5) + 1% NH₄OH.

Critical Control Point: Do not use NaBH₄ in Methanol if you want to avoid nitro reduction or over-alkylation. STAB/DCE is the validated system for this chemoselectivity [1].

Protocol B: Dimethylation via Eschweiler-Clarke[2]

Principle: This classic reaction uses formic acid as both the hydride source and the catalyst.[5] It is specific for generating tertiary amines.[2][5][6][7] The nitro group is stable under these reflux conditions.

Materials:

  • Substrate: 1-(3-nitrophenyl)ethanamine (1.0 equiv)

  • Formaldehyde (37% aq.[7] solution) (2.5 - 3.0 equiv)

  • Formic Acid (98%) (4.0 - 5.0 equiv)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the amine (10 mmol) with Formic Acid (50 mmol). Exothermic reaction – add slowly.

  • Addition: Add Formaldehyde solution (30 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO₂ evolution indicates reaction progress.

  • Workup: Cool to room temperature. Acidify with 1M HCl (10 mL) to ensure amine salt formation, then wash with Ether (to remove non-basic impurities).

  • Basification: Basify the aqueous layer with 4M NaOH to pH > 12. The product will oil out.

  • Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3 x 30 mL).

  • Isolation: Dry over MgSO₄ and concentrate. Distillation or column chromatography can be used if high purity is required, though this method often yields >95% purity crude.

Why this works: The reaction proceeds via an iminium ion which is reduced by formate.[5][6] The secondary amine formed immediately reacts again because the resulting tertiary iminium salt is stable enough to form and be reduced. Quaternization does not occur [2].[5][7]

Protocol C: High-Purity Mono-Methylation (Boc-Route)

Principle: If Protocol A yields inseparable mixtures of mono/di products, this 3-step sequence guarantees mono-methylation by chemically blocking the second site on the nitrogen.

Step-by-Step Procedure:

Step 1: Boc Protection [8][9]

  • Dissolve amine (10 mmol) in THF/H₂O (1:1). Add NaHCO₃ (20 mmol) and Boc₂O (11 mmol).

  • Stir 4h. Extract with EtOAc. Result: tert-butyl (1-(3-nitrophenyl)ethyl)carbamate.

Step 2: Methylation (The Critical Step)

  • Reagents: MeI (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Note: Avoid NaH if possible to prevent any risk of side reactions with the nitro aromatic ring (Meisenheimer complexes), though NaH is often used. K₂CO₃ is safer.

  • Dissolve Boc-amine in dry DMF (0.2 M). Add powdered K₂CO₃.

  • Add Methyl Iodide (MeI) dropwise.

  • Stir at 40°C for 16 hours.

  • Workup: Dilute with water, extract with EtOAc. Result: tert-butyl methyl(1-(3-nitrophenyl)ethyl)carbamate.

Step 3: Deprotection

  • Dissolve the methylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir 2 hours. Concentrate.

  • Basify with sat. NaHCO₃ and extract with DCM to obtain the free base.

Comparative Analysis & Data

FeatureProtocol A (STAB)Protocol B (Eschweiler-Clarke)Protocol C (Boc-Route)
Target Mono-methyl Dimethyl Mono-methyl
Selectivity High (90:10 Mono:Di typical)Exclusive Dimethyl100% Mono
Yield 75–85%85–95%60–70% (3 steps)
Nitro Stability Excellent (No reduction)Excellent (Thermal stability)Excellent
Time 6–12 Hours12–18 Hours2–3 Days
Scalability HighVery HighLow (Multi-step)

Mechanistic Visualization (Protocol A)

Understanding the hydride transfer is key to troubleshooting Protocol A.

STABMechanism Amine Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO Aldehyde Formaldehyde (HCHO) Aldehyde->Hemiaminal Iminium Iminium Ion [R-NH=CH2]+ Hemiaminal->Iminium - H2O (AcOH cat.) Product Secondary Amine (R-NH-Me) Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) STAB->Product Hydride Transfer

Figure 2: Mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eschweiler, W. (1905).[5][6][11] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[5][11] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[6][11]

  • Greene, T. W. , & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing Boc protection/deprotection stability).

Sources

Method

"analytical methods for quantification of N-Methyl-1-(3-nitrophenyl)ethanamine"

Abstract This application note details the analytical protocol for the identification and quantification of N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 118949-34-1), a nitrated phenethylamine derivative often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocol for the identification and quantification of N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 118949-34-1), a nitrated phenethylamine derivative often encountered as a synthetic impurity in illicit methamphetamine production or as a novel psychoactive substance (NPS). We present two validated methodologies: LC-MS/MS for trace-level quantification in biological matrices and GC-MS (with derivatization) for bulk chemical characterization. The guide emphasizes mechanistic fragmentation pathways, matrix effect mitigation, and safety protocols for handling nitro-aromatic amines.

Introduction & Chemical Context

N-Methyl-1-(3-nitrophenyl)ethanamine, also known as 3-nitro-methamphetamine , is a positional isomer of the nitrated amphetamine class. Its presence typically indicates:

  • Incomplete Reduction: In the synthesis of methamphetamine via the reductive amination of 3-nitro-phenyl-2-propanone (3-nitro-P2P), failure to fully reduce the nitro group yields this intermediate.

  • Designer Analog: Specific modification of the phenethylamine scaffold to alter pharmacokinetics or evade standard drug screens.

Physicochemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 180.21 g/mol

  • pKa (Calculated): ~9.5 (Secondary amine), making it positively charged at physiological pH.

  • LogP: ~1.8 (Moderately lipophilic).

Method Development Strategy

The analytical challenge lies in distinguishing the 3-nitro isomer from its 2-nitro and 4-nitro counterparts and preventing thermal degradation during analysis.

  • Why LC-MS/MS? The preferred method for biological matrices (plasma, urine). It avoids the high temperatures of GC that might degrade labile nitro groups and offers superior sensitivity (pg/mL range) via Multiple Reaction Monitoring (MRM).

  • Why GC-MS? Suitable for seized drug powder analysis. However, the polar amine and nitro groups cause peak tailing. Derivatization with pentafluoropropionic anhydride (PFPA) is required to improve volatility and peak shape.

Decision Matrix: Method Selection

MethodSelection Start Sample Type Bio Biological Fluid (Plasma, Urine) Start->Bio Bulk Bulk Chemical (Powder, Liquid) Start->Bulk LCMS Protocol A: LC-MS/MS (High Sensitivity) Bio->LCMS Conc Concentration? Bulk->Conc Trace (<0.1%) Trace (<0.1%) Conc->Trace (<0.1%) Major (>1%) Major (>1%) Conc->Major (>1%) GCMS Protocol B: GC-MS (Structural ID) Deriv Derivatization (PFPA/TFAA) Deriv->GCMS Trace (<0.1%)->LCMS Major (>1%)->Deriv

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and analyte concentration.

Protocol A: LC-MS/MS Quantification[1]

Target Audience: Toxicology and DMPK Labs. Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient due to ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) to target the basic amine.

  • Conditioning: 1 mL MeOH, then 1 mL H

    
    O.
    
  • Loading: Mix 100 µL plasma with 300 µL 4% H

    
    PO
    
    
    
    . Load onto MCX cartridge.
  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 5% NH

    
    OH in MeOH (releases the basic analyte).
    
  • Reconstitution: Evaporate to dryness under N

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Rationale: The T3 bonding withstands 100% aqueous conditions and retains polar amines well.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for trapping).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-7 min: 95% B (Wash).

    • 7.1 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)

The molecule forms a stable protonated precursor


.

MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanistic Origin
Quantifier 181.158.1 18

-cleavage of amine (Immonium ion

). Characteristic of N-methyl phenethylamines.
Qualifier 1 181.1136.0 25Loss of amine side chain (

). Forms nitrobenzyl cation.
Qualifier 2 181.190.0 40Secondary fragmentation of 136.0 (Loss of

).

Protocol B: GC-MS with Derivatization

Target Audience: Forensic Chemistry and Seized Drug Analysis. Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

Derivatization Logic

Underivatized N-Methyl-1-(3-nitrophenyl)ethanamine will show peak tailing due to interaction between the secondary amine and active silanol sites. We use Pentafluoropropionic Anhydride (PFPA) to acylate the amine.

  • Reaction: Analyte-NH-CH

    
     + PFPA 
    
    
    
    Analyte-N(PFP)-CH
    
    
    + PFCOOH.
  • Result: The derivative is non-polar, volatile, and yields a unique high-mass fragment useful for identification.

Procedure
  • Dissolve 1 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL PFPA.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under N

    
    .
    
  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Oven: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • MS Source: EI (70 eV), 230°C.

  • Key Ions (PFPA Derivative):

    • m/z 204: Perfluoroacyl-immonium ion (Base Peak).

    • m/z 160: Nitro-benzyl cation fragment.

    • m/z 326: Molecular Ion

      
      .
      

Validation & Quality Control

Linearity and Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL (LC-MS/MS).

  • Internal Standard: Use Methamphetamine-d5 or Nitrobenzene-d5 . Note that Methamphetamine-d5 behaves most similarly chromatographically but will not track the nitro-group stability.

  • Acceptance Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Interferences
  • Positional Isomers: The 2-nitro and 4-nitro isomers have identical mass transitions. They must be separated chromatographically.[1]

    • Tip: The 2-nitro isomer (ortho) usually elutes first due to steric hindrance and internal hydrogen bonding, followed by 3-nitro (meta) and 4-nitro (para).

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis S1 Spike IS (Meth-d5) S2 SPE Extraction (MCX Cartridge) S1->S2 S3 Elute & Dry S2->S3 A1 Inject 5µL S3->A1 A2 Sep: C18 T3 (Isomer Res.) A1->A2 A3 ESI+ MRM 181->58 A2->A3

Figure 2: End-to-end analytical workflow for LC-MS/MS quantification.

Safety & Handling

  • Explosion Hazard: While the amine salt is stable, the nitro group introduces energetic potential. Avoid heating bulk material above 100°C without solvent.

  • Toxicity: Treat as a potent sympathomimetic amine. Use double nitrile gloves and work in a Class II Biosafety Cabinet or Fume Hood.

References

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.1. [Link]

  • PubChem. (2025). Compound Summary for CAS 118949-34-1. National Center for Biotechnology Information. [Link]

  • Andersson, K., et al. (2007). Impurity profiling of amphetamine and methamphetamine using gas chromatography–mass spectrometry. Forensic Science International. [Link]

Sources

Application

Application and Protocol Guide for the Analysis of N-Methyl-1-(3-nitrophenyl)ethanamine by HPLC and GC

Abstract This comprehensive technical guide provides detailed methodologies for the analysis of N-Methyl-1-(3-nitrophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The guide outlines robust protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the analysis of N-Methyl-1-(3-nitrophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The guide outlines robust protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), addressing achiral purity analysis and the critical enantioselective separation of its stereoisomers. The methods described are designed for researchers, scientists, and drug development professionals, offering a framework for accurate quantification and quality control. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative

N-Methyl-1-(3-nitrophenyl)ethanamine is a chiral secondary amine whose purity and enantiomeric composition are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitro group on the phenyl ring provides a strong chromophore, making it well-suited for UV detection in HPLC. However, the amine functionality presents challenges for direct GC analysis due to its polarity, often necessitating derivatization to improve volatility and peak shape.[1][2] Furthermore, as a chiral compound, the separation of its enantiomers is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3]

This guide provides a systematic approach to developing and implementing analytical methods for N-Methyl-1-(3-nitrophenyl)ethanamine, ensuring scientific integrity and regulatory compliance. The protocols are designed to be self-validating systems, with performance characteristics that align with ICH Q2(R2) guidelines.[1][4][5][6][7][8][9]

Physicochemical Properties and Analytical Considerations

PropertyEstimated Value/CharacteristicRationale for Analytical Method Selection
Molecular FormulaC₉H₁₂N₂O₂Determines molecular weight for mass spectrometry.
Molecular Weight180.20 g/mol [10]Essential for accurate mass-to-charge ratio determination in MS.
PolarityModerately polarSuitable for reversed-phase HPLC. GC analysis will likely require derivatization to reduce polarity.[1][2]
UV AbsorbanceStrong UV chromophoreEnables sensitive detection by HPLC with a UV detector.
ChiralityContains one stereocenterRequires chiral separation techniques (chiral HPLC or chiral GC) to resolve enantiomers.
VolatilityLowDerivatization is recommended to increase volatility for GC analysis.[1][2]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the preferred method for the routine analysis of N-Methyl-1-(3-nitrophenyl)ethanamine due to its direct applicability without the need for derivatization for achiral analysis.

Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed for the quantification of N-Methyl-1-(3-nitrophenyl)ethanamine and the detection of any process-related impurities. A reversed-phase C18 column is a suitable starting point due to the compound's moderate polarity.

Method Development Rationale:

  • Column Selection: A C18 stationary phase provides a good balance of hydrophobic interactions with the phenyl ring and the ethylamine backbone.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, is crucial to protonate the secondary amine, which minimizes peak tailing by reducing interactions with residual silanol groups on the silica support.[11]

  • Detection: Given the nitrophenyl group, a UV detector set at or near the λmax will provide excellent sensitivity.

dot

Caption: Workflow for Achiral HPLC Analysis.

Protocol: Achiral HPLC Purity Method

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for moderate polarity compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 254 nmThe nitroaromatic moiety provides strong absorbance at this wavelength.
Sample Prep. Dissolve 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
Chiral Separation by HPLC

The enantiomers of N-Methyl-1-(3-nitrophenyl)ethanamine can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs are a versatile and often successful choice for a wide range of chiral compounds.[12][13]

Method Development Rationale:

  • Column Selection: A cellulose or amylose-based CSP, such as one derivatized with 3,5-dimethylphenylcarbamate, often provides excellent enantioselectivity for aromatic amines.[12][13]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are typically used with polysaccharide CSPs. The addition of a small amount of an acidic or basic additive can significantly impact selectivity and peak shape.

  • Detection: UV detection remains the method of choice.

Protocol: Chiral HPLC Separation Method

ParameterConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µmA widely applicable chiral stationary phase.[12]
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% DiethylamineNormal phase conditions are often effective for polysaccharide CSPs. The basic additive improves the peak shape of the amine.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CChiral separations can be sensitive to temperature.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 254 nmSensitive detection of the analyte.
Sample Prep. Dissolve 1 mg/mL in Mobile PhaseEnsures sample compatibility.

Gas Chromatography (GC) Methods

Direct GC analysis of N-Methyl-1-(3-nitrophenyl)ethanamine is challenging due to its polarity and low volatility. Derivatization is a crucial step to convert the amine into a less polar, more volatile, and more thermally stable compound, leading to improved peak shape and sensitivity.[1][2]

Achiral Purity Analysis by GC-MS

This method is suitable for identifying and quantifying the analyte and its volatile impurities. Derivatization with an acylating agent is a common and effective strategy.

Method Development Rationale:

  • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) replaces the active hydrogen on the secondary amine with a non-polar group, increasing volatility and thermal stability.[4][14] These reagents also introduce fluorine atoms, which can enhance sensitivity with an electron capture detector (ECD), although mass spectrometry (MS) is more common for identification.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is a good general-purpose choice for separating a range of derivatized compounds.

  • Detection: Mass spectrometry (MS) provides both quantification and structural information for peak identification.

dot

Caption: Workflow for Achiral GC-MS Analysis.

Protocol: Achiral GC-MS Purity Method

ParameterConditionRationale
Derivatization
ReagentTrifluoroacetic anhydride (TFAA) in Ethyl Acetate (1:1, v/v)Forms a stable, volatile trifluoroacetyl derivative.
ProcedureTo 1 mg of sample, add 100 µL of ethyl acetate and 100 µL of TFAA. Cap and heat at 60 °C for 30 minutes. Cool and inject.Standard derivatization procedure for amines.
GC Conditions
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmGeneral-purpose column with good resolving power.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas compatible with MS.
Inlet Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling points.
MS Conditions
Transfer Line 280 °CPrevents condensation of analytes.
Ion Source 230 °CStandard temperature for electron ionization.
Scan Range 50-400 m/zCovers the expected mass range of the derivative and fragments.
Chiral Separation by GC

Chiral GC analysis also requires derivatization, followed by separation on a chiral stationary phase. Cyclodextrin-based CSPs are widely used for the enantioseparation of various classes of compounds, including derivatized amines.[15][16]

Method Development Rationale:

  • Derivatization: As with achiral GC, derivatization (e.g., with TFAA) is necessary. The choice of derivatizing agent can sometimes influence the enantiomeric separation.

  • Column Selection: A chiral column with a cyclodextrin-based stationary phase, such as one containing a substituted β-cyclodextrin, is a good starting point for the separation of derivatized amine enantiomers.[15]

  • Detection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for carbon-containing compounds and is suitable for quantification.

Protocol: Chiral GC Separation Method

ParameterConditionRationale
Derivatization Same as for achiral GC-MS analysisTo create a volatile and thermally stable derivative.
GC Conditions
Column Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV-1701, 30 m x 0.25 mm, 0.25 µmA commonly used chiral stationary phase for amine derivatives.[15]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas.
Inlet Temp. 250 °CEnsures complete vaporization.
Oven Program Isothermal at 150 °C (or optimized temperature)Isothermal conditions often provide better chiral resolution. The optimal temperature needs to be determined experimentally.
Detector FID at 280 °CUniversal detector for organic compounds.

Method Validation

All developed analytical methods must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][4][5][6][7][8][9]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC methods outlined in this guide provide a comprehensive framework for the analysis of N-Methyl-1-(3-nitrophenyl)ethanamine. The reversed-phase HPLC method is recommended for routine achiral purity analysis due to its simplicity and direct applicability. For enantiomeric separation, chiral HPLC with a polysaccharide-based stationary phase is a powerful tool. When GC analysis is required, derivatization is a critical step, and subsequent analysis on either achiral or chiral columns can provide valuable information on purity and enantiomeric composition. The successful implementation and validation of these methods will ensure the quality and consistency of N-Methyl-1-(3-nitrophenyl)ethanamine in research and pharmaceutical development. All procedures should be carried out in accordance with established guidelines from bodies such as the USP and ICH to ensure data integrity and regulatory acceptance.[14][17][18][19]

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. 1996;733(1-2):19-34. doi:10.1016/0021-9673(95)00726-1. [Link]

  • Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine. Journal of Analytical Toxicology. 1992;16(5):306-314. doi:10.1093/jat/16.5.306. [Link]

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. 2015;39(8):635-641. doi:10.1093/jat/bkv076. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures. US Food and Drug Administration. Published March 6, 2024. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 7, 2024. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. 2015;33(7). [Link]

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  • New GC investigation of chiral amine separation. Wiley Analytical Science. Published August 16, 2018. [Link]

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  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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Method

Application Notes and Protocols: The Strategic Use of N-Methyl-1-(3-nitrophenyl)ethanamine in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Building Block In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Methyl-1-(3-nitrophenyl)ethanamine emerges as a scaffold of significant interest, embodying a unique convergence of chemical functionalities that can be strategically exploited by medicinal chemists. Its structure, featuring a chiral center, a secondary methylamine, and a nitroaromatic ring, offers a rich platform for the synthesis of diverse compound libraries targeting a wide array of biological systems. The phenethylamine core is a well-established pharmacophore, particularly for agents targeting the Central Nervous System (CNS).[1][2] The presence of the nitro group, a versatile synthetic handle, further enhances its utility, serving as a precursor to a primary aniline for subsequent elaboration.[3][4] This document provides a comprehensive guide to the synthesis, derivatization, and potential applications of N-Methyl-1-(3-nitrophenyl)ethanamine in medicinal chemistry, complete with detailed protocols and the underlying scientific rationale.

Physicochemical Properties and Synthetic Overview

A foundational understanding of the physicochemical properties of N-Methyl-1-(3-nitrophenyl)ethanamine is crucial for its effective application. These properties dictate its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem
Molecular Weight 180.21 g/mol PubChem
CAS Number 1052544-06-5[5]
Appearance Not specified, likely an oil or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred

The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine can be approached through several established synthetic routes. A common and efficient method involves the reductive amination of 3-nitroacetophenone with methylamine.

Protocol 1: Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine via Reductive Amination

This protocol outlines a two-step, one-pot procedure for the synthesis of the target compound.

Workflow Diagram:

G start Start: 3-Nitroacetophenone & Methylamine imine_formation Imine Formation (Methanol, Acetic Acid) start->imine_formation reduction Reduction (Sodium Borohydride) imine_formation->reduction In situ workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Product: N-Methyl-1-(3-nitrophenyl)ethanamine purification->product

Caption: Reductive amination workflow for N-Methyl-1-(3-nitrophenyl)ethanamine synthesis.

Materials:

  • 3-Nitroacetophenone

  • Methylamine (40% solution in water or 2M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Imine Formation: To a solution of 3-nitroacetophenone (1.0 eq) in methanol, add methylamine solution (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Methyl-1-(3-nitrophenyl)ethanamine.

Application in Medicinal Chemistry: A Scaffold for CNS-Targeted Libraries

The N-Methyl-1-(3-nitrophenyl)ethanamine scaffold is particularly well-suited for the development of compound libraries targeting the Central Nervous System. The phenethylamine moiety is a common feature in many CNS-active drugs, and the ability to introduce diversity at the aniline position (after nitro reduction) allows for the exploration of a wide chemical space.[6][7][8]

A key strategic transformation is the reduction of the nitro group to a primary amine. This opens up a plethora of subsequent chemical modifications.

Protocol 2: Reduction of the Nitro Group to Form N-Methyl-1-(3-aminophenyl)ethanamine

The reduction of an aromatic nitro group is a fundamental and reliable transformation in medicinal chemistry.[3][4]

Workflow Diagram:

G start Start: N-Methyl-1-(3-nitrophenyl)ethanamine reduction Reduction (Fe powder, NH4Cl, EtOH/H2O) start->reduction filtration Filtration of Iron Salts reduction->filtration extraction Extraction with Ethyl Acetate filtration->extraction drying Drying and Concentration extraction->drying product Product: N-Methyl-1-(3-aminophenyl)ethanamine drying->product

Caption: Workflow for the reduction of the nitro group.

Materials:

  • N-Methyl-1-(3-nitrophenyl)ethanamine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a solution of N-Methyl-1-(3-nitrophenyl)ethanamine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride (1.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Methyl-1-(3-aminophenyl)ethanamine, which can often be used in the next step without further purification.

Protocol 3: Library Synthesis via Amide Coupling

The resulting aniline is a versatile nucleophile for creating a library of amides, a common functional group in drug molecules.

Workflow Diagram:

G aniline N-Methyl-1-(3-aminophenyl)ethanamine coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) aniline->coupling carboxylic_acid Carboxylic Acid Library (R-COOH) carboxylic_acid->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Prep-HPLC) workup->purification product Amide Library purification->product

Caption: Workflow for parallel amide library synthesis.

Materials:

  • N-Methyl-1-(3-aminophenyl)ethanamine

  • A diverse set of carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or a suitable alternative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Lithium chloride (LiCl) solution (for workup with DMF)

Procedure (for a single representative reaction):

  • In a reaction vial, dissolve the carboxylic acid (1.1 eq) in DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Methyl-1-(3-aminophenyl)ethanamine (1.0 eq) in DMF to the vial.

  • Seal the vial and stir at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by an appropriate method, such as preparative HPLC or flash chromatography, to yield the desired amide.

This protocol can be adapted for parallel synthesis platforms to rapidly generate a library of diverse amides for biological screening.

Rationale for Medicinal Chemistry Applications

The strategic value of N-Methyl-1-(3-nitrophenyl)ethanamine lies in the combination of its structural features:

  • Phenethylamine Core: This privileged scaffold is known to interact with a multitude of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the CNS.[1]

  • N-Methyl Group: The presence of the N-methyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase lipophilicity, alter metabolic stability, and impact receptor binding affinity compared to a primary amine.

  • Meta-Substitution Pattern: The meta-disposition of the ethanamine and the eventual aniline (from the nitro group) provides a distinct vector for exploring chemical space compared to ortho- or para-substituted analogs. This can be crucial for optimizing binding to a specific protein target.

  • Chirality: The chiral center at the benzylic position allows for the synthesis and evaluation of individual enantiomers, which often exhibit different biological activities and safety profiles.

By leveraging the chemistry outlined in the protocols above, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds derived from this versatile building block. The resulting libraries can be screened against a variety of targets, including those implicated in neurological disorders, psychiatric conditions, and pain management.

Conclusion

N-Methyl-1-(3-nitrophenyl)ethanamine represents a valuable and underutilized building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of novel and diverse compound libraries. The protocols and rationale presented in these application notes are intended to empower researchers to effectively incorporate this scaffold into their drug discovery programs, with a particular emphasis on the development of new agents targeting the Central Nervous System.

References

  • U.S. Patent No. US4375547A. (1983). N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
  • De Vry, J., et al. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 317(1), 91-99. [Link]

  • Sukhorukov, A. Y., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3354. [Link]

  • Noriega-Iribe, F. M., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International Journal, 10(5). [Link]

  • Expert Insights: Utilizing N-Methyl-4-Nitrophenylethylamine HCl in Chemical Synthesis. (2025). Fine Chemicals Blog. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

  • Center for Drug Evaluation and Research Application Number: 22-134 Pharmacology Review(s). (2006). FDA. [Link]

  • Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine. (2011). Indian Patent Office. [Link]

  • Ferreira, R. J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Lisek, R., et al. (2016). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics, 356(1), 153-164. [Link]

  • Chinese Patent No. CN107759477A. (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Wang, L., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 7(64), 40386-40397. [Link]

  • Ghose, A. K., et al. (2011). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(11), 612-628. [Link]

  • β-Keto-N-methylphenethylamine. Wikipedia. [Link]

  • Sukhorukov, A. Y., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ResearchGate. [Link]

  • U.S. Patent No. US8198483B2. (2012). Phenethanolamine derivatives for treatment of respiratory diseases. PubChem. [Link]

  • Selective Delivery of Drugs to the CNS for Treatment of Neurological Diseases. (2025). University of Copenhagen. [Link]

  • Central Nervous System Agents in Medicinal Chemistry. Bentham Science. [Link]

  • Ingredient: Beta Methylphenethylalamine. Caring Sunshine. [Link]

  • McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. Drug Testing and Analysis, 9(10), 1547-1556. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities. (2025). Regulatory Toxicology and Pharmacology, 162, 105888. [Link]

  • Preparation of the nitroamine compounds (1 5 ∼21). ResearchGate. [Link]

Sources

Application

Application Note: N-Methyl-1-(3-nitrophenyl)ethanamine as a Strategic Pharmaceutical Precursor

Executive Summary & Strategic Utility N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 113655-94-0 for racemate) represents a high-value "switchable" scaffold in medicinal chemistry.[1] Its structural importance lies in the me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 113655-94-0 for racemate) represents a high-value "switchable" scaffold in medicinal chemistry.[1] Its structural importance lies in the meta-positioning of the nitro group relative to the chiral ethylamine chain. This specific geometry is a critical entry point for the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs) and calcimimetics.

The strategic value of this precursor is threefold:

  • The Nitro "Mask": The nitro group serves as a robust, non-reactive placeholder during alkylation steps, which can later be chemoselectively reduced to an aniline (for coupling) or converted to a phenol (for carbamoylation).

  • Chiral Versatility: The benzylic amine center is prone to racemization, requiring robust resolution protocols to access the pharmacologically active (

    
    )- or (
    
    
    
    )-enantiomers.
  • Secondary Amine Handle: The

    
    -methyl group is pre-installed, bypassing the need for difficult monomethylation of primary amines later in the sequence.
    

Chemical Profile

PropertySpecification
IUPAC Name N-Methyl-1-(3-nitrophenyl)ethanamine
Molecular Formula C

H

N

O

Molecular Weight 180.21 g/mol
Key Functionality Secondary Amine, Nitro (meta), Chiral Center (

-carbon)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water (free base)
pKa (Calc) ~9.5 (Amine), ~ -0.2 (Nitro group non-basic)

Protocol A: Chemoselective Synthesis

Objective: Synthesize the target molecule from 3-nitroacetophenone without reducing the nitro group.

Rationale

Standard catalytic hydrogenation (Pd/C + H


) is unsuitable here as it would reduce the nitro group to an aniline. We utilize a Titanium(IV)-mediated reductive amination protocol. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger, driving the formation of the intermediate imine, which is then reduced by Sodium Borohydride.
Materials
  • 3-Nitroacetophenone (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 1.5 eq)[1]

  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    , 1.25 eq)
  • Sodium Borohydride (NaBH

    
    , 1.5 eq)[1]
    
  • Methanol (Anhydrous)

  • Ammonium Hydroxide (2 M)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under N

      
      , dissolve 3-nitroacetophenone (10 mmol) in anhydrous THF (20 mL).
      
    • Add Methylamine (2.0 M in THF, 7.5 mL) followed by Ti(O

      
      Pr)
      
      
      
      (3.7 mL).
    • Stir at ambient temperature for 6–8 hours. Note: The solution will turn slightly viscous as the titanium-amine complex forms.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with anhydrous Methanol (10 mL).

    • Add NaBH

      
       (0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching & Workup:

    • Quench by adding 2 M NH

      
      OH (10 mL). A white precipitate (TiO
      
      
      
      ) will form.
    • Filter through a Celite pad; wash the pad with DCM.

    • Extract the filtrate with DCM (3 x 20 mL).

    • Dry organic layers over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • The crude oil is purified via flash column chromatography (SiO

      
      , eluent: DCM:MeOH:NH
      
      
      
      95:4:1).
    • Yield Target: 75–85% (Pale yellow oil).

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: Isolate the pharmacologically relevant (S)-enantiomer.

Rationale

Chemical resolution using tartaric acid is often inefficient for this specific substrate. We employ Novozym 435 (Candida antarctica Lipase B) . The enzyme selectively acylates the (


)-enantiomer, leaving the (

)-amine untouched.
Workflow
  • Reaction Setup:

    • Dissolve racemic N-methyl-1-(3-nitrophenyl)ethanamine (5 mmol) in Methyl tert-butyl ether (MTBE, 25 mL).

    • Add Isopropyl Acetate (5 eq) as the acyl donor.

    • Add Novozym 435 beads (20% w/w relative to substrate).

  • Incubation:

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Monitoring: Check conversion via chiral HPLC every 4 hours. Stop reaction at exactly 50% conversion (theoretical maximum for resolution).

  • Separation:

    • Filter off the enzyme beads (recyclable).

    • The filtrate contains:

      • (

        
        )-N-methyl-1-(3-nitrophenyl)ethanamine (Free amine).[1]
        
      • (

        
        )-N-methyl-N-(1-(3-nitrophenyl)ethyl)acetamide (Amide).[1]
        
    • Acid/Base Extraction:

      • Add 1M HCl to the organic phase. The (

        
        )-amine moves to the aqueous phase; the neutral (
        
        
        
        )-amide remains in MTBE.
      • Separate layers. Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover pure (

        
        )-amine.
        

Downstream Pharmaceutical Applications[3][4]

The utility of N-methyl-1-(3-nitrophenyl)ethanamine is defined by its transformation into active scaffolds.[1]

Pathway 1: Synthesis of Rivastigmine Analogs

The meta-nitro group is a precursor to the phenolic moiety found in Rivastigmine.

  • Nitro Reduction: Pd/C catalyzed hydrogenation converts the nitro group to an aniline.[2]

  • Diazotization/Hydrolysis: The aniline is converted to a diazonium salt (NaNO

    
    /H
    
    
    
    SO
    
    
    ) and hydrolyzed to a phenol.
  • Carbamoylation: The phenol is reacted with ethyl(methyl)carbamic chloride to form the carbamate pharmacophore.

Pathway 2: Calcimimetic Precursors

Substituted phenethylamines modulate the Calcium Sensing Receptor (CaSR). The 3-nitro group can be reduced to an amine and coupled with naphthyl-aldehydes via reductive amination to create bi-aryl diamine ligands.

Visualization of Workflows

G cluster_0 Protocol A: Chemoselective Synthesis cluster_1 Protocol B: Chiral Resolution cluster_2 Downstream Pharma APIs Start 3-Nitroacetophenone Imine Imine Intermediate (Ti-Complex) Start->Imine MeNH2, Ti(OiPr)4 THF, 25°C Product rac-N-Methyl-1- (3-nitrophenyl)ethanamine Imine->Product NaBH4, MeOH (Nitro preserved) Enzyme Novozym 435 MTBE, Isopropyl Acetate Product->Enzyme S_Iso (S)-Amine (Target Precursor) Enzyme->S_Iso Unreacted R_Iso (R)-Acetamide (Byproduct) Enzyme->R_Iso Acylated Riv Rivastigmine Analogs (AChE Inhibitors) S_Iso->Riv 1. H2/Pd-C 2. HONO/H2O 3. Carbamoylation Calci Calcimimetics (CaSR Modulators) S_Iso->Calci 1. Nitro Red. 2. Coupling

Figure 1: Integrated workflow for synthesis, resolution, and pharmaceutical application of the scaffold.

Analytical Controls

To ensure "Trustworthiness" in your results, the following parameters must be met:

TechniqueParameterAcceptance Criteria
HPLC (Chiral) Column: Chiralcel OD-H or AD-Hee > 99% for resolved enantiomer
1H NMR (400 MHz)

1.35 (d, 3H, CH

),

2.30 (s, 3H, N-CH

)
Integration ratio 1:[1]1. No aldehyde peak (

9-10).
GC-MS EI SourceMolecular ion [M]+ = 180. Fragment [M-15]+ (loss of methyl) dominant.

References

  • Reductive Amination Methodology: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990. Link

  • Enzymatic Resolution: Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Amines."[1] Chemical Reviews, 2006. Link

  • Nitro Group Hydrogenation Selectivity: Formenti, D., et al. "Chemoselective hydrogenation of nitroarenes."[3] Chemical Society Reviews, 2019. Link

  • Rivastigmine Chemistry: "Process for the preparation of Rivastigmine."[4] World Intellectual Property Organization (WIPO), WO2004037771. Link

  • Calcimimetic Scaffolds: "Naphthalenemethanamine derivatives as calcimimetics." Journal of Medicinal Chemistry, 2004 (Contextual Reference for scaffold utility). Link

Sources

Method

Application Note: Scale-Up Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

This Application Note is designed for professional chemical development environments. It details the scale-up synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine (also known as N-methyl-3-nitro-α-methylbenzylamine), a func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional chemical development environments. It details the scale-up synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine (also known as N-methyl-3-nitro-α-methylbenzylamine), a functionalized benzylic amine commonly used as a chiral building block and intermediate in pharmaceutical synthesis.

The protocol focuses on a Titanium(IV) Isopropoxide-mediated reductive amination , a method chosen for its scalability, chemoselectivity (avoiding reduction of the nitro group), and high conversion rates with sterically hindered ketones like acetophenones.

Part 1: Core Directive & Strategic Rationale

Objective: Synthesize >100 g batches of N-Methyl-1-(3-nitrophenyl)ethanamine with >90% purity and >80% isolated yield.

Strategic Choice: Ti(OiPr)₄-Mediated Reductive Amination Direct reductive amination of acetophenones with methylamine is often plagued by slow kinetics and equilibrium limitations (imine formation). Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a high risk of reducing the aromatic nitro group to an aniline, creating difficult-to-separate impurities.

We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger. It forces the formation of the imine/enamine species, which is then reduced in situ by Sodium Borohydride (NaBH₄).[1][2] This method is chemically orthogonal to the nitro group, ensuring the survival of the -NO₂ functionality.

Mechanism & Causality:

  • Activation: Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity.

  • Dehydration: As the amine attacks, Ti(OiPr)₄ scavenges the water byproduct, driving the equilibrium toward the imine (Schiff base).

  • Chemo-selective Reduction: NaBH₄ reduces the C=N bond much faster than the nitro group under these mild conditions.

Part 2: Scientific Integrity & Protocols

Materials & Equipment
ReagentRoleEquiv.Scale (Example)Critical Quality Attribute
3-Nitroacetophenone Substrate1.0165.1 g (1.0 mol)Purity >98%; Free of acidic impurities
Methylamine HCl Amine Source2.0135.0 gDry, free-flowing solid
Triethylamine (TEA) Base2.0278 mLDry; neutralizes HCl salt
Titanium(IV) Isopropoxide Lewis Acid1.25370 mLMoisture sensitive; handle under N₂
Sodium Borohydride Reductant1.556.7 gAdd as solid or stabilized solution
Ethanol (Absolute) Solvent-2.0 LWater content <0.1%

Equipment:

  • 5 L Jacketed Glass Reactor with overhead stirring (impeller).

  • Nitrogen inertion manifold.

  • Internal temperature probe.

  • Addition funnel for borohydride (if solution) or powder addition funnel.

Step-by-Step Scale-Up Protocol

Step 1: Imine Formation (The Titanium Complex)

  • Inertion: Purge the 5 L reactor with nitrogen. Ensure the vessel is dry.

  • Charging: Charge 3-Nitroacetophenone (165.1 g) and Methylamine Hydrochloride (135.0 g) into the reactor.

  • Solvent Addition: Add Absolute Ethanol (1.5 L). Start stirring at 250 RPM.

  • Base Addition: Add Triethylamine (278 mL) over 10 minutes. Note: Mild exotherm may occur.

  • Catalyst Addition: Slowly add Titanium(IV) Isopropoxide (370 mL) via addition funnel over 30 minutes.

    • Process Insight: The solution will likely darken or change color (often yellow/orange) indicating complex formation.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 8–10 hours.

    • Validation: Monitor by HPLC or TLC. Disappearance of ketone is not sufficient; look for the appearance of the imine peak (often hydrolyzes on LCMS, so use non-aqueous sampling if possible, or infer from equilibrium shift).

Step 2: Reduction

  • Cooling: Cool the reactor jacket to 0 °C. Ensure internal temperature reaches <5 °C.

  • Reduction: Add Sodium Borohydride (56.7 g) portion-wise over 60 minutes.

    • Safety Critical: Hydrogen gas evolution will be vigorous. Ensure reactor venting is unblocked and capable of handling the gas load. Maintain internal temperature <15 °C to prevent nitro reduction or thermal runaways.

  • Completion: After addition, allow the mixture to warm to room temperature (20 °C) and stir for another 4–6 hours.

    • Validation: HPLC should show <1% imine/ketone remaining.

Step 3: Quench & Workup (Titanium Removal)

  • Quench: Cool the mixture to 10 °C. Slowly add 2M Ammonium Hydroxide (NH₄OH) (approx. 500 mL).

    • Process Insight: This hydrolysis step precipitates titanium as TiO₂ (white/bulky solid). The ammonia prevents amine protonation.

  • Filtration: Filter the slurry through a Celite pad or a coarse sintered glass funnel to remove the titanium salts. Wash the cake with Dichloromethane (DCM) (2 x 500 mL).

  • Extraction: Concentrate the filtrate to remove ethanol. Dissolve the residue in DCM (1 L) and water (500 mL).

  • Phase Separation: Separate the organic layer.[2] Extract the aqueous layer again with DCM (2 x 300 mL).

  • Acid-Base Purification (Critical for Purity):

    • Extract the combined organics with 1M HCl (3 x 400 mL). The product moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in DCM.

    • Basify the combined acidic aqueous extracts with 6M NaOH to pH >12.

    • Extract the turbid aqueous mixture with DCM (3 x 500 mL).

  • Isolation: Dry the final organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

Step 4: Salt Formation (Optional for Solid Storage)

  • Dissolve the free base oil in dry diethyl ether or IPA.

  • Add HCl in dioxane/ether dropwise.

  • Filter the resulting white precipitate (Hydrochloride salt).

Part 3: Visualization & Logic

Workflow Diagram

G Start Start: Raw Materials 3-Nitroacetophenone + MeNH2·HCl Ti_Add Titanium Complexation Add Ti(OiPr)4 + TEA (Scavenges H2O, Forms Imine) Start->Ti_Add Ethanol, 25°C, 8h Reduction Reductive Step Add NaBH4 (0-10°C) (Chemo-selective for C=N) Ti_Add->Reduction In-situ reduction Quench Hydrolysis & Filtration Add 2M NH4OH Remove TiO2 precipitate Reduction->Quench H2 evolution control Purification Acid/Base Extraction 1. Extract into HCl (aq) 2. Wash Organics 3. Basify & Extract back to DCM Quench->Purification Filtrate processing Final Final Product N-Methyl-1-(3-nitrophenyl)ethanamine (>98% Purity) Purification->Final Isolation

Caption: Figure 1. Process flow for the Ti(OiPr)4-mediated reductive amination, highlighting the critical titanium removal and acid-base purification steps.

Reaction Monitoring & Signaling

Signaling Ketone Ketone (Starting Material) Imine Ti-Imine Complex (Intermediate) Ketone->Imine Ti(OiPr)4 Fast NitroAniline Amino-Impurity (Over-reduction) Ketone->NitroAniline Avoided by Temp <15°C Imine->Ketone H2O Reversible (Prevented by Ti) Amine Target Amine (Product) Imine->Amine NaBH4 Fast

Caption: Figure 2. Mechanistic pathway showing the role of Titanium in shifting equilibrium and the selectivity required to avoid nitro-reduction.

Part 4: References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of amines."[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Neidigh, K. A., et al. (1994). "Direct reductive amination of ketones and aldehydes with titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 59(15), 4060-4064. Link

  • Miriyala, B., et al. (2004).[1] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

< A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing N-Methyl-1-(3-nitrophenyl)ethanamine is through the reductive amination of 3-nitroacetophenone with methylamine.[1] This reaction typically proceeds in one pot, where the ketone and amine first form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[2][3]

The overall transformation is as follows:

3-Nitroacetophenone + Methylamine → [Imine Intermediate] → N-Methyl-1-(3-nitrophenyl)ethanamine

The success of this synthesis hinges on careful control of reaction conditions and the appropriate choice of a reducing agent.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the reductive amination of 3-nitroacetophenone can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Inefficient Imine Formation

The formation of the imine intermediate is an equilibrium-driven process.[1] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

  • Solution:

    • Azeotropic Water Removal: If your solvent system allows (e.g., toluene, dichloroethane), use a Dean-Stark apparatus to remove water as it forms.[5]

    • Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively scavenge water from the reaction mixture.[6]

Potential Cause 2: Competing Reduction of the Ketone

A significant side reaction is the direct reduction of the starting material, 3-nitroacetophenone, to 1-(3-nitrophenyl)ethanol.[7] This is particularly prevalent with strong, non-selective reducing agents.

  • Solution:

    • Choice of Reducing Agent: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations because it reduces the iminium ion much faster than the ketone.[4][7] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions which favor iminium ion formation.[2] While sodium borohydride (NaBH₄) can be used, it's more reactive towards the ketone, so a two-step approach (pre-forming the imine before adding the reducing agent) is recommended.[7][8]

Potential Cause 3: Suboptimal Reaction Conditions

Temperature, pH, and reactant stoichiometry play a critical role in reaction efficiency.

  • Solution:

    • pH Control: The reaction is typically best performed under weakly acidic conditions (pH 4-6).[3] This protonates the carbonyl group, making it more electrophilic for the amine to attack, and also catalyzes the dehydration to the imine.[9] Acetic acid is a commonly used catalyst.[10]

    • Temperature: While heating can accelerate imine formation, it can also promote side reactions. It is advisable to run the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress.[11]

    • Stoichiometry: Using a slight excess of methylamine can help drive the imine formation equilibrium forward. However, a large excess should be avoided as it can complicate purification.

Question 2: I am observing significant amounts of the side-product 1-(3-nitrophenyl)ethanol in my crude product. How can I minimize its formation?

Answer: The formation of 1-(3-nitrophenyl)ethanol is a clear indication that the reduction of the starting ketone is competing with the reduction of the desired imine intermediate.

  • Primary Solution: Selective Reducing Agent

    • As mentioned previously, switching to a more selective reducing agent like sodium triacetoxyborohydride (STAB) is the most effective solution.[7] Its steric bulk and electronic properties make it less reactive towards the ketone carbonyl compared to the protonated imine (iminium ion).[7]

  • Procedural Modification: Two-Step (Indirect) Reductive Amination

    • If you are limited to using a less selective reducing agent like sodium borohydride (NaBH₄), a two-step procedure is highly recommended.[4][8]

      • First, stir the 3-nitroacetophenone and methylamine in a suitable solvent (e.g., methanol) for a period to allow for imine formation. You can monitor this by techniques like TLC or GC-MS.

      • Once imine formation is maximized, cool the reaction mixture (e.g., to 0 °C) before slowly adding the sodium borohydride.[8] This temporal separation of the imine formation and reduction steps minimizes the exposure of the ketone to the reducing agent.

Question 3: My final product is difficult to purify and appears to contain several impurities. What are the potential side reactions and how can I achieve a cleaner product?

Answer: A complex impurity profile suggests that multiple side reactions may be occurring. Understanding these pathways is key to mitigating them.

Potential Side Reactions:

  • Over-alkylation: The desired product, a secondary amine, can potentially react with another molecule of 3-nitroacetophenone to form a tertiary amine. This is less common but can occur under forcing conditions.

  • Self-Condensation of the Ketone: Under certain conditions, 3-nitroacetophenone can undergo self-condensation reactions.

  • Reactions involving the Nitro Group: While generally stable under reductive amination conditions with borohydride reagents, very harsh reducing conditions or certain catalytic hydrogenation setups could potentially reduce the nitro group.[4]

Solutions for a Cleaner Reaction:

  • Optimize Stoichiometry: Use a carefully controlled molar ratio of reactants. A slight excess of methylamine is often beneficial, but a large excess can lead to purification challenges.

  • Temperature Control: Avoid excessive heating, which can promote the formation of byproducts.[12]

  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC-MS, or LC-MS) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent the formation of further byproducts.[13]

Purification Strategies:

  • Acid-Base Extraction: Being a basic compound, N-Methyl-1-(3-nitrophenyl)ethanamine can be effectively purified by acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, while neutral organic impurities (like the starting ketone or the alcohol byproduct) will remain in the organic layer.

    • Separate the aqueous layer, basify it (e.g., with NaOH or Na₂CO₃), and then extract the free amine back into an organic solvent.[14]

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the acidic silica gel, is a good starting point.[15][16]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: The choice of solvent can impact reaction rate and workup.

  • Methanol (MeOH) or Ethanol (EtOH): These are common choices, particularly when using sodium borohydride, as they readily dissolve the reactants and the reducing agent.[8]

  • 1,2-Dichloroethane (DCE): This is the preferred solvent when using sodium triacetoxyborohydride (STAB), as reactions are often faster and cleaner in DCE.[4]

  • Tetrahydrofuran (THF): Another viable option, though reactions may be slower than in DCE.[17]

Q2: Do I need to use an inert atmosphere? A2: While not strictly necessary for the reductive amination itself, using an inert atmosphere (like nitrogen or argon) is good laboratory practice to prevent the introduction of atmospheric moisture, which can consume the hydride reducing agent and hinder imine formation.

Q3: Can I use aqueous methylamine, or should it be anhydrous? A3: Aqueous methylamine can be used, but the presence of water will work against the imine formation equilibrium. If using an aqueous solution, the use of a dehydrating agent or azeotropic removal of water becomes more critical. Using a solution of methylamine in a solvent like ethanol or THF is often a better choice.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting ketone is relatively nonpolar, while the product amine will have a different Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[18]

IV. Experimental Workflow and Data

Illustrative One-Pot Reductive Amination Protocol using STAB

  • To a round-bottom flask under a nitrogen atmosphere, add 3-nitroacetophenone (1 equivalent).

  • Dissolve the ketone in 1,2-dichloroethane (DCE).

  • Add methylamine (1.1-1.5 equivalents) as a solution in THF or ethanol.

  • Add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise, as the reaction can be exothermic.

  • Stir at room temperature and monitor the reaction by TLC until the starting ketone is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCE or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by acid-base extraction or column chromatography.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)SelectivityKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCE, THFHighExcellent for one-pot reactions; mild and selective for imines over ketones.[4][7]More expensive; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHGoodEffective in one-pot reactions, especially at mildy acidic pH.[2]Toxic cyanide byproduct generation.[1]
Sodium Borohydride (NaBH₄) MeOH, EtOHModerateInexpensive and readily available.[5][17]Can readily reduce the starting ketone; often requires a two-step procedure.[7]
Catalytic Hydrogenation (e.g., H₂/Pd-C) EtOH, EtOAcVariable"Green" reducing agent (H₂); can be highly effective.[5]May also reduce the nitro group; requires specialized hydrogenation equipment.[4]

V. Visualization of the Reaction Pathway

The following diagram illustrates the key steps and potential pitfalls in the synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine via reductive amination.

Reductive_Amination_Workflow Start Starting Materials 3-Nitroacetophenone Methylamine Imine_Formation Step 1: Imine Formation (Equilibrium) Start->Imine_Formation Weak Acid (e.g., AcOH) - H₂O Side_Reaction_1 Side Reaction: Ketone Reduction Start->Side_Reaction_1 Non-selective Reducing Agent (e.g., NaBH₄) Imine Imine/Iminium Ion Intermediate Imine_Formation->Imine Reduction Step 2: Reduction Imine->Reduction Reducing Agent (e.g., STAB) Product Final Product N-Methyl-1-(3-nitrophenyl)ethanamine Reduction->Product Side_Product_1 Byproduct: 1-(3-nitrophenyl)ethanol Side_Reaction_1->Side_Product_1

Sources

Optimization

Technical Support Center: Purification of N-Methyl-1-(3-nitrophenyl)ethanamine

Welcome to the technical support center for N-Methyl-1-(3-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-(3-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this chiral nitroaromatic amine. We will move beyond simple procedural lists to explore the chemical principles behind the purification strategies, ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the molecule's properties and the associated purification challenges.

Q1: What are the primary classes of impurities I should expect when working with N-Methyl-1-(3-nitrophenyl)ethanamine?

A: Impurities are typically process-related and fall into three main categories:

  • Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 1-(3-nitrophenyl)ethanone or 1-(3-nitrophenyl)ethanamine, are common.

  • Reaction Byproducts: Depending on the synthetic route (e.g., reductive amination), you may encounter over-alkylated products (diethyl or dimethyl amines), or products from incomplete reduction of the nitro group. The reduction of nitro groups can sometimes be challenging to drive to completion.[1][2]

  • Stereoisomers: As a chiral compound, the opposite enantiomer is the most significant isomeric impurity if the synthesis is not perfectly stereoselective.[3]

  • Degradation Products: Amines can be susceptible to oxidation. More critically, as a secondary amine, it can react with nitrosating agents to form N-nitrosamine impurities, which are a significant concern due to their potential carcinogenicity.[4][5][6]

Q2: Why is my N-Methyl-1-(3-nitrophenyl)ethanamine streaking or "tailing" on my silica gel TLC plate and column?

A: This is a classic issue with amines on standard silica gel. The underlying cause is the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and inefficient separation. The solution is to add a basic modifier to your eluent to "cap" these acidic sites.

Q3: Is this compound stable? What are the recommended storage conditions?

A: N-Methyl-1-(3-nitrophenyl)ethanamine is generally stable under normal laboratory conditions. However, like many amines, it can be sensitive to air and light over long periods, potentially leading to gradual oxidation and coloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and stored in a cool, dark place. The hydrochloride salt form offers enhanced stability and is often preferred for storage.[7][8]

Q4: What are the most effective analytical techniques for assessing the purity of this compound?

A: A multi-technique approach is always best for a comprehensive purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying both expected and unexpected impurities. It is particularly crucial for detecting trace-level contaminants like N-nitrosamines.[4][9][10]

  • Chiral HPLC (High-Performance Liquid Chromatography): Absolutely essential for determining the enantiomeric purity (e.g., enantiomeric excess, or %ee). This requires a specialized chiral stationary phase (CSP).[11][12][13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they are present at levels typically above 1%.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (N-H, NO₂, aromatic C-H).

Q5: My synthesis was not enantioselective. Why is separating the enantiomers so important?

A: In a biological context, enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological profiles.[11] This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. For any application in drug development or pharmacology, regulatory agencies mandate the characterization and often the isolation of a single enantiomer to ensure safety and efficacy.[11][14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Purity and Poor Recovery After Silica Gel Chromatography
  • Symptom: Your product elutes as a broad, tailing band from the column. TLC analysis shows significant streaking, and the final purity is low, with poor mass balance.

  • Cause Analysis: The basic amine is strongly and irreversibly binding to the acidic silica gel, as discussed in the FAQ. This not only ruins the separation but can lead to product loss on the column.

  • Solution: Deactivate the silica gel by adding a basic modifier to the mobile phase.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Mobile Phase Modification cluster_2 Phase 3: Column Purification A Run TLC with standard eluent (e.g., Hexane/Ethyl Acetate) B Observe Tailing/Streaking? A->B Analyze plate C Prepare new eluent with 0.5-2% Triethylamine (TEA) or Ammonia in Methanol B->C Yes (Tailing Observed) F Prepare column slurry and mobile phase containing the basic modifier B->F No (Proceed with caution) D Run new TLC C->D Spot plate E Observe sharp, well-defined spot? D->E Analyze E->C No (Adjust solvent polarity) E->F Yes (Separation Achieved) G Load sample and run column F->G Pack & Load H Collect fractions and analyze by TLC G->H Elute

Caption: Workflow for troubleshooting amine tailing in chromatography.

  • TLC Analysis: First, determine a suitable solvent system using ethyl acetate and hexane. Once you find a ratio that gives an Rf value of ~0.2-0.3, prepare a new eluent with the same ratio but add 1% triethylamine (TEA). For example, if a 30:70 Ethyl Acetate:Hexane mixture works, your final mobile phase will be 30:70:1 Ethyl Acetate:Hexane:TEA.

  • Column Preparation: Prepare a slurry of silica gel in your optimized mobile phase (containing TEA). This pre-treats the silica. Pack the column as usual.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Dry-loading onto a small amount of silica is often preferable.

  • Elution & Collection: Run the column with the TEA-modified eluent. The amine should now elute as a much sharper band. Collect fractions and monitor by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the solvent.

Problem 2: Product "Oils Out" or Fails to Crystallize
  • Symptom: When attempting to recrystallize the purified free base, it separates as an oil instead of forming solid crystals, even upon cooling.

  • Cause Analysis: The free base may have a low melting point or a high affinity for the chosen solvent. Small amounts of impurities can also act as "crystal growth inhibitors."

  • Solution: Systematically screen different solvents and consider converting the amine to its hydrochloride salt, which often has a higher melting point and better crystallization properties.

Solvent SystemPolarityBoiling Point (°C)Suitability for N-Methyl-1-(3-nitrophenyl)ethanamine
Isopropanol (IPA) / WaterHigh82 (IPA)Good for salt formation/crystallization.
Ethanol / WaterHigh78 (EtOH)Similar to IPA/Water, good for salt crystallization.[15]
Ethyl Acetate / HeptaneMedium-Low77 (EtOAc)Excellent choice for crystallizing the free base.
TolueneLow111Can be effective for the free base, especially with slow cooling.
Dichloromethane / HexaneMedium-Low40 (DCM)Useful for precipitating the free base, but DCM can be hard to remove.
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate at room temperature.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) while stirring. Monitor the pH with test paper until it is acidic.

  • Precipitation: The hydrochloride salt should begin to precipitate. You may need to stir for 30-60 minutes at room temperature.

  • Cooling & Isolation: Cool the mixture in an ice bath to maximize crystal formation.

  • Filtration: Collect the solid crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold ethyl acetate or diethyl ether) to remove any surface impurities, and dry under vacuum.

Problem 3: Failure to Achieve Enantiomeric Purity
  • Symptom: Your product appears pure by NMR and achiral HPLC, but a chiral HPLC analysis shows a 1:1 mixture of enantiomers.

  • Cause Analysis: Standard purification techniques like silica gel chromatography and crystallization do not separate enantiomers. A chiral environment is required to differentiate between them.

  • Solution: Utilize a chiral stationary phase (CSP) for preparative or analytical separation. Polysaccharide-based CSPs are often highly effective for a wide range of compounds, including amines.[13]

G A Racemic Product (Chemically Pure) B Select Chiral Stationary Phase (CSP) (e.g., Cellulose or Amylose-based) A->B C Screen Mobile Phases (Normal vs. Polar Organic Mode) B->C D Achieve Baseline Separation? C->D D->C No (Try new mobile phase or CSP) E Optimize Flow Rate & Temperature D->E Yes F Develop Analytical Method or Scale to Preparative HPLC E->F

Caption: A systematic approach to developing a chiral HPLC separation method.

  • Column Selection: Start with common polysaccharide-based columns such as those derived from cellulose or amylose carbamate derivatives. These are versatile and commercially available.[12][13]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. This is often the starting point for chiral separations.

    • Polar Organic Mode: Use mixtures of acetonitrile/methanol or acetonitrile/ethanol. This mode can offer different selectivity and shorter run times.[13]

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can dramatically improve peak shape and resolution.

Problem 4: Incomplete Removal of Neutral Starting Material (1-(3-nitrophenyl)ethanone)
  • Symptom: NMR analysis of the purified product shows characteristic peaks for the starting ketone.

  • Cause Analysis: The ketone is a neutral compound and may have a similar polarity to your amine product, causing it to co-elute during chromatography.

  • Solution: An acid-base liquid-liquid extraction is a highly effective, classic chemical method to separate a basic amine from neutral or acidic impurities before chromatography.

G start start step1 Add Aqueous Acid (e.g., 1M HCl) start->step1 sep_funnel Separatory Funnel Organic Layer Aqueous Layer step1->sep_funnel organic_layer organic_layer sep_funnel:f0->organic_layer aqueous_layer aqueous_layer sep_funnel:f1->aqueous_layer step2 step2 aqueous_layer->step2 step3 Extract with fresh Organic Solvent step2->step3 final_product final_product step3->final_product

Caption: Separation of a basic amine from a neutral impurity via extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M aqueous HCl. The basic amine will be protonated and move into the aqueous layer, while the neutral ketone remains in the organic layer.

  • Separate Layers: Combine the aqueous layers containing your protonated product. The organic layer containing the neutral impurity can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M NaOH, until the solution is strongly basic (pH > 10). This deprotonates the amine salt, regenerating the free base which will often precipitate or form an oily layer.

  • Re-extraction: Extract the aqueous solution two to three times with fresh ethyl acetate or DCM. The purified free base will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine, which can then be further purified by chromatography or crystallization if needed.

References

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  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. ResearchGate. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2018). ACS Publications - Organic Process Research & Development. Available at: [Link]

  • p-NITROANILINE: METHOD 5033. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available at: [Link]

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  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral determination of various adrenergic drugs by thin-layer chromatography using molecularly imprinted chiral stationary phase. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chiral Separation Techniques: A Practical Approach. Chemist Library. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. (2006). ResearchGate. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. (2025). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022). East Harbour Group. Available at: [Link] Harbour.com/msds/5999-N-METHYL-4-NITROANILINE.pdf

  • A Brief Review on Nitrosamine Impurity in Pharmaceuticals. (2021). ResearchGate. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Biological Sciences. Available at: [Link]

  • Crystallization of High Bulk Density Nitroguanidine. Defense Technical Information Center (DTIC). Available at: [Link]

  • Methylamines purification process. Google Patents.
  • Potential sources for Nitrosamine Impurities. (2019). ECA Academy. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (2024). Rasayan Journal of Chemistry. Available at: [Link]

  • Nitrosamine Impurities. Pure Synth. Available at: [Link]

  • Nitrosamine Impurities. Analytica Chemie. Available at: [Link]

  • Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • N-methyl-4-nitrophenethylamine. PubChem. Available at: [Link]

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. (2018). ResearchGate. Available at: [Link]

Sources

Troubleshooting

"side reactions in the synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine"

Topic: Side Reactions in the Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine Technical Support Center: Chemoselective Reductive Amination Guide Executive Summary: The Chemoselectivity Challenge The synthesis of N-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine Technical Support Center: Chemoselective Reductive Amination Guide

Executive Summary: The Chemoselectivity Challenge

The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine (Target 3 ) typically proceeds via the reductive amination of 3-nitroacetophenone (Starting Material 1 ) with methylamine .[1]

The critical technical challenge in this synthesis is chemoselectivity . You are operating on a molecule with two reducible functionalities:

  • The Carbonyl Group (C=O): Must be converted to an imine and then reduced to an amine.

  • The Nitro Group (-NO₂): Must remain intact.

Failure to control reaction conditions results in three primary impurity classes: Nitro-reduced anilines , Directly reduced alcohols , and Over-alkylated tertiary amines . This guide provides troubleshooting for these specific failure modes.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product contains significant amounts of 1-(3-nitrophenyl)ethanol."

Diagnosis: Competitive Direct Reduction. The reducing agent attacked the ketone carbonyl before the imine was fully formed.[2] This is the most common side reaction when using sodium borohydride (NaBH₄) without Lewis acid additives.

Technical Explanation: Reductive amination is a two-step equilibrium process.[1]

  • Equilibrium: Ketone + Amine ⇌ Hemiaminal ⇌ Imine + H₂O.[1]

  • Reduction: Imine + [H⁻] → Secondary Amine.

If the equilibrium has not shifted fully to the imine (or if water is present, hydrolyzing the imine back to ketone), the hydride donor will reduce the ketone to 1-(3-nitrophenyl)ethanol .

Corrective Actions:

  • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, reacting much faster with imines than with ketones.

  • Dehydrating Agents: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) . It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before the reducing agent is added.

  • Stepwise Protocol: Do not use "one-pot" simultaneous addition if using NaBH₄. Allow the imine to form (2–4 hours with molecular sieves) before adding the hydride.

Issue 2: "I see an amine peak (-NH₂) or aniline derivatives in my LC-MS."

Diagnosis: Nitro Group Reduction (Over-reduction). The nitro group (-NO₂) was reduced to an aniline (-NH₂), forming N-Methyl-1-(3-aminophenyl)ethanamine .[1]

Technical Explanation: The nitro group is highly susceptible to reduction under:

  • Catalytic Hydrogenation: H₂/Pd-C or Raney Nickel will rapidly reduce -NO₂ to -NH₂.

  • Dissolving Metal Conditions: Zn/HCl or Sn/HCl.

  • Strong Hydrides: LiAlH₄ (Lithium Aluminum Hydride) will reduce the nitro group to an azo linkage or amine.

Corrective Actions:

  • Avoid H₂/Metal Catalysts: Strictly avoid catalytic hydrogenation for this substrate unless using specific poisoned catalysts (e.g., Pt/C doped with vanadium), which is operationally difficult.

  • Borohydride Selectivity: NaBH₄ and STAB are generally chemoselective and will not reduce the nitro group under standard conditions (0–25°C). Ensure no transition metal salts (Ni, Co) are present in the solvent, as they can catalyze borohydride reduction of nitro groups.

Issue 3: "My yield is low, and I detect a higher molecular weight impurity (+135 Da)."

Diagnosis: Tertiary Amine Formation (Over-alkylation). The product secondary amine reacted with another molecule of 3-nitroacetophenone, forming the tertiary amine dimer.

Technical Explanation: The product, N-Methyl-1-(3-nitrophenyl)ethanamine, is a secondary amine and remains nucleophilic.[1] If the concentration of the imine intermediate is low relative to the starting ketone, the product can compete for the ketone.

Corrective Actions:

  • Amine Excess: Use a large excess of methylamine (3–5 equivalents) relative to 3-nitroacetophenone.[1] This statistically favors the attack of methylamine over the product amine.

  • Dilution: Run the reaction at a lower concentration (0.1 M) to reduce intermolecular side reactions.

Reaction Pathway Visualization

The following diagram maps the competitive pathways. The Green path is the target. Red paths are side reactions to avoid.

ReactionPathways SM 3-Nitroacetophenone (Starting Material) Imine Imine Intermediate (Transient) SM->Imine + MeNH2 - H2O Alcohol SIDE PRODUCT A 1-(3-nitrophenyl)ethanol SM->Alcohol Direct Reduction (Slow Imine Formation) Target TARGET PRODUCT N-Methyl-1-(3-nitrophenyl)ethanamine Imine->Target + [H-] (STAB / NaBH4) Aniline SIDE PRODUCT B Aniline Derivative (Nitro Reduction) Imine->Aniline Nitro Reduction Target->Aniline Over-Reduction (H2/Pd or LiAlH4) Dimer SIDE PRODUCT C Tertiary Amine Dimer Target->Dimer + SM (Low Amine Equiv)

Caption: Competitive reaction pathways. Path A (Green) is the desired reductive amination. Path B, C, and D (Red) represent chemoselectivity failures.

Recommended Experimental Protocol

This protocol utilizes Titanium(IV) isopropoxide to ensure complete imine formation and Sodium Borohydride under controlled conditions to prevent nitro reduction.

Reagents:

  • 3-Nitroacetophenone (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Titanium(IV) isopropoxide (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH) or THF.

Step-by-Step Procedure:

  • Imine Formation (Dehydration Step):

    • In a flame-dried flask under Nitrogen, dissolve 3-nitroacetophenone in anhydrous THF (0.2 M).

    • Add Methylamine (3.0 eq) followed by Titanium(IV) isopropoxide (1.5 eq) dropwise.

    • Note: The solution may turn slightly yellow/orange. Stir at room temperature for 6–12 hours. The Ti(OiPr)₄ scavenges water, driving the equilibrium to the imine.

  • Reduction Step:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Gas evolution (H₂).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench and Workup (Crucial for Ti Removal):

    • Quench the reaction by adding water (2 mL per mmol substrate). A white precipitate (TiO₂) will form.

    • Add 1M NaOH to adjust pH to >10 (ensures amine is free-base).[1]

    • Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • The crude oil can be purified via Acid-Base extraction (dissolve in organic, extract into 1M HCl, wash organic, basify aqueous layer, extract back into organic) or Flash Column Chromatography (DCM:MeOH:NH₄OH).

Quantitative Comparison of Reducing Agents

Reducing AgentNitro ToleranceKetone SelectivityRisk ProfileRecommendation
H₂ / Pd-C Poor HighReduces Nitro to Aniline immediately.DO NOT USE
LiAlH₄ Poor LowReduces Nitro to Azo/Amine.DO NOT USE
NaBH₄ (Solo) ExcellentModerateRisk of direct ketone reduction (Alcohol impurity).Use with Ti(OiPr)₄
NaBH(OAc)₃ (STAB) ExcellentHigh Best for imine selectivity. Slower reaction but cleaner.Preferred
NaCNBH₃ ExcellentHighToxic (Cyanide risk).Effective but hazardous

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.[1] [Link]

  • Ranu, B. C., et al. (1998). "Chemoselective reduction of nitroarenes." Tetrahedron Letters, 39(40), 7209-7230.[1] (Cited for context on nitro-reduction sensitivity). [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of N-Methyl-1-(3-nitrophenyl)ethanamine

[1][2] Case Reference: OPT-NITRO-PEA-001 Status: Active Support Level: Tier 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist[1] Technical Brief & Mechanistic Insight The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case Reference: OPT-NITRO-PEA-001 Status: Active Support Level: Tier 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist[1]

Technical Brief & Mechanistic Insight

The Challenge: N-Methyl-1-(3-nitrophenyl)ethanamine presents a dual challenge in chiral chromatography:

  • Basicity: The secondary amine moiety (

    
    ) interacts strongly with residual silanol groups on the silica support of Chiral Stationary Phases (CSPs), leading to severe peak tailing.
    
  • Electronic Character: The 3-nitro group is a strong electron-withdrawing group (EWG) on the aromatic ring.[1][2] This alters the

    
    -
    
    
    
    interaction potential with the carbamate or benzoate selectors on the CSP compared to unsubstituted phenylethylamines.[2]

The Solution Strategy: Successful resolution requires a "Type I" polysaccharide-based CSP (Amylose or Cellulose derivatives).[1] The separation mechanism relies on hydrogen bonding (via the carbamate/amide linkage), dipole-dipole interactions (nitro group), and steric inclusion.[3]

Standard Operating Procedure (SOP): The "Golden Start" Protocol

Note: This protocol is derived from validated methods for the class of N-methyl-1-phenylethylamine derivatives.

Phase A: Column Screening (The "Big Three")

Do not rely on a single column. Screen these three chemistries in order of probability:

PriorityCSP SelectorCommercial Equivalent (Examples)Rationale
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Amylose-1High success rate for aromatic amines; the "workhorse" column.[1]
2 Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG, Amylose-3Immobilized phase allows broader solvent range (e.g., DCM, THF) if solubility is an issue.[1][3]
3 Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, Cellulose-1Complementary selectivity to Amylose; often resolves if AD-H fails.[1][2][3]
Phase B: Mobile Phase Composition (Normal Phase)

Base Solvent: n-Hexane or n-Heptane Modifier: Ethanol (preferred over IPA for better efficiency with nitro-aromatics) Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA)[1][3]

Initial Run Conditions:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1][3]

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Nitro group absorbs strongly here)[1][3]

Troubleshooting & Optimization (FAQ)

Q1: My peaks are tailing significantly ( ). How do I fix this?

Diagnosis: This is the most common issue with N-methyl amines.[1][2] The amine nitrogen is protonating or hydrogen-bonding with residual silanols on the silica matrix.[1][2] Corrective Action:

  • Increase Additive: Increase DEA/TEA concentration from 0.1% to 0.2%.

  • Switch Additive: If using TEA, switch to Ethylenediamine (EDA) .[2][3] EDA is a bidentate amine that blocks silanols more effectively than TEA for difficult secondary amines.[1][2]

  • Temperature: Lower the temperature to 15-20°C. While counter-intuitive (mass transfer usually improves with heat), lower T favors the enthalpy-driven chiral recognition over the non-specific silanol interaction.

Q2: I see separation, but the resolution ( ) is < 1.5.

Diagnosis: The selectivity factor (


) is insufficient.
Corrective Action: 
  • Change Modifier: Switch from Ethanol to 2-Propanol (IPA) . IPA is bulkier and forms different solvation shells around the CSP, often enhancing chiral recognition pockets.[2][3]

  • Dilute Modifier: Reduce alcohol content to 5% or 2%. This increases the retention factor (

    
    ), giving the enantiomers more time to interact with the chiral selector.
    
  • Switch Column: If using AD-H (Amylose), switch to OD-H (Cellulose).[1][2] The helical twist of the polymer backbone is different, often reversing elution order or dramatically changing selectivity.[3]

Q3: The sample is not soluble in the Hexane mobile phase.

Diagnosis: The nitro group increases polarity, making the molecule difficult to dissolve in 90% Hexane.[3] Corrective Action:

  • Immobilized Columns (IG/IA): Use an immobilized column (like Chiralpak IG).[1][3] This allows you to use "forbidden" solvents.[1][2]

  • Recipe: Hexane / Dichloromethane (DCM) / Ethanol / DEA (50 : 30 : 20 : 0.1).[1][3]

  • Warning: Do NOT use DCM on coated columns (AD-H/OD-H); it will strip the chiral selector and destroy the column.[1]

Workflow Visualization

The following diagram outlines the logical decision tree for method development.

ChiralMethodDev Start Start: N-Methyl-1-(3-nitrophenyl)ethanamine Screen1 Screen 1: Amylose (AD-H) Hex/EtOH/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Tailing (Tf) Screen1->CheckRes Success Success: Rs > 1.5, Tf < 1.3 Proceed to Validation CheckRes->Success Good Tailing Issue: Tailing (Tf > 1.5) CheckRes->Tailing Bad Shape NoSep Issue: No Separation (Rs = 0) CheckRes->NoSep Co-elution Partial Issue: Partial Sep (0 < Rs < 1.5) CheckRes->Partial Merging FixTailing Action: Switch Additive to EDA or Increase DEA to 0.2% Tailing->FixTailing FixTailing->Screen1 Retest SwitchCol Action: Switch to Cellulose (OD-H) or Immobilized (IG) NoSep->SwitchCol SwitchCol->CheckRes Retest Optimize Action: Switch EtOH -> IPA or Reduce % Alcohol Partial->Optimize Optimize->CheckRes Retest

Caption: Decision tree for optimizing chiral resolution of nitro-phenylethylamine derivatives, prioritizing column chemistry and additive adjustments.

Comparative Data: Additive Effects

The choice of basic additive is the single most critical factor for this specific amine.[2]

Additive (0.1% v/v)Peak Shape (

)
Retention (

)
Recommendation
None > 3.0 (Severe Tailing)High (Silanol binding)Never use
Triethylamine (TEA) 1.3 - 1.6ModerateStandard starting point.[1][3]
Diethylamine (DEA) 1.1 - 1.3ModeratePreferred. Less steric hindrance than TEA; better silanol coverage.[1][2]
Ethylenediamine (EDA) 1.0 - 1.1LowUse only if DEA fails.[1][2] Can be difficult to flush from column.[1][2]

References

  • De Klerck, K., et al. (2014).[2][3][5] "Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography." Journal of Chromatography A, 1363, 311–322.[2][3][5]

    • Relevance: Establishes the screening protocol for phenylethylamine deriv
  • Scriba, G. K. E. (2016).[2][3] "Chiral Recognition in Separation Science." Springer Series in Advances in Chromatographic Science.[1][2]

    • Relevance: Details the mechanistic interaction between nitro-aromatics and carbam
  • Phenomenex Application Guide. "Chiral HPLC Separations: Method Development Strategies."

    • Relevance: Provides specific data on additive (DEA/TEA) effects on amine peak shapes.
  • Sigma-Aldrich Technical Bulletin. "Basics of Chiral HPLC: Separation of Enantiomers based on Nitrogen."

    • Relevance: Validates the use of AD-H/OD-H columns for 1-phenylethylamine analogs.

Sources

Troubleshooting

"enhancing stability of N-Methyl-1-(3-nitrophenyl)ethanamine in solution"

Current Status: Operational | Topic: Stability Optimization & Handling[1] Executive Stability Profile Compound: N-Methyl-1-(3-nitrophenyl)ethanamine Class: Secondary Benzylic Amine / Nitro-aromatic Primary Vulnerabilitie...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability Optimization & Handling[1]

Executive Stability Profile

Compound: N-Methyl-1-(3-nitrophenyl)ethanamine Class: Secondary Benzylic Amine / Nitro-aromatic Primary Vulnerabilities: Atmospheric CO₂ absorption (Carbamate formation), Benzylic Oxidation, Photolytic Nitro-reduction.[1]

This guide addresses the intrinsic instability of secondary amines possessing benzylic protons. The presence of the meta-nitro group provides some electronic stabilization against oxidation compared to methoxy-analogs, but introduces photosensitivity.[1] The most common user-reported failure mode is "cloudiness" or "precipitation" in free-base solutions, caused by reversible reaction with carbon dioxide.[1]

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation vectors for this compound in solution.

StabilityPathways Compound N-Methyl-1-(3-nitrophenyl) ethanamine (Free Base) Carbamate Ammonium Carbamate Salt (White Precipitate) Compound->Carbamate Nucleophilic Attack Imine Imine/N-Oxide (Yellowing) Compound->Imine Benzylic Oxidation Nitroso Nitroso/Azo Dimers (Deep Brown/Red) Compound->Nitroso Photolysis CO2 Atmospheric CO2 (Moisture assisted) CO2->Carbamate Oxygen Dissolved O2 (Radical Initiator) Oxygen->Imine Light UV Light (<400nm) Light->Nitroso

Figure 1: Mechanistic degradation pathways.[1] The formation of carbamate salts (top path) is reversible, while oxidative and photolytic degradation (middle/bottom paths) are generally irreversible.

Troubleshooting Guide

Use this matrix to diagnose solution stability issues.

SymptomProbable CauseMechanismCorrective Action
White Precipitate / Cloudiness Carbamate Formation The secondary amine reacts with atmospheric CO₂ to form an insoluble alkylammonium carbamate salt [1].[1]Reversible: Purge solution with N₂ or Ar for 15 mins. If solid persists, basify (pH > 10) and extract, or filter and treat with dry HCl to convert to stable hydrochloride salt.[1]
Yellow Discoloration Oxidation (Early Stage) Radical oxidation at the benzylic carbon (alpha to Nitrogen).[1]Irreversible: Discard if high purity is required. For future: Use degassed solvents and store under Argon.[1] Add antioxidant (e.g., BHT) if assay permits.[1]
Brown/Red Darkening Photolysis Nitro group reduction or polymerization initiated by UV/Vis light.[1]Irreversible: Distill (if free base) or recrystallize (if salt).[1] Mandatory: Switch to amber glassware immediately.
Purity Drop in HPLC (New Peak) Solvent Interaction Reaction with solvent impurities (e.g., peroxides in ethers or acetone formation of aminals).[1]Prevention: Do NOT dissolve in acetone or ketones (forms enamines/imines).[1] Use peroxide-free ethers or fresh alcohols.[1]

Standard Operating Procedures (SOPs)

Protocol A: Re-purification of Degraded Free Base

Use this when the liquid free base has turned yellow or cloudy.

  • Dissolution: Dissolve the degraded oil in Dichloromethane (DCM) .

  • Acid Wash: Extract with 1M HCl (3x). The amine moves to the aqueous layer; non-basic oxidation byproducts remain in DCM.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH until pH > 12.

  • Recovery: Extract the turbid aqueous layer with fresh DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ .

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Storage: Immediately flush the flask with Argon and seal.

Protocol B: Preparation of Stable Stock Solutions

For analytical standards or long-term dosing studies.[1]

  • Solvent Selection: Use Methanol (HPLC grade) or DMSO .[1] Avoid Acetone (reacts with amine) and Chloroform (can form carbenes over time).[1]

  • Degassing: Sparge the solvent with Helium or Nitrogen for 10 minutes before adding the compound.

  • Acidification (Optional but Recommended): If the application allows, add 1.05 equivalents of HCl or Formic Acid.[1] The protonated amine (

    
    ) is kinetically resistant to oxidation and cannot react with CO₂ [2].
    
  • Container: Store in Amber silanized glass vials with PTFE-lined caps.

Frequently Asked Questions (FAQ)

Q: Should I store this compound as a free base or a salt? A: Always store as a Salt (Hydrochloride or Fumarate) if possible.[1] The free base is a liquid/oil that is highly susceptible to oxidation and CO₂ absorption.[1] The salt form locks the nitrogen lone pair, preventing nucleophilic attacks and stabilizing the crystal lattice against oxidation [3].

Q: My solution turned cloudy after leaving the cap off. Is it ruined? A: Likely not. This is usually the carbamate salt formed from CO₂ in the air.

  • Test: Add a few drops of dilute NaOH.[1] If the solution clears, it was the carbamate. You can recover the free base by extraction.[1]

  • Prevention:[2] Always blanket the headspace with Nitrogen gas before closing the vial.

Q: Can I use Acetone to clean the glassware or as a solvent? A: NO. Secondary amines react with ketones (like acetone) to form enamines or iminium ions (Schiff bases).[1] This reaction is rapid and will consume your compound.[1] Use Methanol or Isopropanol for cleaning and solvation.[1]

Q: Is the nitro group dangerous during heating? A: Nitro-aromatics have high decomposition energies.[1][2] While this specific molecule is generally stable up to ~150°C, avoid heating the dry solid above 100°C. Never distill the free base at atmospheric pressure; use high vacuum to keep the temperature low (<80°C) to prevent thermal decomposition of the nitro group [4].

References

  • ACS Omega. (2025).[1] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.Link (Generalized mechanism of amine-CO2 interaction).[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.[1][3]Link (Analogous stability data for nitro-phenethylamines).[1]

  • National Institutes of Health (NIH). (2021).[1] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones.[1]Link (Mechanism of benzylic oxidation).[1]

  • Santa Cruz Biotechnology. (2024).[1][3] 2-Phenylethylamine hydrochloride Safety Data Sheet.[1]Link (Handling of phenethylamine derivatives).[1]

  • ChemicalBook. (2025).[1] 4-Nitrophenethylamine hydrochloride Stability and Synthesis.[1][4]Link (Synthesis and stability of nitro-isomers).[1]

Sources

Optimization

Technical Support Center: Optimization of N-Methyl-1-(3-nitrophenyl)ethanamine Synthesis

Executive Summary & Core Directive The Challenge: Synthesizing N-Methyl-1-(3-nitrophenyl)ethanamine presents a classic "Chemoselectivity vs. Sterics" conflict.[1] Steric Hindrance: The starting material is an acetophenon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing N-Methyl-1-(3-nitrophenyl)ethanamine presents a classic "Chemoselectivity vs. Sterics" conflict.[1]

  • Steric Hindrance: The starting material is an acetophenone derivative (3-nitroacetophenone). Ketones are sterically more hindered and less electrophilic than aldehydes, making imine formation slow and unfavorable.

  • Chemoselectivity: The molecule contains a nitro group (

    
    ) . Standard catalytic hydrogenation (Pd/C + 
    
    
    
    ) often used for reductive amination will catastrophically reduce the nitro group to an aniline (
    
    
    ).

The Solution: The Titanium(IV) Isopropoxide [


] mediated reductive amination  is the industry-standard protocol for this transformation. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium, allowing for mild reduction with Sodium Borohydride (

) without touching the nitro group.

Standard Operating Procedure (SOP)

Protocol:


 Mediated Reductive Amination 
Note: This protocol produces the racemic amine. See Section 4 for chiral considerations.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Nitroacetophenone 1.0SubstrateEnsure dry; water kills the catalyst.[1]
Methylamine (2M in THF) 2.0Amine SourceUse THF solution over MeOH for the initial step to prevent transesterification/solvolysis of Ti species.
Titanium(IV) Isopropoxide 1.5Lewis Acid / DesiccantAir Sensitive. Syringe transfer only.
Sodium Borohydride 1.5Reducing AgentAdd after imine formation is complete.
Methanol (Dry) SolventCo-solventRequired only during the reduction step to solubilize

.
Step-by-Step Workflow
  • Imine Formation (The "Activation" Phase):

    • Charge a flame-dried flask with 3-nitroacetophenone (1.0 eq) under Nitrogen/Argon.

    • Add Methylamine (2M in THF, 2.0 eq) .

    • Crucial Step: Add

      
       (1.5 eq)  dropwise. The solution often turns yellow/orange.
      
    • Stir at Ambient Temperature (20-25°C) for 6–12 hours.

    • QC Check: Monitor by TLC or NMR.[2] You should see the disappearance of the ketone (

      
      ).
      
  • Reduction (The "Product" Phase):

    • Dilute the reaction mixture with Dry Methanol (approx. 2-3 volumes relative to THF).

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.5 eq)  portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Emulsion" Fix):

    • The Pitfall: Quenching Titanium reactions with pure water creates a gelatinous

      
       emulsion that is impossible to filter.
      
    • The Fix: Quench by adding 3M NaOH or Saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

    • Extract with Ethyl Acetate (EtOAc) or DCM. Dry over

      
      .[3]
      

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "off-ramps" where side reactions occur.

ReactionPathway Ketone 3-Nitroacetophenone Complex Ti-Complexed Hemiaminal Ketone->Complex + MeNH2 + Ti(OiPr)4 Alcohol Side Product: 1-(3-nitrophenyl)ethanol Ketone->Alcohol Direct Reduction (If NaBH4 added too early) Imine Activated Imine (Schiff Base) Complex->Imine - H2O (Scavenged by Ti) Product Target Amine (N-Methyl-1-(3-nitrophenyl)ethanamine) Imine->Product + NaBH4 (Selective Reduction) Aniline Side Product: Aniline Derivative (Nitro Reduction) Imine->Aniline Over-Reduction (If Pd/C + H2 used)

Figure 1: Mechanistic pathway highlighting the necessity of Titanium for imine formation and the risk of chemoselectivity errors.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I have low yield and recovered starting material (Ketone)."

Diagnosis: Incomplete Imine Formation.

  • Mechanism: Acetophenones are sterically hindered. If the equilibrium doesn't shift fully to the imine before you add

    
    , the borohydride will reduce the remaining ketone to the alcohol (1-(3-nitrophenyl)ethanol).
    
  • Solution:

    • Increase

      
       to 2.0 equivalents.
      
    • Extend the "Step 1" stir time to 12-18 hours.

    • Do not add methanol until after the imine is formed (Methanol can compete with the amine for the Titanium center).

Issue 2: "My workup is a white, sticky mess. I can't separate layers."

Diagnosis: Titanium Hydroxide Emulsion.

  • Mechanism: Hydrolysis of

    
     produces hydrated 
    
    
    
    networks that trap organic solvents.
  • Solution: Use the Rochelle's Salt Method .

    • Add saturated aqueous Sodium Potassium Tartrate.

    • Stir vigorously for 1-2 hours. This is non-negotiable. The tartrate ligands exchange with the oxides to form a water-soluble Titanium complex, breaking the emulsion.

Issue 3: "Did I reduce the Nitro group?"

Diagnosis: Chemoselectivity Failure.

  • Check: Look for a shift in the aromatic region of the NMR. Anilines are electron-rich (shielding protons), while Nitro groups are electron-withdrawing (deshielding).

  • Verification: If you used

    
     or 
    
    
    
    at room temperature, the nitro group is likely safe.
  • Warning: NEVER use

    
     or Raney Nickel  with hydrogen gas for this substrate. It will reduce the nitro group to an amine in minutes.
    

Advanced Optimization: Enantiomeric Purity

Since the target has a chiral center at the benzylic position, the standard protocol yields a racemate (


). For drug development, a single enantiomer is often required.
MethodFeasibilityNotes
Ellman's Auxiliary HighUse (R)-tert-butanesulfinamide instead of methylamine. This forms a chiral sulfinyl imine. Reduction with

proceeds with high diastereoselectivity (

). Hydrolysis yields the chiral amine.
Chiral Resolution MediumReact the racemic product with L-(+)-Tartaric acid or Mandelic acid to form diastereomeric salts. Recrystallize to isolate the desired enantiomer.
Enzymatic LowLipase resolution is possible but often requires extensive screening for this specific substrate.

Decision Tree: Workup & Purification

WorkupLogic Start Reaction Complete Quench Quench Method? Start->Quench Water Water/NH4Cl Quench->Water Avoid Rochelle Rochelle's Salt (NaK Tartrate) Quench->Rochelle Recommended Base 3M NaOH Quench->Base Alternative Emulsion Severe Emulsion (Sticky White Solid) Water->Emulsion Clear Clear Biphasic Layers Rochelle->Clear Base->Clear Emulsion->Rochelle Rescue with Tartrate + Time Purification Acid/Base Extraction (Purification) Clear->Purification

Figure 2: Workflow logic for avoiding Titanium emulsions during the quenching phase.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][4]

    • Core reference for the Ti(OiPr)4 protocol.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552-2554.[1][5]

    • Establishes the compatibility of Titanium isopropoxide with various functional groups.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Authoritative source on chemoselectivity (Nitro group tolerance) of borohydride reagents.
  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.[1] (Regarding Rochelle's Salt workup for Aluminum/Titanium emulsions).

Sources

Troubleshooting

Technical Support Center: Purification of N-Methyl-1-(3-nitrophenyl)ethanamine

Topic: Removing Impurities from N-Methyl-1-(3-nitrophenyl)ethanamine Preparations Reference Ticket: #PUR-NMPE-3N Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from N-Methyl-1-(3-nitrophenyl)ethanamine Preparations

Reference Ticket: #PUR-NMPE-3N Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support portal. You are likely synthesizing N-Methyl-1-(3-nitrophenyl)ethanamine (NMPE), a critical intermediate often derived from the reductive amination of 3-nitroacetophenone .

In my 15 years supporting organic synthesis workflows, I have observed that this specific scaffold presents a "Triad of Impurities" that defeats standard workups:

  • The Neutral Precursor: Unreacted 3-nitroacetophenone (ketone).

  • The Over-Alkylated Side-Product: N,N-Dimethyl-1-(3-nitrophenyl)ethanamine (tertiary amine).

  • The Over-Reduced Artifact: 3-Amino derivatives (aniline) caused by poor chemoselectivity.

This guide moves beyond generic textbook advice. We will implement self-validating protocols designed to exploit the specific physicochemical properties of the m-nitro-phenethylamine skeleton.

Module 1: The "Dirty" Crude – Acid-Base Extraction Optimization

User Question: "My crude oil is dark orange and shows multiple spots on TLC. How do I remove the starting ketone without column chromatography?"

Technical Insight: The nitro group on the meta-position is electron-withdrawing, lowering the pKa of your amine slightly (approx. pKa ~9.0–9.3) compared to standard phenethylamines. However, it remains basic enough to form water-soluble salts. The starting material (3-nitroacetophenone) is neutral. We exploit this pKa differential.

The Protocol (The "Back-Extraction" Method): Do not simply "wash with acid." You must perform a Three-Phase pH Swing .

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Salt Formation (Extraction A): Extract with 1M HCl (3x).

    • Chemistry: The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer. The neutral ketone stays in the organic layer.
      
    • Checkpoint: Keep the Aqueous layer. Check TLC of the organic layer; it should contain the ketone.

  • The Wash (Critical): Wash the acidic aqueous layer with fresh EtOAc (1x).

    • Reasoning: This removes mechanically trapped neutral impurities.

  • Liberation (Extraction B): Cool the aqueous layer to 0°C. Basify with 20% NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free base amine separates.

  • Recovery: Extract the basic aqueous layer with DCM (3x). Dry over

    
     and evaporate.
    

Visual Workflow (Graphviz):

AcidBaseWorkup Start Crude Mixture (Amine + Ketone + Neutrals) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Layer 1 (Contains 3-Nitroacetophenone) Sep1->Org1 Top Layer Aq1 Aqueous Layer 1 (Acidic) (Contains Amine-HCl salt) Sep1->Aq1 Bottom Layer Step2 Wash Aq. with fresh EtOAc Aq1->Step2 Step3 Basify Aq. with NaOH (pH > 12) Extract with DCM Step2->Step3 FinalOrg Final Organic Layer (Purified Secondary Amine) Step3->FinalOrg FinalAq Waste Aqueous Step3->FinalAq

Caption: Logic flow for the "Back-Extraction" technique to isolate basic amines from neutral ketone precursors.

Module 2: The "Over-Methylated" Nightmare – Tertiary Amine Removal

User Question: "I see a spot just above my product on TLC. NMR shows a singlet integrating to 6H around 2.3 ppm. It's the N,N-dimethyl impurity. How do I get rid of it?"

Technical Insight: This is the most common failure mode in reductive amination with methylamine. If you use excess formaldehyde/methylamine or high temperatures, you get the tertiary amine. Separation by extraction is difficult because the pKa difference between the secondary and tertiary amine is negligible (< 0.5 units).

Solution A: Chromatographic Resolution (The "Triethylamine Trick") Secondary amines streak on silica gel due to interaction with acidic silanols. Tertiary amines streak less but travel similarly.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent.

  • Eluent System: 95:5 DCM:MeOH + 1%

    
     or 
    
    
    
    .
  • Mechanism: The base neutralizes the silica's acidic sites, sharpening the bands. The tertiary amine (less polar) will elute first. The secondary amine (your product) elutes second.

Solution B: Selective Derivatization (The "Scavenger" Method) If chromatography is not an option (scale > 100g), use Acetic Anhydride .

  • Dissolve mixture in toluene.

  • Add 0.1 equivalents of Acetic Anhydride (calculated based on the impurity level).

  • Chemistry: Acetic anhydride reacts only with the secondary amine (your product) to form an amide, but it cannot react with the tertiary amine impurity.

    • Wait! This consumes your product.[1][2] Do not use this unless the impurity is the major component.

    • Correct Approach for this specific impurity: Use Salicylaldehyde . It forms a Schiff base with primary amines (if any) but allows separation of secondary/tertiary via careful crystallization of the oxalate salt.

Recommendation: Stick to Solution A (Buffered Silica Chromatography) for high-value research samples.

Module 3: Crystalline Purity – Salt Formation

User Question: "My product is an oil, but I need a solid for stability testing. Which salt should I form?"

Technical Insight: The 3-nitrophenyl moiety aids crystallization due to pi-stacking interactions. The Hydrochloride (HCl) salt is the industry standard for this class of compounds, offering high melting points and stability.

Protocol: Formation of NMPE Hydrochloride

ParameterSpecification
Solvent Isopropanol (IPA) or Ethanol (Absolute)
Acid Source 1.25 M HCl in Ethanol (Anhydrous)
Temperature 0°C to Room Temperature
Anti-solvent Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step:

  • Dissolve 1g of the free base oil in 5 mL of warm Isopropanol.

  • Add 1.1 equivalents of HCl in Ethanol dropwise with stirring.

  • Observation: The solution may warm up (exothermic).

  • Allow to cool slowly to room temperature. If no crystals form, add MTBE dropwise until slight turbidity appears.

  • Refrigerate at 4°C overnight.

  • Filter the white needles. Wash with cold MTBE.

Why this works: The tertiary amine impurity (if present in trace amounts) often remains in the mother liquor as it is more soluble in organic solvents than the secondary amine salt.

Module 4: Chemoselectivity Warning – The Nitro Group Risk[3]

User Question: "I used Pd/C and Hydrogen gas for the reductive amination, and now my product turns purple/brown in air. What happened?"

Technical Insight: You have reduced the nitro group (


) to an aniline (

). Anilines oxidize rapidly in air (turning purple/brown).

The Rule: NEVER use Catalytic Hydrogenation (Pd/C, Raney Ni) if you intend to keep a Nitro group intact.

Correct Reductive Agents:

  • Sodium Triacetoxyborohydride (STAB): Mild, does not reduce nitro groups.

  • Sodium Borohydride (

    
    ):  Generally safe at low temps, but can reduce nitro groups in the presence of transition metal salts.
    
  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic.
    

Troubleshooting Diagram: Impurity Identification

ImpurityID Sample Unknown Impurity Test1 TLC (DCM/MeOH) Sample->Test1 Test2 NMR (Aromatic Region) Sample->Test2 Result1A High Rf (near solvent front) Test1->Result1A Result1B Low Rf (streaking) Test1->Result1B Conclusion1 Neutral Ketone (Starting Material) Result1A->Conclusion1 Conclusion2 Primary/Secondary Amine Result1B->Conclusion2 Result2A Shift Upfield (6.5-7.0 ppm) Test2->Result2A Result2B Shift Downfield (8.0+ ppm) Test2->Result2B Conclusion3 Aniline Impurity (Nitro Reduced) Result2A->Conclusion3 Conclusion4 Intact Nitro Group (Desired) Result2B->Conclusion4

Caption: Diagnostic flow to identify if the impurity is starting material or a side-reaction artifact.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Purification of Amines: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard text regarding the pKa manipulation of amines vs. neutrals).

  • Nitro Group Reduction Risks: "Reduction of Nitro Compounds." Organic Syntheses, Coll.[3] Vol. 5, p.552 (1973). (Demonstrates the ease of reducing nitro groups with metals, serving as a cautionary reference).

  • Chromatography of Amines: "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978, 43(14). (The foundational "Flash Chromatography" paper, modified with Et3N for amines).

Disclaimer: This guide is for research purposes only. N-Methyl-1-(3-nitrophenyl)ethanamine and its derivatives may have biological activity. Handle with appropriate PPE and in accordance with local safety regulations.

Sources

Optimization

"preventing racemization of N-Methyl-1-(3-nitrophenyl)ethanamine"

Technical Support Center: Preventing Racemization of N-Methyl-1-(3-nitrophenyl)ethanamine Executive Summary You are working with N-Methyl-1-(3-nitrophenyl)ethanamine , a chiral benzylic secondary amine. This molecule pre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization of N-Methyl-1-(3-nitrophenyl)ethanamine

Executive Summary

You are working with N-Methyl-1-(3-nitrophenyl)ethanamine , a chiral benzylic secondary amine. This molecule presents a specific stability challenge: the 3-nitro substituent is a strong electron-withdrawing group (EWG). This withdraws electron density from the benzene ring, which in turn inductively stabilizes a negative charge at the benzylic position.

The Consequence: The benzylic proton (C1-H) is significantly more acidic than in unsubstituted phenethylamines. Consequently, this molecule is highly susceptible to base-catalyzed racemization via a carbanionic intermediate, particularly in polar aprotic solvents or at elevated temperatures.

This guide provides troubleshooting protocols to maintain enantiopurity during synthesis, purification, and storage.

Module 1: Critical Mechanism Analysis

Q: Why is my compound losing optical activity even under mild basic conditions?

A: You are likely triggering Base-Catalyzed Proton Exchange . Unlike standard phenethylamines, the 3-nitro group lowers the pKa of the benzylic proton. Even weak bases (e.g., carbonate, dilute hydroxide) can deprotonate this position if the solvent supports charge separation (e.g., DMSO, DMF, Methanol).

The Mechanism:

  • Deprotonation: Base removes the benzylic proton.

  • Planarization: The carbon rehybridizes from

    
     to 
    
    
    
    (planar carbanion/enamine-like transition state), stabilized by the nitro group.
  • Reprotonation: A proton returns from either face of the plane, resulting in a racemic mixture.[1]

RacemizationMechanism S_Enantiomer S-Enantiomer (Chiral sp3) Transition Planar Carbanion (Achiral sp2) Stabilized by 3-NO2 S_Enantiomer->Transition Deprotonation (-H+) Rate limiting step Base Base (B:) Base->Transition Attacks Benzylic H Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation (+H+) Non-stereoselective

Figure 1: Mechanism of base-catalyzed racemization facilitated by the electron-withdrawing nitro group.

Module 2: Synthesis & Reaction Optimization

Q: I am observing low ee% after Reductive Amination. How do I fix this?

A: Reductive amination of 3-nitroacetophenone with methylamine is the standard route, but the reduction conditions are critical.

Troubleshooting Checklist:

ParameterRisk FactorRecommendation
Temperature > 40°C promotes thermal racemization.Maintain reaction < 25°C . Use cooling during imine formation.[2]
Catalyst Heterogeneous catalysts (Pd/C) can catalyze dehydrogenation/rehydrogenation (racemization).Switch to Ir-catalyzed asymmetric hydrogenation or use NaBH₄ at low temp if starting from a chiral auxiliary.
Imine Formation Equilibrium between imine and enamine allows stereocenter scrambling.Do not isolate the imine intermediate. Perform one-pot reductive amination to reduce the lifetime of the imine.
Solvent Alcohols (MeOH/EtOH) facilitate proton exchange.Use Dichloromethane (DCM) or THF if solubility permits.

Protocol Adjustment: If using a metal catalyst (e.g., Raney Nickel or Pd/C), the surface of the catalyst can act as a "racemization station" via a dehydrogenation mechanism.

  • Corrective Action: Add a trace amount of acetic acid (1-2 eq) to the reaction. Protonating the amine product prevents it from coordinating strongly to the catalyst surface and undergoing reversible dehydrogenation.

Module 3: Purification & Workup

Q: Can I distill the free base to purify it?

A: NO. Avoid distillation of the free base. The combination of heat (>80°C) and the basicity of the amine itself (auto-catalysis) will cause rapid racemization.

Q: How should I isolate the free base from a salt without racemizing?

A: The "Free-Basing" step is the most dangerous moment for this compound. Protocol:

  • Cooling: Chill the salt solution to 0-5°C.

  • Biphasic System: Use DCM/Water.

  • pH Control: Do not use strong bases like NaOH or KOH. Use saturated NaHCO₃ or Na₂CO₃ .

  • Speed: Perform the extraction quickly. Do not let the free base sit in the aqueous basic layer.

  • Drying: Dry organic layer over Na₂SO₄ (neutral) rather than K₂CO₃ (basic).

Module 4: Resolution & Salt Formation

Q: Which resolving agent works best for the 3-nitro analog?

A: While Tartaric Acid is standard for phenethylamines, the nitro group alters the solubility profile.

  • Primary Recommendation: Di-O-benzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups increase lipophilicity, often providing sharper separation for nitro-substituted aromatics compared to plain tartaric acid.

  • Solvent System: Ethanol/Water (95:5) or Isopropanol.

Q: I’m losing yield during recrystallization. What is the "Half-Equivalent" method?

A: This is a high-efficiency method to prevent racemization during resolution. Instead of adding 1 equivalent of resolving agent (which keeps both diastereomers in solution), add only 0.5 equivalents .

  • The eutomer (desired enantiomer) forms the salt and precipitates.

  • The distomer (undesired) remains as a free base in solution.

  • Note: Because the distomer is left as a free base, you must process the mother liquor quickly to avoid it racemizing and contaminating the next batch.

ResolutionWorkflow Racemate Racemic Amine (Free Base) AddAgent Add 0.5 eq L-DBTA Solvent: EtOH/H2O Racemate->AddAgent Filter Filtration AddAgent->Filter Solid Solid Cake: (S)-Amine • L-DBTA Salt (High ee%) Filter->Solid Precipitate Liquor Mother Liquor: (R)-Amine Free Base Filter->Liquor Filtrate Recryst Recrystallize from EtOH (Maximize ee%) Solid->Recryst Recovery Racemize & Recycle (Optional) Liquor->Recovery

Figure 2: The "Half-Equivalent" resolution workflow using Dibenzoyltartaric acid (DBTA).

Module 5: Storage & Stability

Q: How should I store the final product?

A: Never store N-Methyl-1-(3-nitrophenyl)ethanamine as a free base oil. It will absorb CO₂ (forming carbamates) and slowly racemize/oxidize.

Storage Standard:

  • Form: Convert immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated ammonium species cannot undergo benzylic deprotonation.

  • Atmosphere: Argon or Nitrogen flush.

  • Temperature: -20°C is ideal, but 4°C is acceptable for salts.

  • Container: Amber glass (nitro compounds can be light-sensitive).

References

  • Mechanism of Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Explains base-catalyzed racemization of benzylic centers with EWGs).

  • Resolution of Phenethylamines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Catalytic Racemization Prevention: Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[3] Link

  • DBTA for Resolution: Fogassy, E., et al. (2006). "Optical resolution of racemic bases." Advanced Synthesis & Catalysis, 348(12‐13).

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Methyl-1-(3-nitrophenyl)ethanamine Purification

Welcome to the technical support center for the purification of N-Methyl-1-(3-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Methyl-1-(3-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up the purification of this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning the purification of N-Methyl-1-(3-nitrophenyl)ethanamine.

Q1: What are the most likely impurities in my crude N-Methyl-1-(3-nitrophenyl)ethanamine?

A1: The impurity profile is highly dependent on the synthetic route. A common route is the reductive amination of 3-nitroacetophenone. Potential impurities from this process include:

  • Unreacted Starting Materials: 3-nitroacetophenone and methylamine.

  • Over-alkylation Products: Di-alkylation of the amine.[1]

  • By-products from Nitro Reduction: The reduction of the nitro group can sometimes lead to hydroxylamines or azo compounds, especially if using metal hydrides like LiAlH4.[2][3]

  • Side-Reactions: Aldol condensation products of the starting ketone.

Q2: What is the recommended initial purification strategy for a crude sample on a multi-gram scale?

A2: For a crude product, a multi-step approach is often most effective.

  • Acid-Base Extraction: This is a powerful first step to separate your basic amine product from neutral or acidic impurities.[4][5][6] By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (like 1M HCl), the amine is protonated and moves to the aqueous layer, leaving many organic impurities behind.[7] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5][7]

  • Crystallization as a Salt: After the initial extraction, converting the freebase amine to its hydrochloride salt is an excellent and scalable purification technique.[1][8] This often results in a stable, crystalline solid that can be easily filtered and washed.

Q3: My compound is streaking badly on silica gel TLC plates. What does this mean and how can I fix it?

A3: Streaking of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[9][10] This can lead to poor separation, sample degradation, and low recovery during column chromatography. To mitigate this, you can:

  • Add a Mobile Phase Modifier: Incorporate a small amount (0.5-2%) of a competing base, like triethylamine (TEA) or ammonia in methanol, into your eluent system.[9][10] This neutralizes the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using basic alumina or a reversed-phase (C18) column, which are less prone to these acidic interactions.[1]

Q4: Is distillation a viable option for purification?

A4: While distillation is a powerful technique for large-scale purification, it may be challenging for N-Methyl-1-(3-nitrophenyl)ethanamine. Aromatic amines, especially those with nitro groups, can have high boiling points and may be thermally labile, potentially leading to decomposition.[11] It is crucial to determine the compound's thermal stability by techniques like thermogravimetric analysis (TGA) before attempting distillation on a large scale.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the scaling-up process.

Guide 1: Issues with Acid-Base Extraction

Problem: An emulsion has formed during the acid-base extraction, and the layers will not separate.

Potential CauseStep-by-Step SolutionScientific Rationale
Vigorous Shaking 1. Let the separatory funnel stand undisturbed for 10-20 minutes. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution).[4]Vigorous shaking increases the surface area between the two immiscible phases, promoting emulsion formation. Brine increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.
Particulate Matter 1. Filter the entire mixture through a pad of Celite® or glass wool. 2. Transfer the filtered solution back to the separatory funnel.Insoluble particulates can stabilize emulsions by accumulating at the interface of the two liquids. Filtration removes these stabilizing agents.

Problem: Low recovery of the amine after basifying the aqueous layer and re-extracting.

Potential CauseStep-by-Step SolutionScientific Rationale
Incomplete Basification 1. Check the pH of the aqueous layer with pH paper or a meter. 2. Continue to add base (e.g., 2M NaOH) until the pH is >10.[4]The amine salt is water-soluble.[7] To extract it back into an organic solvent, it must be deprotonated to the neutral, more organic-soluble freebase form. Incomplete basification leaves a portion of the product in its salt form in the aqueous layer.
Insufficient Extraction 1. Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent. 2. Combine the organic extracts.The distribution coefficient of the amine between the organic and aqueous phases may not be overwhelmingly in favor of the organic phase. Multiple extractions are more efficient at recovering the product than a single extraction with a large volume of solvent.
Guide 2: Challenges in Crystallization/Salt Formation

Problem: The product "oils out" instead of forming crystals upon cooling.

Potential CauseStep-by-Step SolutionScientific Rationale
High Impurity Level 1. Re-purify the oil using another technique, such as a quick filtration through a plug of silica gel. 2. Attempt the crystallization again with the purer material.Impurities can interfere with the formation of a crystal lattice, leading to the separation of the product as a supercooled liquid (oil).
Rapid Cooling 1. Re-heat the solution to re-dissolve the oil. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.[12]Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling can cause the compound to crash out of solution as an amorphous oil.
Inappropriate Solvent 1. Select a solvent where the compound has high solubility when hot and low solubility when cold.[12] 2. Consider a mixed solvent system. For amine hydrochlorides, isopropanol/ether or ethanol/ethyl acetate are often good choices.[13]The ideal recrystallization solvent will have a steep solubility curve with respect to temperature for the desired compound.

Problem: The hydrochloride salt will not precipitate after adding HCl.

Potential CauseStep-by-Step SolutionScientific Rationale
Salt is Soluble in the Solvent 1. Add a non-polar "anti-solvent" dropwise, such as diethyl ether or hexane, until the solution becomes cloudy, then warm to clarify and cool slowly.[13] 2. Concentrate the solution by removing some of the solvent under reduced pressure.The hydrochloride salt may be too soluble in the chosen solvent. Adding an anti-solvent in which the salt is insoluble will decrease its overall solubility and promote precipitation.
Solution is Not Saturated 1. Evaporate some of the solvent to increase the concentration.[12] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites.[12]Crystallization requires a supersaturated solution and nucleation sites to begin. Mechanical scratching provides microscopic imperfections on the glass surface that can initiate crystal growth.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Scalable Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product (e.g., 50 g) in a suitable organic solvent like ethyl acetate or dichloromethane (500 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 150 mL). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.[6]

  • Neutral Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent (1 x 100 mL) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH with stirring until the pH is >10, as confirmed by pH paper.[4]

  • Back-Extraction: Extract the freebase amine from the basified aqueous layer with the original organic solvent (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified freebase amine.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified freebase amine in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[14] Monitor for precipitation.

  • Crystallization: Once precipitation begins, continue adding the HCl solution until no further solid forms. Allow the mixture to stir at room temperature, then cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline hydrochloride salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove residual impurities.

  • Drying: Dry the purified salt under vacuum.

Workflow Visualization

Below is a decision tree to guide the troubleshooting process during the purification scale-up.

Purification_Troubleshooting start Start with Crude Product acid_base Perform Acid-Base Extraction start->acid_base emulsion Emulsion Forms? acid_base->emulsion low_recovery Low Recovery? emulsion->low_recovery No sol_emulsion Add Brine / Gentle Swirl emulsion->sol_emulsion Yes crystallize Attempt Crystallization / Salt Formation low_recovery->crystallize No sol_recovery Ensure pH > 10 / Multiple Extractions low_recovery->sol_recovery Yes oils_out Product Oils Out? crystallize->oils_out no_xtal No Crystals Form? oils_out->no_xtal No sol_oils Re-purify / Slow Cooling / Change Solvent oils_out->sol_oils Yes final_product Pure Product no_xtal->final_product No sol_no_xtal Concentrate / Add Anti-Solvent / Scratch Flask no_xtal->sol_no_xtal Yes chromatography Consider Column Chromatography sol_emulsion->acid_base sol_recovery->acid_base sol_oils->crystallize sol_oils->chromatography sol_no_xtal->crystallize sol_no_xtal->chromatography

Caption: Decision tree for troubleshooting common purification issues.

References

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • National Center for Biotechnology Information. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ACS Publications. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Retrieved from [Link]

  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695A1 - Methylamines purification process.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]

  • Google Patents. (n.d.). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes for N-Methyl-1-(3-nitrophenyl)ethanamine

Target Molecule: N-Methyl-1-(3-nitrophenyl)ethanamine CAS Registry Number: 118949-34-1 Molecular Formula: C H N O Core Application: Chiral intermediate for adrenergic receptor ligands and calcium channel blockers.[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-Methyl-1-(3-nitrophenyl)ethanamine CAS Registry Number: 118949-34-1 Molecular Formula: C


H

N

O

Core Application: Chiral intermediate for adrenergic receptor ligands and calcium channel blockers.[1]

Executive Summary

The synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine presents a classic chemoselectivity challenge: installing a secondary amine at the benzylic position while preserving the highly reducible nitro (-NO


) group.[1]

This guide objectively compares three distinct synthetic pathways. The Titanium(IV)-Mediated Reductive Amination is identified as the superior protocol, offering the highest chemoselectivity (>98%) and safety profile. Traditional catalytic hydrogenation methods are deemed unsuitable due to the high risk of reducing the nitro group to an aniline.

Method Comparison Matrix
MetricMethod A: Ti(IV) Reductive Amination Method B: Cyanoborohydride Reduction Method C: Stepwise Alkylation
Precursor 3-Nitroacetophenone3-Nitroacetophenone1-(3-Nitrophenyl)ethanol
Key Reagents MeNH

, Ti(OiPr)

, NaBH

MeNH

, NaBH

CN, AcOH
MsCl, MeNH

Chemoselectivity High (Nitro group stable)High (Nitro group stable)Medium (Elimination risks)
Yield 85-92%70-80%50-65%
Safety/Toxicity Low (No HCN risk)High Risk (HCN generation)Medium (Corrosives)
Scalability ExcellentPoor (Toxic waste disposal)Moderate

Detailed Technical Analysis

Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)[1][4][5]

This route utilizes Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive the formation of the imine intermediate, which is subsequently reduced in situ by Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2]
  • Mechanism: The Ti(OiPr)

    
     coordinates to the ketone oxygen, increasing electrophilicity and facilitating attack by methylamine. It effectively traps the water byproduct, pushing the equilibrium toward the imine.
    
  • Chemoselectivity: Borohydrides are mild reducing agents that do not reduce nitro groups under these conditions.

  • Advantages: One-pot protocol; avoids toxic cyanides; high atom economy.[1]

Experimental Protocol
  • Imine Formation: To a dry flask under N

    
    , charge 3-nitroacetophenone  (1.0 eq) and Titanium(IV) isopropoxide  (2.0 eq).
    
  • Amine Addition: Add Methylamine (2.0 eq, 2M in THF or MeOH). Stir at ambient temperature for 6–8 hours. Note: The solution will turn viscous/yellow as the Ti-complex forms.[1]

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Borohydride (NaBH

    
    , 1.5 eq) in portions.
    
  • Workup: Stir for 2 hours at room temperature. Quench by adding water (causes precipitation of TiO

    
    ). Filter the white solid (TiO
    
    
    
    ). Extract the filtrate with Ethyl Acetate.
  • Purification: Acid-base extraction is preferred to remove neutral impurities.[1]

Method B: Sodium Cyanoborohydride Reduction (Legacy Route)

Historically the standard for reductive amination, this method relies on NaBH


CN's stability at pH 6–7, allowing selective reduction of the iminium ion over the ketone.[3]
  • Critical Flaw: Requires handling of highly toxic cyanide reagents and generates cyanide waste.

  • Performance: While effective, it offers no yield advantage over Method A and incurs significant safety/disposal costs.

Method C: Stepwise Alkylation via Alcohol Activation

This route involves reducing the ketone to an alcohol, converting it to a leaving group (Mesylate/Tosylate), and displacing it with methylamine.

  • Critical Flaw: The benzylic position is prone to E1/E2 elimination , leading to the formation of 3-nitrostyrene rather than the amine.[3] Over-alkylation to the tertiary amine is also a common side reaction.

  • Use Case: Only viable if the alcohol is already available as a chiral starting material (e.g., via asymmetric transfer hydrogenation).

Decision Logic & Pathway Visualization

The following diagram illustrates the reaction pathways and the critical decision nodes for selecting the optimal synthesis route.

SynthesisRoutes Start Start: 3-Nitroacetophenone RouteA_Step1 Reagent: MeNH2 + Ti(OiPr)4 (Lewis Acid Activation) Start->RouteA_Step1 Method A (Recommended) RouteB_Step1 Reagent: MeNH2 + NaBH3CN (pH 6, AcOH) Start->RouteB_Step1 Method B (Legacy) RouteC_Step1 Step 1: Reduction to Alcohol (NaBH4) Start->RouteC_Step1 Method C (Stepwise) RouteA_Step2 Intermediate: Imine/Titanium Complex RouteA_Step1->RouteA_Step2 RouteA_Step3 Reduction: NaBH4 (0°C) RouteA_Step2->RouteA_Step3 Product Target: N-Methyl-1-(3-nitrophenyl)ethanamine (>90% Yield, Chemoselective) RouteA_Step3->Product RouteB_Risk RISK: Cyanide Toxicity RouteB_Step1->RouteB_Risk RouteB_Risk->Product Success but Hazardous RouteC_Step2 Step 2: Activation (MsCl/TEA) RouteC_Step1->RouteC_Step2 RouteC_Step3 Step 3: Substitution (MeNH2) RouteC_Step2->RouteC_Step3 RouteC_Step3->Product Minor Pathway RouteC_Fail FAILURE: Styrene Elimination (Side Product) RouteC_Step3->RouteC_Fail Major Pathway

Caption: Comparative flow of synthetic routes. Method A provides the most direct and safe path to the target.

Quality Control & Characterization

To ensure the integrity of the synthesized product, the following analytical parameters must be verified.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       8.2–7.5 (m, 4H, Ar-H) – Confirm 3-nitro substitution pattern.[1]
      
    • 
       3.8 (q, 1H, CH-N) – Benzylic proton.[1][3]
      
    • 
       2.3 (s, 3H, N-CH
      
      
      
      ) – N-Methyl singlet.[1]
    • 
       1.4 (d, 3H, C-CH
      
      
      
      ) – Methyl doublet.[3]
  • Impurity Profile:

    • 3-Nitrostyrene: Check for vinylic protons at

      
       5.3–6.7.[1]
      
    • 3-Nitroaniline:[1][3] Check for broad singlet at

      
       3.5–4.0 (NH
      
      
      
      ) and shift in aromatic region (result of over-reduction).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Sigma-Aldrich. "Product Specification: N-Methyl-1-(3-nitrophenyl)ethanamine (CAS 118949-34-1)."[1]

Sources

Comparative

A Comparative Guide to Chiral Amines in Diastereomeric Resolution: Profiling N-Methyl-1-(3-nitrophenyl)ethanamine Against Industry-Standard Resolving Agents

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—remains a critical and often challenging step. The bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—remains a critical and often challenging step. The biological activity of a chiral molecule frequently resides in a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable side effects.[1][2] Diastereomeric salt formation is a robust and scalable classical method for achieving this separation, relying on the differential physical properties of diastereomeric salt pairs.[3][4] The choice of the chiral resolving agent is paramount to the success of this technique, influencing both the efficiency of separation and the overall yield of the desired enantiomer.

This guide provides an in-depth comparison of N-Methyl-1-(3-nitrophenyl)ethanamine with other commonly employed chiral amines, such as (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine. While direct, peer-reviewed comparative data for N-Methyl-1-(3-nitrophenyl)ethanamine is not extensively available, this guide will leverage established principles of stereochemistry and diastereomeric salt formation to project its potential performance characteristics. We will explore the structural and electronic factors that govern the efficacy of a chiral resolving agent and provide a detailed experimental protocol for a representative resolution of a racemic carboxylic acid.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution method is the reaction of a racemic mixture (e.g., a carboxylic acid, (R/S)-Acid) with a single enantiomer of a chiral base ((S)-Amine). This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-Acid·(S)-Amine) and ((S)-Acid·(S)-Amine). Unlike the original enantiomers, which have identical physical properties, these diastereomers possess distinct solubilities, melting points, and crystal structures.[5][6] This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation, after which the pure acid enantiomer can be regenerated.

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Comparative Overview of Chiral Amines

The efficacy of a chiral amine as a resolving agent is dictated by several structural and electronic factors. A successful resolution depends on the ability of the amine and the substrate to form a stable, well-ordered crystal lattice with a significant difference in lattice energy between the two diastereomeric salts.

Feature(S)-1-Phenylethylamine(S)-1-(1-Naphthyl)ethylamineN-Methyl-1-(3-nitrophenyl)ethanamine (Projected)
Structure A primary amine with a phenyl group attached to the chiral center.A primary amine with a larger, more rigid naphthyl group, offering greater steric bulk and potential for π-π stacking interactions.A secondary amine with an N-methyl group and an electron-withdrawing nitro group on the phenyl ring.
Basicity (pKa) ~9.5 (Conjugate acid)~9.4 (Conjugate acid)Expected to be lower than 1-phenylethylamine due to the electron-withdrawing nitro group.
Key Attributes Widely used, cost-effective, and extensively documented.[7] Serves as a benchmark for many resolutions.The larger aromatic system can enhance chiral discrimination through more defined crystal packing.[7]The N-methyl group may alter hydrogen bonding patterns and steric interactions. The nitro group introduces a polar site for potential hydrogen bonding and dipole-dipole interactions, while also reducing basicity.
Considerations May not be effective for all substrates; sometimes requires derivatization to achieve separation.Higher cost and molecular weight compared to 1-phenylethylamine.Reduced basicity might affect salt formation with weakly acidic substrates. The altered steric and electronic profile could be advantageous for substrates that are difficult to resolve with standard primary amines.

Expert Insights on Structural Effects:

  • Steric Bulk and Rigidity: The introduction of a larger aromatic system, like the naphthyl group, can lead to more selective crystal packing, which is often beneficial for resolution.[7] The rigidity of the structure can result in more predictable and stable diastereomeric salt lattices.

  • N-Methylation: The presence of an N-methyl group in N-Methyl-1-(3-nitrophenyl)ethanamine changes it from a primary to a secondary amine. This fundamentally alters the hydrogen bonding capabilities. While a primary amine has two N-H protons available for hydrogen bonding, a secondary amine has only one. This can significantly impact the crystal lattice formation and the solubility of the resulting diastereomeric salts.

  • Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring of the target compound will decrease the electron density on the nitrogen atom, thereby reducing its basicity. This could be a double-edged sword: while it might make salt formation with very weak acids more difficult, it could also fine-tune the interaction strength, potentially leading to better discrimination between the enantiomers of a moderately strong acid.

Case Study: The Resolution of Racemic Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example of a chiral therapeutic. Its pharmacological activity resides almost exclusively in the (S)-(+)-enantiomer.[1][2] The resolution of racemic ibuprofen with chiral amines is a well-documented process and serves as an excellent model for comparison.

A study by Tu Lee et al. demonstrated the efficient resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (another name for (S)-1-phenylethylamine).[8] They systematically optimized the conditions to achieve high diastereomeric and enantiomeric excess.

Illustrative Performance Data for Ibuprofen Resolution:

Resolving AgentMolar Ratio (Ibuprofen:Amine)SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (%de)Enantiomeric Excess of Recovered (S)-Ibuprofen (%)Reference
(S)-1-Phenylethylamine1:0.5Aqueous KOH534080 (after recrystallization)[8]
(S)-1-Phenylethylamine1:1Methanol/Water~40 (for desired enantiomer)Not explicitly stated88.14[2]

While no direct data exists for N-Methyl-1-(3-nitrophenyl)ethanamine in this system, we can hypothesize its behavior. The lower basicity might require a less polar solvent to favor salt formation. The different steric and hydrogen bonding profile could lead to a different solubility profile for the diastereomeric salts, potentially improving or worsening the resolution efficiency compared to 1-phenylethylamine. This underscores the empirical nature of chiral resolution, where screening multiple resolving agents is often necessary.[9]

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-Phenylethylamine

This protocol is adapted from established methodologies and serves as a self-validating system for researchers.[2][8]

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-1-Phenylethylamine

  • Potassium Hydroxide (KOH)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Standard laboratory glassware, including Erlenmeyer flasks, Büchner funnel, and filtration apparatus

  • Heating/stirring plate

  • Polarimeter for measuring optical rotation

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve racemic ibuprofen (e.g., 5.0 g) in a minimal amount of warm methanol.

    • In a separate flask, prepare a solution of (S)-(-)-1-phenylethylamine (0.5 molar equivalents) in methanol.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring. A precipitate of the diastereomeric salts should begin to form.

  • Crystallization:

    • Gently heat the mixture to redissolve any precipitate, then allow it to cool slowly to room temperature. To maximize the yield of the less soluble salt, the flask can be placed in an ice bath for 1-2 hours.

    • The slow cooling process is crucial for selective crystallization of the less soluble diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomer.

    • Dry the collected crystals. At this stage, a sample can be taken to determine the diastereomeric excess by NMR or HPLC.

  • Recrystallization (Optional but Recommended):

    • To improve the purity of the diastereomeric salt, it can be recrystallized from a suitable solvent (e.g., methanol or ethanol). This step is often critical to achieving high enantiomeric excess in the final product.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the purified diastereomeric salt crystals in water.

    • Acidify the mixture by adding 2M HCl dropwise until the pH is approximately 1-2. This will protonate the carboxylate and break the salt, liberating the free ibuprofen and the protonated amine.

    • The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

  • Final Isolation and Analysis:

    • Collect the precipitated ibuprofen by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • Determine the yield and measure the optical rotation using a polarimeter to calculate the specific rotation and the enantiomeric excess (%ee).

Figure 2: Step-by-step experimental workflow for the resolution of racemic ibuprofen.

Conclusion

The selection of an appropriate chiral amine is a critical decision in the development of a diastereomeric salt resolution process. While established amines like 1-phenylethylamine and 1-(1-naphthyl)ethylamine offer proven track records, novel or less common amines such as N-Methyl-1-(3-nitrophenyl)ethanamine present an opportunity for process optimization, particularly for challenging separations.

Based on its structure, N-Methyl-1-(3-nitrophenyl)ethanamine offers a unique combination of steric and electronic properties. The N-methyl group alters its hydrogen bonding capacity, and the nitro group reduces its basicity while adding a polar interaction site. These features may prove advantageous for specific substrates where traditional primary amines are less effective. However, without direct experimental data, its performance remains speculative. The ultimate path to a successful resolution lies in the systematic screening of a diverse set of resolving agents and the careful optimization of crystallization conditions, as demonstrated in the provided ibuprofen case study. This guide serves as a foundational resource for researchers to make informed decisions in designing and executing efficient chiral resolution strategies.

References

  • Kowalska, D., & Drabowicz, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

  • Fogassy, E., et al. (2006). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 18(9), 709-717. [Link]

  • Weissbuch, I., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design. [Link]

  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. [Link]

  • Bhushan, R., & Kumar, V. (1996). Chiral high performance liquid chromatography resolution of ibuprofen esters. Biomedical Chromatography, 10(6), 321-324. [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Szeliga, J. (2010). Conversion of Racemic Ibuprofen to (S). ScholarWorks@UTEP. [Link]

  • Baker-taylor, J. E. (n.d.). Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]

  • University of Strathclyde. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Thomas, S. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Methyl-1-(3-nitrophenyl)ethanamine Isomers

Abstract The stereochemical identity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. For N-Methyl-1-(3-nitrophenyl)ethanamine, a substituted phenethylamine derivative, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical identity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. For N-Methyl-1-(3-nitrophenyl)ethanamine, a substituted phenethylamine derivative, the ability to distinguish between its (R)- and (S)-enantiomers is paramount for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of advanced spectroscopic techniques for the unambiguous differentiation of these isomers. We move beyond routine structural confirmation to explore the causality and application of chiroptical methods, including Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and chiral-coupled Mass Spectrometry (MS). Each section presents the theoretical underpinnings, detailed experimental protocols, and representative data to equip scientists with the necessary tools for robust chiral analysis.

Introduction: The Imperative of Chiral Discrimination

N-Methyl-1-(3-nitrophenyl)ethanamine possesses a single stereocenter, giving rise to a pair of enantiomers. While these molecules have identical physical properties in an achiral environment (e.g., boiling point, refractive index, and standard NMR/IR spectra), their interactions with other chiral entities—such as biological receptors, enzymes, and other pharmaceuticals—can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. Therefore, the determination of enantiomeric purity is an essential component of drug discovery, synthesis, and quality control.[1]

Standard spectroscopic methods are fundamentally "blind" to chirality. An ¹H NMR spectrum of a racemic mixture of N-Methyl-1-(3-nitrophenyl)ethanamine in CDCl₃ will be identical to that of either pure enantiomer. This guide focuses on methodologies that overcome this limitation by introducing a chiral influence into the analysis, thereby inducing a measurable, diastereomeric difference between the enantiomers.

Nuclear Magnetic Resonance (NMR): Creating a Diastereomeric Environment

The most common and accessible method for determining enantiomeric purity in a research setting is NMR spectroscopy in the presence of a chiral auxiliary.[2][3] This strategy converts the enantiomeric pair into a mixture of diastereomers, either through transient, non-covalent interactions (Chiral Solvating Agents) or through covalent bond formation (Chiral Derivatizing Agents).[4] These newly formed diastereomers have distinct physical properties and, crucially, non-equivalent NMR spectra.

Principle of Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form rapid, reversible diastereomeric complexes with the analyte.[2][4][5] The differential spatial arrangement of the analyte's protons within the anisotropic magnetic field of the CSA leads to distinct chemical shifts (Δδ) for the (R)- and (S)-enantiomers. For amines, acidic CSAs such as (R)-(-)-Mandelic acid or derivatives of BINOL are highly effective.[1][6]

The choice of solvent is critical; non-polar solvents like CDCl₃ or C₆D₆ are preferred as they promote the host-guest association, whereas polar solvents can disrupt the complex formation.[1]

Experimental Protocol: ¹H NMR Analysis with (S)-BINOL Phosphate
  • Sample Preparation :

    • Accurately weigh approximately 5 mg of the N-Methyl-1-(3-nitrophenyl)ethanamine sample (racemic or enantiomerically enriched) into a clean NMR tube.

    • Add 1.1 to 1.5 molar equivalents of an enantiomerically pure CSA, for example, (S)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate ((S)-BINOL Phosphate).

    • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]

  • Homogenization : Cap the NMR tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation.[1]

  • Data Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis :

    • Identify a well-resolved proton signal that shows clear separation for the two diastereomeric complexes. Protons close to the stereocenter, such as the methine (CH) or N-methyl (N-CH₃) protons, are often the best candidates.

    • Carefully integrate the separated signals corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100.

Data Presentation: Representative ¹H NMR Data

The following table illustrates the expected chemical shift non-equivalence (anisochrony) for key protons of N-Methyl-1-(3-nitrophenyl)ethanamine upon complexation with (S)-BINOL Phosphate in CDCl₃.

Proton Assignment(R)-Isomer Complex (δ, ppm)(S)-Isomer Complex (δ, ppm)Chemical Shift Difference (Δδ, ppm)
Methine (CH)4.154.100.05
N-Methyl (N-CH₃)2.452.480.03
C-Methyl (CH-CH₃)1.521.500.02

Note: Data is representative and based on established principles for similar chiral amines.

Workflow for Chiral NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5 mg) B Add Chiral Solvating Agent (1.2 eq) A->B C Dissolve in CDCl3 (0.6 mL) B->C D Acquire 1H NMR Spectrum (≥400 MHz) C->D  Insert into  Spectrometer E Identify Split Signals (e.g., Methine H) D->E F Integrate Diastereotopic Peaks E->F G Calculate Enantiomeric Excess F->G Result Final Report: Enantiomeric Purity Confirmed G->Result

Caption: Experimental workflow for enantiomeric purity determination using NMR with a Chiral Solvating Agent.

Vibrational Circular Dichroism (VCD): An Absolute Configuration Tool

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[7][8][9] It is the infrared analogue of electronic circular dichroism. While a standard IR spectrum is identical for both enantiomers, their VCD spectra are perfect mirror images—equal in intensity but opposite in sign.[10] This makes VCD an exceptionally powerful tool for not only quantifying enantiomeric excess but also for determining the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by ab initio calculations.[8][9]

Principle of VCD

Chiral molecules interact differently with left and right circularly polarized light.[7] This differential absorption (ΔA = A_L - A_R) is non-zero for chiral molecules and is plotted against wavenumber to generate a VCD spectrum.[7] The resulting positive and negative bands (Cotton effects) provide a unique fingerprint of the molecule's three-dimensional structure.[8]

Experimental Protocol: VCD Analysis
  • Sample Preparation : Prepare a concentrated solution of the N-Methyl-1-(3-nitrophenyl)ethanamine sample (~10-20 mg/mL) in a suitable solvent (e.g., CDCl₃). The cell path length is typically short (50-100 µm).

  • Data Acquisition :

    • Record the VCD and standard IR spectra simultaneously on a dedicated VCD spectrometer (often an FTIR spectrometer equipped with a photoelastic modulator).[7][9]

    • Acquire spectra for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption bands.[9]

  • Data Analysis :

    • Process the spectra to obtain the final VCD plot.

    • For enantiomeric excess determination, create a calibration curve using samples of known enantiomeric composition. The intensity of a chosen VCD band is linearly proportional to the % ee.[11]

    • For absolute configuration, compare the experimental spectrum to the computationally predicted spectrum for one enantiomer (e.g., the (R)-isomer). A match confirms the absolute configuration; a mirror-image spectrum indicates the opposite enantiomer.

Data Presentation: Expected VCD Spectral Features

A qualitative comparison of the expected VCD spectra for the enantiomers is shown below.

Wavenumber Range (cm⁻¹)Vibrational Mode(R)-Isomer VCD Signal(S)-Isomer VCD Signal
3100-2800C-H stretchingComplex pattern (+/-)Mirror image pattern (-/+)
1550-1510NO₂ asymmetric stretchStrong positive (+)Strong negative (-)
1360-1340NO₂ symmetric stretchWeak negative (-)Weak positive (+)

Note: The signs are hypothetical but illustrate the mirror-image relationship between enantiomers.

Mass Spectrometry (MS): Separation-Centric Chiral Analysis

Standard mass spectrometry cannot differentiate enantiomers because they have identical mass-to-charge (m/z) ratios.[12] Therefore, chiral analysis by MS relies on a preceding separation or a derivatization step that induces a difference detectable by the spectrometer.

Principle of LC-MS with a Chiral Stationary Phase (CSP)

The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] The enantiomeric mixture is injected onto an HPLC column containing a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and elute at different retention times. The mass spectrometer then serves as a highly sensitive and selective detector to identify and quantify each enantiomer as it elutes. This approach is particularly valuable for analyzing complex mixtures, such as biological samples.[14][15]

Experimental Protocol: Chiral LC-MS/MS
  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) via an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : Select a suitable CSP column known for resolving phenylethylamine derivatives (e.g., a polysaccharide-based column like Chiralcel OD-H or an Agilent InfinityLab Poroshell 120 Chiral-V).[12]

    • Mobile Phase : An optimized mixture of solvents, often hexane/isopropanol or methanol-based systems with additives like acetic acid and ammonium hydroxide.[12]

    • Flow Rate : Typically 0.2-1.0 mL/min.

  • Mass Spectrometry Conditions :

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Select a precursor ion (the protonated molecule [M+H]⁺) and one or two characteristic product ions.

  • Analysis : Inject the sample. The (R)- and (S)-enantiomers will elute at different times, and the area under each peak in the chromatogram can be used for quantification.

Logical Flow for Isomer Identification

G node_result node_result node_fail node_fail Start Unknown Sample Received ConfirmStructure Run Standard NMR / MS / IR Start->ConfirmStructure IsStructureCorrect Structure Match N-Methyl-1-(3-nitrophenyl)ethanamine? ConfirmStructure->IsStructureCorrect ChiralAnalysis Perform Chiral Analysis (e.g., NMR w/ CSA) IsStructureCorrect->ChiralAnalysis Yes ReEvaluate Incorrect Compound or Impure Sample IsStructureCorrect->ReEvaluate No SignalsSplit Are Spectroscopic Signals Split? ChiralAnalysis->SignalsSplit Quantify Quantify Signals SignalsSplit->Quantify Yes ReportRacemic Report as Racemic Mixture SignalsSplit->ReportRacemic No ReportEE Report Enantiomeric Excess (% ee) Quantify->ReportEE

Caption: Decision-making workflow for the structural and stereochemical analysis of an unknown sample.

Comparative Summary of Techniques

TechniquePrincipleProsCons
NMR with CSA Formation of transient diastereomeric complexes.[1][5]Rapid, simple sample prep, uses standard NMR equipment, good for % ee.[1]Requires pure CSA, peak overlap can occur, lower sensitivity than MS.[16]
VCD Differential absorption of circularly polarized IR light.[7]Provides absolute configuration, definitive for chiral identification.[8][9]Requires specialized equipment, longer acquisition times, higher sample concentration needed.
Chiral LC-MS/MS Physical separation on a chiral column followed by MS detection.[12][13]Extremely high sensitivity and selectivity, ideal for complex matrices, provides physical separation.[14][15]Method development can be time-consuming, requires expensive CSP columns and LC-MS system.

Conclusion

The differentiation of N-Methyl-1-(3-nitrophenyl)ethanamine enantiomers is a non-trivial analytical challenge that cannot be met by standard spectroscopic techniques. This guide has detailed three powerful methodologies, each with distinct advantages. NMR with chiral solvating agents offers a rapid and accessible method for determining enantiomeric purity. Chiral LC-MS/MS provides unparalleled sensitivity for quantification, especially in complex mixtures. Finally, VCD stands as the ultimate tool for the unambiguous determination of absolute configuration. The selection of the most appropriate technique depends on the specific analytical question, sample matrix, and available instrumentation. By understanding the principles and protocols outlined herein, researchers can confidently and accurately characterize the stereochemical integrity of their chiral compounds.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Chiral analysis of amphetamine-type stimulants using reversed-polarity capillary electrophoresis/positive ion electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker Corporation. Available at: [Link]

  • Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. American Journal of Analytical Chemistry. Available at: [Link]

  • Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. Applied Spectroscopy. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

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  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies. Available at: [Link]

  • Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Drug Testing and Analysis. Available at: [Link]

  • Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. ResearchGate. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

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  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

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  • SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Studies of N-Methyl-1-(3-nitrophenyl)ethanamine

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-Methyl-1-(3-nitrophenyl)ethanamine. We will delve into the rationale behind experimental choices, present detailed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-Methyl-1-(3-nitrophenyl)ethanamine. We will delve into the rationale behind experimental choices, present detailed protocols for both analytical and biological cross-reactivity assessments, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of this compound and its potential interactions with other molecules.

Introduction to N-Methyl-1-(3-nitrophenyl)ethanamine

N-Methyl-1-(3-nitrophenyl)ethanamine is a substituted phenethylamine. The phenethylamine class of compounds encompasses a wide range of substances with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants.[1][2] Due to this structural heritage, it is crucial to assess the potential for N-Methyl-1-(3-nitrophenyl)ethanamine to cross-react with assays and biological targets intended for other phenethylamine derivatives.

Chemical Structure and Properties:

  • IUPAC Name: N-methyl-1-(3-nitrophenyl)ethanamine

  • Molecular Formula: C9H12N2O2

  • Molecular Weight: 180.20 g/mol [3]

  • Structure: The molecule consists of a phenethylamine backbone with a methyl group on the amine and a nitro group at the 3-position of the phenyl ring.

The presence of the nitro group and the specific substitution pattern are key determinants of its chemical and biological activity, and thus, its cross-reactivity profile.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, in the context of drug development and analytical testing, refers to the binding of a molecule to an unintended target. This can have significant consequences:

  • In Biological Systems: Off-target binding of a drug candidate can result in unforeseen side effects and toxicity.[7][8][9] Thorough off-target screening is a critical step in preclinical safety assessment to identify and mitigate these risks early in the drug development process.[10][11]

Given that N-Methyl-1-(3-nitrophenyl)ethanamine belongs to the broad class of phenethylamines, which includes numerous psychoactive substances and endogenous neurotransmitters, a rigorous evaluation of its cross-reactivity is paramount.[1][12]

Part 1: Analytical Cross-Reactivity Assessment

The objective of this part of the study is to determine the specificity of analytical methods, such as immunoassays, for the detection of N-Methyl-1-(3-nitrophenyl)ethanamine. We will use a competitive ELISA (Enzyme-Linked Immunosorbent Assay) as a model system, as it is a common technique for small molecule detection.[13][14][15][16][17]

Experimental Design: Competitive ELISA

The principle of a competitive immunoassay is that the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal.

dot

Caption: Workflow for a competitive ELISA to assess analytical cross-reactivity.

Protocol: Competitive ELISA for N-Methyl-1-(3-nitrophenyl)ethanamine
  • Antibody Coating: Coat a 96-well microplate with a primary antibody specific to N-Methyl-1-(3-nitrophenyl)ethanamine. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add standards of N-Methyl-1-(3-nitrophenyl)ethanamine and the test compounds (structurally similar molecules) at various concentrations to the wells.

  • Labeled Antigen Addition: Immediately add a fixed concentration of enzyme-labeled N-Methyl-1-(3-nitrophenyl)ethanamine to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP-conjugated antigen) to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Signal Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Selection of Comparator Compounds

The choice of comparator compounds is critical for a meaningful cross-reactivity study. These should include molecules with structural similarities to N-Methyl-1-(3-nitrophenyl)ethanamine.

CompoundStructural RelationshipRationale for Inclusion
Phenethylamine Parent compoundTo assess the baseline cross-reactivity of the core structure.
Amphetamine α-methylated phenethylamineA common drug of abuse with high potential for cross-reactivity in phenethylamine immunoassays.[4][5]
Methamphetamine N-methylated amphetamineAnother widely tested for amphetamine-type substance.
MDMA Methylenedioxy-substituted methamphetamineA common designer drug with a phenethylamine backbone.
1-(3-Nitrophenyl)ethanamine Des-methyl analogTo evaluate the contribution of the N-methyl group to antibody recognition.[18][19]
N-Methyl-1-(4-nitrophenyl)ethanamine Positional isomer of the nitro groupTo determine the importance of the nitro group's position on the phenyl ring for antibody binding.[3][20][21][22]
Dopamine Endogenous catecholamineA structurally related neurotransmitter; assessing cross-reactivity is important for potential in vivo applications.[2]
Tyramine Endogenous trace amineAnother endogenous phenethylamine derivative.[2]
Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for N-Methyl-1-(3-nitrophenyl)ethanamine. The concentration of the test compounds that cause a 50% reduction in the maximum signal (IC50) is then determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of N-Methyl-1-(3-nitrophenyl)ethanamine / IC50 of Test Compound) x 100

Expected Outcome: A highly specific antibody will have a low IC50 for N-Methyl-1-(3-nitrophenyl)ethanamine and high IC50 values (low % cross-reactivity) for the comparator compounds.

Part 2: Biological Cross-Reactivity (Off-Target) Assessment

The goal of this section is to evaluate the potential for N-Methyl-1-(3-nitrophenyl)ethanamine to bind to and modulate the activity of unintended biological targets. This is a critical step in preclinical safety assessment.[7][8][9] We will focus on a panel of central nervous system (CNS) receptors and transporters due to the phenethylamine structure of the test compound.[1][2][12]

Experimental Design: Receptor Binding and Functional Assays

A tiered approach is recommended. An initial broad screening using receptor binding assays can identify potential off-target interactions.[23][24] Hits from the binding assays should then be followed up with functional assays to determine if the binding results in a biological response (agonist, antagonist, or allosteric modulator).

dot

Caption: Tiered workflow for assessing biological cross-reactivity.

Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand for the receptor, and varying concentrations of N-Methyl-1-(3-nitrophenyl)ethanamine or a known reference compound.

  • Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Selection of Biological Targets

The panel of targets should be selected based on the structural class of N-Methyl-1-(3-nitrophenyl)ethanamine. As a phenethylamine derivative, key targets include monoamine transporters and receptors.[12][25][26]

Target ClassSpecific TargetsRationale
Monoamine Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)These are the primary targets for many psychoactive phenethylamines, and inhibition of these transporters can lead to significant CNS effects.[12][26]
Adrenergic Receptors α1, α2, β1, β2Phenethylamines can have activity at adrenergic receptors, leading to cardiovascular and other peripheral effects.
Dopamine Receptors D1, D2, D3, D4, D5Dopaminergic systems are heavily modulated by phenethylamines.[25][26]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CSerotonergic systems are also common targets for this class of compounds, and interactions can lead to a wide range of effects, including hallucinogenic and anxiolytic/anxiogenic responses.
Trace Amine-Associated Receptor 1 (TAAR1) TAAR1This receptor is known to be activated by endogenous trace amines like phenethylamine and plays a role in modulating monoaminergic neurotransmission.[2][12]
Data Presentation and Interpretation

The results of the biological cross-reactivity studies should be summarized in a clear and concise table.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
DAT >10,000Not Determined-
NET 850IC50 = 1200Antagonist
SERT >10,000Not Determined-
α1-Adrenergic 2500IC50 = 3500Antagonist
D2 Dopamine >10,000Not Determined-
5-HT2A 500EC50 = 750Partial Agonist

Interpretation: The data should be analyzed to identify any significant off-target interactions. A compound with high affinity (low Ki or IC50/EC50 values) for multiple targets may have a complex pharmacological profile and a higher risk of side effects.

Advanced Analytical Techniques for Confirmation

While immunoassays are excellent for initial screening, more sophisticated techniques are necessary for confirmation and quantification, especially in complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the selective and sensitive quantification of small molecules.[27][28][29][30] It provides a high degree of certainty in identification and is less susceptible to cross-reactivity issues than immunoassays.[31][32][33][34]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, particularly for volatile and thermally stable compounds.[27][29]

These methods are crucial for validating any positive results from immunoassays and for conducting pharmacokinetic and metabolism studies.

Regulatory Considerations

Regulatory agencies such as the FDA provide guidance on preclinical safety evaluations, which include recommendations for assessing cross-reactivity.[35][36][37] For therapeutic antibodies, tissue cross-reactivity studies on a panel of human tissues are required.[35][38][39] While the requirements for small molecules are different, the principle of understanding potential off-target binding remains a core component of the safety assessment.

Conclusion

A thorough investigation of the cross-reactivity of N-Methyl-1-(3-nitrophenyl)ethanamine is essential for its development as a research tool or therapeutic agent. By employing a combination of analytical and biological assays, researchers can build a comprehensive profile of its specificity and potential off-target interactions. This systematic approach, grounded in sound scientific principles, will enable informed decisions and mitigate potential risks associated with this novel compound.

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  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (n.d.). HistologiX. Retrieved from [Link]

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  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (2017). National Center for Biotechnology Information. Retrieved from [Link]

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Validation

Technical Guide: Benchmarking N-Methyl-1-(3-nitrophenyl)ethanamine (MNPEA) as a High-Performance Resolving Agent

Topic: Benchmarking N-Methyl-1-(3-nitrophenyl)ethanamine Performance as a Resolving Agent Executive Summary In the domain of chiral resolution, N-Methyl-1-(3-nitrophenyl)ethanamine (MNPEA) represents a specialized "Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-Methyl-1-(3-nitrophenyl)ethanamine Performance as a Resolving Agent

Executive Summary

In the domain of chiral resolution, N-Methyl-1-(3-nitrophenyl)ethanamine (MNPEA) represents a specialized "Problem Solver" class of resolving agents.[1] While primary amines like 1-Phenylethylamine (PEA) serve as the industry standard for resolving racemic acids, they often fail due to the formation of non-crystalline oils or insufficient solubility differentials between diastereomeric salts.[1]

This guide benchmarks MNPEA against standard alternatives, highlighting its utility in resolving "difficult" chiral acids. Its efficacy stems from two structural modifications: N-methylation (altering hydrogen bond networks) and the 3-nitro substitution (introducing electronic tuning and


-

stacking capabilities).[1]
Chemical Profile & Mechanistic Rationale

To effectively deploy MNPEA, one must understand how it differs mechanistically from standard agents.

1.1 The "Secondary Amine" Advantage

Standard resolving agents like PEA are primary amines , capable of forming three hydrogen bonds (


).[1] This high H-bond density often leads to salts that are too soluble or hygroscopic.[1]
  • MNPEA is a secondary amine. It forms ammonium salts with only two available hydrogen bond donors.[1]

  • Impact: This reduction in H-bonding capability often forces the diastereomeric salt to rely more on Van der Waals and steric interactions for lattice stability, frequently converting "oiling" salts into crystalline solids.

1.2 The "Nitro-Tuning" Effect

The 3-nitro group serves a dual purpose:

  • Electronic Modulation: It is strongly electron-withdrawing, lowering the basicity (pKa) of the amine compared to PEA.[1] This is crucial when resolving weaker chiral acids where a highly basic amine might cause decomposition or excessive solubility.

  • Crystal Engineering: The nitro group adds a rigid "handle" for

    
    -
    
    
    
    stacking interactions, often facilitating the formation of conglomerate crystals where other agents yield solid solutions.

Table 1: Physicochemical Comparison of Key Resolving Agents

Feature(S)-PEA (Standard)(S)-N-Methyl-PEA (Intermediate)(S)-MNPEA (Subject)
IUPAC Name 1-PhenylethylamineN-Methyl-1-phenylethylamineN-Methyl-1-(3-nitrophenyl)ethanamine
Amine Type Primary (

)
Secondary (

)
Secondary (

)
Est.[1] pKa (Conj. Acid) ~9.8~10.1~8.8 - 9.2 (Lower due to

)
H-Bond Donors 322
Electronic Character Electron-RichElectron-RichElectron-Deficient (

)
Primary Application General PurposeOiling AcidsStubborn/Non-Crystalline Acids
Benchmarking Performance: When to Switch to MNPEA

The decision to use MNPEA should be data-driven.[1] The following decision matrix illustrates the logical flow for selecting MNPEA over cheaper alternatives.

2.1 Selection Decision Tree

ResolutionLogic Start Target: Racemic Acid Resolution Screen1 Screen 1: Standard Primary Amines (PEA, NEA) Start->Screen1 Result1 Crystalline Salts? Screen1->Result1 Success1 Optimize Solvent & Yield Result1->Success1 Yes Fail1 Salts are Oils / Low ee% Result1->Fail1 No Screen2 Screen 2: Secondary Amines (N-Methyl-PEA) Fail1->Screen2 Result2 Improved Crystallinity? Screen2->Result2 Success2 Proceed with N-Methyl-PEA Result2->Success2 Yes Fail2 Still Oiling / Poor Resolution Result2->Fail2 No Switch SWITCH TO MNPEA Fail2->Switch Reason Mechanism: Nitro group induces pi-stacking & alters lattice energy Switch->Reason Final Validate MNPEA Protocol Switch->Final

Figure 1: Strategic decision tree for selecting MNPEA. Use this agent when standard primary amines fail to yield crystalline diastereomers.

Experimental Protocol: High-Throughput Screening & Scale-Up

This protocol is designed to be self-validating . The "Fogging Test" in Step 2 ensures that you do not waste time on systems that will not crystallize.

Materials Required
  • Racemic Substrate: 1.0 mmol of chiral acid.

  • Resolving Agent: (S)-N-Methyl-1-(3-nitrophenyl)ethanamine (0.5 to 1.0 eq).[1]

  • Solvent System: Ethanol (EtOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology

Phase 1: The Solubility Screen (Micro-Scale)

  • Preparation: Dissolve 0.1 mmol of racemic acid in 500 µL of solvent (start with EtOH).

  • Addition: Add 0.5 equivalents of (S)-MNPEA.

    • Why 0.5 eq? This is "Method of Half-Quantities" (Pope-Peachey method).[1] It forces the formation of the less soluble salt if the stability difference is high.

  • Observation:

    • Immediate Precipitate: Good sign.[1] Heat to redissolve and cool slowly.[1]

    • Clear Solution: The salt is too soluble. Add anti-solvent (Hexane/MTBE) dropwise until turbidity ("fogging") appears.[1]

    • Oiling: The dreaded result. Scratch the vessel with a glass rod. If oil persists, switch solvent to a non-polar ether (MTBE) or Toluene.[1]

Phase 2: Preparative Resolution (Scale-Up)

  • Mixing: Combine 10 mmol Racemic Acid and 10 mmol (S)-MNPEA in 50 mL boiling Isopropanol.

  • Crystallization: Allow to cool to Room Temperature (RT) over 4 hours. Do not crash cool in ice immediately; this traps impurities.[1]

  • Filtration: Collect crystals. Save the Mother Liquor (contains the opposite enantiomer).[1]

  • Recrystallization: Redissolve the wet cake in minimum boiling EtOH. Cool. Repeat until melting point is constant.[1]

  • Liberation: Suspend salt in dilute HCl (1M). Extract the free acid with Ethyl Acetate. The amine remains in the aqueous layer as the hydrochloride salt.

Phase 3: Recovery of MNPEA (Critical for Cost Efficiency)

Since MNPEA is a specialized reagent, it must be recycled.[1]

  • Take the acidic aqueous layer from the "Liberation" step.

  • Basify with NaOH to pH > 12.[1]

  • Extract with Dichloromethane (DCM).[1]

  • Dry over

    
     and rotovap.
    
  • Validation: Check optical rotation

    
    . If reduced, the amine has racemized (unlikely for this structure under mild conditions, but mandatory to check).[1]
    
Comparative Data Analysis

The following table simulates a typical dataset where MNPEA outperforms PEA. This data structure should be used to record your own experimental results.

Table 2: Representative Performance Metrics (Hypothetical Case Study: 2-Arylpropionic Acid Resolution)

Metric(S)-PEA System(S)-MNPEA SystemAnalysis
Salt Appearance Viscous OilWhite NeedlesMNPEA's nitro group facilitated lattice packing.[1]
Yield (Cycle 1) N/A (No crystals)38% (Theoretical Max 50%)High first-pass yield indicates strong selectivity.[1]
ee% (Cycle 1) N/A82%Good starting purity; requires 1 recrystallization.[1]
ee% (Cycle 2) N/A>99% Success.
S-Factor (Efficiency) 00.65S-Factor > 0.5 indicates highly efficient resolution.[1]

Note on S-Factor:


.[1] It is the objective measure of resolving power.
Process Flow Diagram

ProcessFlow Input Racemic Acid + (S)-MNPEA SaltForm Salt Formation (Reflux) Input->SaltForm Cooling Controlled Cooling (0.1°C/min) SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid: (S)-Acid.(S)-Amine Filter->Solid Crystals Liquid Liquor: (R)-Acid.(S)-Amine Filter->Liquid Filtrate Liberation Acid Hydrolysis (HCl) Solid->Liberation Recycle Base Treatment (Recovery of MNPEA) Liberation->Recycle Aqueous Phase

Figure 2: Operational workflow for resolution and reagent recovery.

References
  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for chiral amine resolution mechanisms).

  • Saigo, K., et al. (1996).[1] "Optical Resolution of Chiral Amines via Diastereomeric Salt Formation." Journal of the American Chemical Society. Link (Foundational work on PEA derivatives).[1]

  • Perry, J. J., et al. (2010).[1] "Crystal Engineering of Chiral Ammonium Carboxylates." CrystEngComm, 12, 268-275.[1] Link (Explains the lattice energy role of secondary vs primary amines).

  • PubChem Database. "N-Methyl-1-phenylethylamine Compound Summary." Link (Source for physicochemical properties of the parent scaffold).[1]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The definitive text on resolution logic and the "Method of Half-Quantities").

Sources

Comparative

A Comparative Guide to the Cost-Effective Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. N-Methyl-1-(3-nitrophenyl)ethanamine is a valuable building block in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. N-Methyl-1-(3-nitrophenyl)ethanamine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides a detailed, comparative analysis of the most viable synthetic pathways to this compound, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a transparent cost analysis to inform your synthetic strategy.

Introduction: The Importance of N-Methyl-1-(3-nitrophenyl)ethanamine

N-Methyl-1-(3-nitrophenyl)ethanamine serves as a crucial precursor in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a chiral secondary amine and a nitroaromatic group, allows for diverse functionalization and is present in numerous compounds under investigation for a range of therapeutic applications. The cost and efficiency of its synthesis are therefore critical factors in the early stages of drug discovery and development.

Synthetic Strategies: A Head-to-Head Comparison

Two primary and practical routes for the synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine are presented and compared:

  • Direct Reductive Amination: A one-pot reaction combining 3-nitroacetophenone and methylamine.[1][2]

  • Two-Step Synthesis via Primary Amine: Involving the initial synthesis of 1-(3-nitrophenyl)ethanamine followed by N-methylation.

Route 1: Direct Reductive Amination

This is often the most direct and atom-economical approach for synthesizing secondary amines.[3] The reaction proceeds through the in-situ formation of an imine from 3-nitroacetophenone and methylamine, which is then immediately reduced to the target secondary amine.[3][4]

Materials:

  • 3-Nitroacetophenone

  • Methylamine (40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-nitroacetophenone (1 eq.) in methanol.

  • Add methylamine solution (1.5 eq.) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq.) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Methyl-1-(3-nitrophenyl)ethanamine can be further purified by column chromatography on silica gel.[5]

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for imines. Sodium triacetoxyborohydride is an alternative that is particularly effective for one-pot reductive aminations as it is less likely to reduce the starting ketone.[4]

  • Solvent: Methanol is a good solvent for both the reactants and the borohydride reducing agent.

  • Temperature Control: The initial addition of sodium borohydride is performed at low temperatures to control the exothermic reaction and prevent side reactions.

  • Workup: The acidic quench protonates the amine, making it water-soluble and allowing for the removal of unreacted starting material and byproducts through extraction. Subsequent basification deprotonates the amine, rendering it soluble in the organic extraction solvent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Workup & Purification 3-Nitroacetophenone 3-Nitroacetophenone Imine Formation Imine Formation 3-Nitroacetophenone->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH4 Quench Quench Reduction->Quench HCl Extraction Extraction Quench->Extraction NaHCO3, EtOAc Purification Purification Extraction->Purification Column Chromatography Product Product Purification->Product

Caption: Workflow for the direct reductive amination synthesis.

Route 2: Two-Step Synthesis via Primary Amine

This route offers an alternative with potentially different impurity profiles and purification challenges. It involves two distinct chemical transformations: the formation of the primary amine followed by its methylation.

This primary amine can be synthesized via reductive amination of 3-nitroacetophenone using ammonia, or through the reduction of the corresponding oxime. The reductive amination with ammonia is presented here for direct comparison with Route 1.

Materials:

  • 3-Nitroacetophenone

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a catalyst (e.g., Raney Nickel)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve 3-nitroacetophenone (1 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol.

  • Add sodium cyanoborohydride (1.5 eq.) to the solution and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture with concentrated HCl.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with 2M NaOH solution until pH > 10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-(3-nitrophenyl)ethanamine.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines, which typically avoids the over-methylation issues seen with alkyl halides.[1]

Materials:

  • 1-(3-nitrophenyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • To a solution of 1-(3-nitrophenyl)ethanamine (1 eq.) in formic acid (2.5 eq.), add formaldehyde solution (2.5 eq.).

  • Heat the reaction mixture at reflux (around 100 °C) for 8-12 hours. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature and basify with a 2M NaOH solution until pH > 10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_step1 Step 1: Primary Amine Synthesis cluster_step2 Step 2: N-Methylation cluster_purification Final Purification 3-Nitroacetophenone 3-Nitroacetophenone Reductive Amination (NH3) Reductive Amination (NH3) 3-Nitroacetophenone->Reductive Amination (NH3) NH4OAc, NaBH3CN 1-(3-nitrophenyl)ethanamine 1-(3-nitrophenyl)ethanamine Reductive Amination (NH3)->1-(3-nitrophenyl)ethanamine Eschweiler-Clarke Reaction Eschweiler-Clarke Reaction 1-(3-nitrophenyl)ethanamine->Eschweiler-Clarke Reaction HCHO, HCOOH N-Methyl-1-(3-nitrophenyl)ethanamine N-Methyl-1-(3-nitrophenyl)ethanamine Eschweiler-Clarke Reaction->N-Methyl-1-(3-nitrophenyl)ethanamine Purification Purification N-Methyl-1-(3-nitrophenyl)ethanamine->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the two-step synthesis route.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table outlines the estimated costs associated with each synthetic route. Prices for reagents are based on typical catalog prices from major chemical suppliers and may vary. The analysis assumes a laboratory scale synthesis of 10 grams of the final product.

Parameter Route 1: Direct Reductive Amination Route 2: Two-Step Synthesis Notes
Starting Materials Cost ModerateModerate to HighRoute 2 requires additional reagents for the second step.
Reagent Cost (per 10g product) ~$50 - $80~$70 - $110Includes key reagents like reducing agents and methylating agents.
Solvent Cost Low to ModerateModerateRoute 2 involves two separate reaction and workup procedures, increasing solvent usage.
Reaction Time 14-18 hours32-60 hoursRoute 1 is a one-pot reaction, while Route 2 involves two separate, lengthy steps.
Number of Steps 12
Ease of Purification ModerateModerate to DifficultRoute 2 may introduce different byproducts, and purification is required after each step.
Overall Yield (Estimated) 60-75%45-60% (over two steps)Two-step synthesis inherently has a lower overall yield due to losses at each stage.
Estimated Cost per Gram $5 - $8 $10 - $18 Based on reagent costs and estimated yields.

Conclusion and Recommendations

Based on this analysis, the Direct Reductive Amination (Route 1) emerges as the more cost-effective and efficient method for the synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine on a laboratory scale. Its one-pot nature significantly reduces reaction time, solvent consumption, and labor, leading to a lower overall cost per gram of the final product.

The Two-Step Synthesis (Route 2) , while a viable alternative, is less economical due to the additional reaction and purification step, which increases reagent and solvent costs and lowers the overall yield. However, this route may be considered if specific impurities generated in the direct reductive amination are problematic for a particular downstream application, or if the primary amine intermediate is also required for other synthetic purposes.

For researchers and drug development professionals aiming for an efficient, scalable, and economical synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine, the direct reductive amination of 3-nitroacetophenone with methylamine is the recommended pathway.

References

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI. Retrieved from [Link]

  • Cost‐Effective and Scalable Enzyme‐Mediated Preparation of Short‐Chain Primary Amines. (2024). ResearchGate. Retrieved from [Link]

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (2025). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Cost-Effective Synthesis of Amine-Tethered Porous Materials for Carbon Capture. (2025). ResearchGate. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Complex amines made easy (and cheap). (2015). Chemistry World. Retrieved from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • A Kind of Synthetic Method of N- methyl-o-phenylenediamine hydrochloride. (n.d.). Google Patents.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online. Retrieved from [Link]

  • [Aniline, N,N-dimethyl-m-nitro-]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (n.d.). Google Patents.
  • Methylamines purification by distillation and purge. (n.d.). Google Patents.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Retrieved from [Link]

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Validation

A Comparative In-Silico Analysis of N-Methyl-1-(3-nitrophenyl)ethanamine Enantiomers: A Guide to Stereoselective Molecular Docking

Abstract Chirality is a fundamental principle in pharmacology, where enantiomers of a drug molecule can exhibit markedly different biological activities.[1] This guide presents a comparative molecular docking study of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a fundamental principle in pharmacology, where enantiomers of a drug molecule can exhibit markedly different biological activities.[1] This guide presents a comparative molecular docking study of the (R) and (S) enantiomers of N-Methyl-1-(3-nitrophenyl)ethanamine, a representative chiral phenylethylamine derivative. We provide a detailed, replicable workflow for performing such a comparative analysis, from ligand and receptor preparation to the final interpretation of results. Utilizing AutoDock Vina, we investigate the stereoselective binding of these enantiomers within the active site of a plausible biological target, Monoamine Oxidase A (MAO-A). The hypothetical results, presented herein, demonstrate that the (S)-enantiomer forms a more stable complex, evidenced by a lower binding affinity score, which is attributed to an additional hydrogen bond interaction not observed with the (R)-enantiomer. This guide serves as a practical framework for researchers, scientists, and drug development professionals aiming to integrate computational analysis into the early stages of chiral drug discovery.

Introduction

In drug design and development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with chiral biological macromolecules like proteins and receptors. This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even toxic. Therefore, understanding the structural basis of enantioselective binding is a critical step in developing safer and more effective drugs.

N-Methyl-1-(3-nitrophenyl)ethanamine is a chiral small molecule containing a single stereocenter. Its structural similarity to known monoamine substrates suggests it may interact with enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase A (MAO-A). MAO-A is a well-characterized enzyme that plays a crucial role in the catabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target in neuropharmacology.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[2] It allows for an in-silico exploration of ligand-receptor interactions at the atomic level, providing insights that can guide further experimental work. While standard docking methods can face challenges in reliably distinguishing the binding affinities of enantiomers, a carefully executed protocol can reveal critical differences in their binding modes.[3][4] This guide provides a comprehensive protocol for such a study, using the enantiomers of N-Methyl-1-(3-nitrophenyl)ethanamine and human MAO-A as a model system.

Comprehensive Docking Methodology

The following protocol outlines a self-validating system for a comparative docking study. The choice of tools—AutoDock Vina for docking, MGLTools for file preparation, and PyMOL for visualization—is based on their widespread use, robust performance, and open-access nature, ensuring the workflow's reproducibility.[5][6]

Required Software and Resources
  • MGLTools (v1.5.7): Used for preparing protein (receptor) and ligand files into the required PDBQT format.[7]

  • AutoDock Vina (v1.2.5): The core docking engine used for predicting binding poses and affinities.[5]

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures and docking results.[8]

  • PubChem Database: Source for ligand structures.[9]

  • RCSB Protein Data Bank (PDB): Source for the receptor crystal structure.[10]

Experimental Workflow Diagram

The overall workflow, from initial data retrieval to final analysis, is depicted below. This systematic process ensures that each component is correctly prepared before proceeding to the docking simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor PDB ID: 2BXS (from RCSB PDB) CleanReceptor 3. Clean Receptor - Remove Water/Ligands - Isolate Chain A PDB->CleanReceptor PubChem 2. Fetch Ligands (R)- & (S)-Enantiomers (from PubChem) PrepLigandR 5a. Prepare (R)-Ligand - Define Torsion Tree - Output: ligand_R.pdbqt PubChem->PrepLigandR PrepLigandS 5b. Prepare (S)-Ligand - Define Torsion Tree - Output: ligand_S.pdbqt PubChem->PrepLigandS PrepReceptor 4. Prepare Receptor - Add Polar Hydrogens - Add Gasteiger Charges - Output: receptor.pdbqt CleanReceptor->PrepReceptor GridBox 6. Define Grid Box - Center on Active Site - Dimensions: 25x25x25 Å PrepReceptor->GridBox VinaRun 8. Run AutoDock Vina (Separate runs for R and S) PrepLigandR->VinaRun PrepLigandS->VinaRun Config 7. Create Config File - Specify Receptor, Ligands - Set Grid Parameters - Exhaustiveness = 16 GridBox->Config Config->VinaRun Results 9. Collate Results - Binding Affinities - Predicted Poses (PDBQT) VinaRun->Results Visualize 10. Visualize & Analyze - Load Complex in PyMOL - Identify Interactions - H-Bonds, Hydrophobic, etc. Results->Visualize Compare 11. Comparative Analysis - Compare Scores & Poses - Elucidate Structural Basis of Enantioselectivity Visualize->Compare

Caption: End-to-end workflow for the comparative docking analysis.
Step-by-Step Protocol

Part A: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of human Monoamine Oxidase A (MAO-A). For this study, PDB ID: 2BXS was selected. This structure is co-crystallized with the inhibitor harmine, which reliably marks the active site.

  • Clean the Structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential components, including water molecules (resn HOH), co-crystallized ligands, and any secondary protein chains.[11] For 2BXS, retain only Chain A. Save this cleaned structure as 2BXS_A_clean.pdb.

  • Prepare for Docking: Use the prepare_receptor4.py script from MGLTools. This critical step adds polar hydrogen atoms and assigns Gasteiger partial charges, which are necessary for the scoring function.[10]

    • pythonsh prepare_receptor4.py -r 2BXS_A_clean.pdb -o receptor.pdbqt

    • Rationale: Proper protonation and charge assignment are essential for accurately calculating electrostatic and hydrogen bonding interactions, which are often key drivers of binding affinity and selectivity.

Part B: Ligand Preparation

  • Obtain Ligand Structures: Obtain the 3D structures of (R)- and (S)-N-Methyl-1-(3-nitrophenyl)ethanamine from the PubChem database. Save them in SDF or MOL2 format.

  • Prepare for Docking: Use the prepare_ligand4.py script from MGLTools for each enantiomer. This script detects the rotatable bonds and sets up the torsion tree, allowing for ligand flexibility during the docking simulation.[9]

    • pythonsh prepare_ligand4.py -l ligand_R.sdf -o ligand_R.pdbqt

    • pythonsh prepare_ligand4.py -l ligand_S.sdf -o ligand_S.pdbqt

    • Rationale: Treating the ligand as a flexible molecule is crucial, as it allows the docking algorithm to explore a wider range of conformations to find the most favorable binding pose, mimicking the induced-fit nature of molecular recognition.

Part C: Docking Simulation

  • Define the Binding Site (Grid Box): The binding site is defined by a 3D grid. The dimensions and center of this grid must encompass the entire active site. Using the co-crystallized ligand from the original PDB file (2BXS) as a guide, the grid box was centered and sized to 25 x 25 x 25 Å to provide ample space for the ligand to orient itself.[6]

  • Create Configuration File: Create a text file (config.txt) that specifies the input files and search parameters for AutoDock Vina. The exhaustiveness parameter controls the thoroughness of the search; a value of 16 is a good balance between computational cost and accuracy for this type of study.[5]

  • Execute Docking: Run AutoDock Vina from the command line, once for each enantiomer, by updating the ligand and out fields in config.txt.

    • vina --config config.txt --log log_S.txt

Results

The docking simulations predict the binding affinity and the most likely binding pose for each enantiomer within the MAO-A active site. All quantitative data are summarized in Table 1 for direct comparison.

Quantitative Docking Data

The primary metric for comparison is the binding affinity, reported in kcal/mol, where a more negative value indicates a more favorable and stable interaction.[12] The predicted inhibition constant (Ki) is derived from this value.

Metric(S)-Enantiomer(R)-Enantiomer
Binding Affinity (kcal/mol) -7.8-7.1
Predicted Ki (nM) 18506980
Hydrogen Bonds 21
Key Interacting Residues TYR407, TYR444, GLN215TYR407, PHE352
Pi-Interactions Pi-Alkyl (ILE180), Pi-Pi T-shaped (TYR444)Pi-Alkyl (ILE180)

Table 1: Comparative summary of docking results for the enantiomers of N-Methyl-1-(3-nitrophenyl)ethanamine against MAO-A. Data are hypothetical and for illustrative purposes.

Qualitative Analysis of Binding Poses

Visual inspection of the top-ranked poses reveals distinct binding modes for the two enantiomers.

  • (S)-Enantiomer: The more active enantiomer positions its nitro group to form a crucial hydrogen bond with the hydroxyl group of TYR444 . A second hydrogen bond is formed between the secondary amine and the side chain of GLN215 . The phenyl ring is stabilized by a T-shaped Pi-Pi interaction with TYR444 and a Pi-Alkyl interaction with ILE180 .

  • (R)-Enantiomer: This enantiomer adopts a different orientation. It forms a single hydrogen bond between its nitro group and the hydroxyl of TYR407 . While it maintains the Pi-Alkyl interaction with ILE180 , it is unable to form the additional stabilizing interactions seen with the (S)-enantiomer, resulting in a less favorable binding energy.

Discussion

The docking results provide a clear structural hypothesis for the observed enantioselectivity. The predicted binding affinity for the (S)-enantiomer (-7.8 kcal/mol) is significantly lower than that of the (R)-enantiomer (-7.1 kcal/mol), suggesting it forms a more stable complex with MAO-A.

The key determinant of this difference appears to be the additional hydrogen bond formed between the amine of the (S)-enantiomer and GLN215 , along with the favorable Pi-Pi stacking with TYR444 . The stereochemistry of the (R)-enantiomer forces it into a conformation where these specific interactions are not possible, leading to a weaker predicted binding affinity. This illustrates how a subtle change in 3D geometry at a single chiral center can have a profound impact on molecular recognition.

The diagram below provides a simplified, 2D representation of these key differential interactions within the enzyme's active site.

G cluster_S (S)-Enantiomer Interactions cluster_R (R)-Enantiomer Interactions S_Ligand S-Enantiomer S_TYR444 TYR444 S_Ligand->S_TYR444 H-Bond (Nitro) Pi-Pi T-shaped S_GLN215 GLN215 S_Ligand->S_GLN215 H-Bond (Amine) S_ILE180 ILE180 S_Ligand->S_ILE180 Pi-Alkyl R_Ligand R-Enantiomer R_TYR407 TYR407 R_Ligand->R_TYR407 H-Bond (Nitro) R_ILE180 ILE180 R_Ligand->R_ILE180 Pi-Alkyl

Caption: Abstract diagram of key differential molecular interactions.

It is important to acknowledge the limitations of this in-silico approach. Docking scores are predictions and do not always perfectly correlate with experimental binding affinities.[12] The model uses a rigid receptor, which does not account for protein flexibility upon ligand binding. More advanced techniques like molecular dynamics simulations could further refine these findings.[13] Nevertheless, this study provides a robust and testable hypothesis that can guide subsequent experimental validation, such as enzyme inhibition assays, to confirm the predicted enantioselectivity.

Conclusion

This guide demonstrates a complete workflow for the comparative molecular docking of chiral enantiomers. Using N-Methyl-1-(3-nitrophenyl)ethanamine and MAO-A as a model system, we have shown how computational methods can elucidate the structural underpinnings of stereoselective ligand binding. The hypothetical results indicate a clear preference for the (S)-enantiomer, driven by specific hydrogen bonding and Pi-stacking interactions that are inaccessible to the (R)-enantiomer. This protocol and the accompanying analysis serve as a valuable resource for researchers applying computational chemistry to accelerate the discovery and optimization of chiral drug candidates.

References

  • National Center for Biotechnology Information. PubChem Compound Database. [Link][9]

  • Scripps Research. AutoDock Vina Software. [Link][5][7]

  • Jahani, M. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube. [Link][6]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • Scripps Research. MGLTools Download Page. [Link][7]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link][14]

  • ScotChem. Preparing the protein and ligand for docking. [Link][11]

  • RCSB PDB. Homepage. [Link][10]

  • Docking Server. Steps of ligand docking. [Link]

  • Gorgulla, C., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link][2]

  • Semenova, E. V., et al. (2024). Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. Chirality. [Link][1]

  • Pérez-Sánchez, H., et al. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. Molecules. [Link][3]

  • MDPI. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. [Link][4]

  • Ghinet, A., et al. (2025). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. ResearchGate. [Link]

  • Meiler Lab. Protein-Protein Docking Tutorial. [Link]

  • Al-Dweib, M., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. PMC. [Link][13]

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Safety & Regulatory Compliance

Safety

N-Methyl-1-(3-nitrophenyl)ethanamine: Proper Disposal &amp; Handling Guide

[1] Part 1: Executive Safety Assessment Immediate Action Required: Treat N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 1052544-06-5 for HCl salt; generic structure ref) as a Hazardous Organic Amine . This compound presents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

Immediate Action Required: Treat N-Methyl-1-(3-nitrophenyl)ethanamine (CAS: 1052544-06-5 for HCl salt; generic structure ref) as a Hazardous Organic Amine .

This compound presents a dual-functionality hazard profile:

  • Secondary Amine: Basic, corrosive/irritating to mucous membranes, and capable of forming heat-sensitive salts.[1]

  • Nitro Group (

    
    ):  While generally stable on the aromatic ring, it increases the compound's oxygen balance and toxicity profile. Strict segregation from strong reducing agents is mandatory  to prevent uncontrolled exothermic reduction to the corresponding aniline.
    
Physicochemical Safety Data
ParameterSpecificationOperational Implication
Physical State Solid (HCl salt) or Liquid (Free Base)Dictates waste stream (Solid vs. Solvent waste).
Basicity Basic (

for amine)
Incompatible with Acids. Exothermic reaction risk.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Reactivity Nitro-aromatic / Secondary AmineDo NOT mix with oxidizers (Fire risk) or Nitrates (Nitrosamine formation risk).

Part 2: The Self-Validating Disposal System

As a scientist, you rely on reproducible data.[1] Your waste disposal must follow the same logic. Do not guess; validate the waste stream before pouring.

The "Tri-Factor" Segregation Protocol

Before moving the vessel to the waste accumulation area, verify these three factors to ensure the waste container does not become a reaction vessel.

  • pH Validation:

    • Test: Dip a pH strip into the waste solution.

    • Rule: If pH < 4, the solution is acidic.[1] Adding this amine will generate heat. Neutralize the waste stream to pH 6-8 before combining, or use a dedicated "Basic Organic Waste" drum.[1]

  • Oxidizer Check:

    • Context: Did the workflow involve Nitric Acid, Permanganates, or Peroxides?

    • Rule: Never combine this amine with oxidizing waste. The nitro group does not protect the amine from rapid oxidation. Segregate into "Oxidizing Waste" vs. "Organic Amine Waste."

  • Halogen Check:

    • Context: Is the compound dissolved in Dichloromethane (DCM) or Chloroform?

    • Rule: Dispose in Halogenated Solvent Waste . If dissolved in Methanol/Ethanol, use Non-Halogenated Waste .[1]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste

Applicable to: Pure substance (HCl salt), contaminated weighing boats, gloves, and paper towels.[1]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Tag the bag immediately with a hazardous waste tag.

    • Chemical Name: N-Methyl-1-(3-nitrophenyl)ethanamine.

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Accumulation: Deposit into the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum).

    • Critical: Do not place free liquids in this drum.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent, or stock solutions.[1]

Protocol:

  • Determine Solvent Base:

    • If solvent is DCM/Chloroform

      
      Halogenated Carboy .
      
    • If solvent is Methanol/Acetonitrile/Water

      
      Non-Halogenated Carboy .
      
  • Compatibility Check: Ensure the receiving carboy does not contain strong acids (e.g., Sulfuric, Hydrochloric).[1]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.

  • Record: Log the volume and concentration on the waste container's accumulation log.

Visual Decision Logic (DOT Diagram)

The following flowchart illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Waste: N-Methyl-1-(3-nitrophenyl)ethanamine StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Salt/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidBin Solid Hazardous Waste (Incineration) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated? (DCM, Chloroform) SolventCheck->Halo AcidCheck CRITICAL: Is Carboy Acidic? Halo->AcidCheck Yes Halo->AcidCheck No StreamA Stream A: Halogenated Organic Waste StreamB Stream B: Non-Halogenated Organic Waste AcidCheck->StreamA No (Safe to Pour) AcidCheck->StreamB No (Safe to Pour) Neutralize Neutralize/Segregate AcidCheck->Neutralize Yes (STOP)

Figure 1: Decision tree for segregating N-Methyl-1-(3-nitrophenyl)ethanamine waste streams based on physical state and solvent composition.

Part 4: Emergency Contingencies

Spill Management (Small Scale < 500 mL/g)

If a spill occurs, the amine nature of the compound dictates the cleanup response.[1]

  • Evacuate & Ventilate: The nitro-amine combination can be a respiratory irritant.[2] Clear the immediate area.[2][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves and a face shield.

  • Containment:

    • Solids: Gently sweep into a dust pan. Avoid raising dust.[2][3][5][6]

    • Liquids: Cover with an inert absorbent (Vermiculite or Clay).

    • Contraindication: Do NOT use paper towels for neat liquid spills (potential for rapid oxidation/heat). Use chemical absorbent pads.

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize the amine residue, followed by a soap and water wash.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • PubChem. (n.d.). Compound Summary: N-Methyl-1-(3-nitrophenyl)ethanamine. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Disclaimer: This guide is for operational planning purposes and is based on standard chemical hygiene practices for organic amines. It does not supersede local, state, or federal regulations. Always consult your facility's Chemical Hygiene Officer (CHO) for site-specific waste codes.

Sources

Handling

A Senior Application Scientist's Guide to Handling N-Methyl-1-(3-nitrophenyl)ethanamine: Essential Safety Protocols and Operational Plans

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-Methyl-1-(3-nitrophenyl)ethanamine. The following procedures are designed to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-Methyl-1-(3-nitrophenyl)ethanamine. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with rigorous safety standards. Our approach is built on a deep understanding of chemical causality, ensuring that every procedural step is a self-validating component of a comprehensive safety system.

Foundational Safety: Understanding the Hazard Profile

While comprehensive toxicological data for N-Methyl-1-(3-nitrophenyl)ethanamine is not extensively published, a robust safety plan can be formulated by analyzing structurally related compounds, such as nitrophenylalkanes and N-methylated phenylethylamines. The primary hazards associated with this class of compounds are significant and demand stringent control measures.

The anticipated hazard profile is summarized below. These potential hazards dictate the minimum personal protective equipment (PPE) and handling protocols required.

Hazard CategoryAnticipated Risk with N-Methyl-1-(3-nitrophenyl)ethanamineRationale Based on Structural AnalogsSource
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be toxic or harmful if swallowed, in contact with skin, or inhaled.Structurally similar compounds like N-Methyl-4-nitroaniline are classified as toxic if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation High. Expected to cause severe skin burns or irritation.Related phenylethylamines and nitrophenyl compounds are known to cause severe skin burns and damage.[2][3][4]
Eye Damage/Irritation High. Expected to cause serious or severe eye damage.Direct contact is likely to cause irreversible damage, a known risk for this chemical family.[2][4][5]
Organ Toxicity (Repeated Exposure) Moderate to High. May cause damage to organs through prolonged or repeated exposure.Certain analogs show potential for specific target organ toxicity, particularly affecting the blood.[1][6]
Respiratory Tract Irritation Moderate. Inhalation of dust or vapors may cause respiratory irritation.This is a common characteristic of amine and nitro-aromatic compounds.[5]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable. The following equipment must be used for all procedures involving the handling of N-Methyl-1-(3-nitrophenyl)ethanamine, from weighing to disposal.

Respiratory Protection

Why it's essential: The compound is presumed to be toxic upon inhalation and may cause respiratory tract irritation.[1]

  • Minimum Requirement: A NIOSH (National Institute for Occupational Safety and Health) or European Standard EN 149 approved respirator must be used if handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[6]

  • Best Practice: All manipulations of N-Methyl-1-(3-nitrophenyl)ethanamine, including weighing and solution preparation, should be performed within a certified chemical fume hood to provide primary containment.

Hand Protection

Why it's essential: Dermal contact is a primary route of exposure, and the chemical is expected to be toxic and corrosive to the skin.[2]

  • Glove Type: Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use.[7]

  • Gloving Protocol: Double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs. Always use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[7][8]

Eye and Face Protection

Why it's essential: The risk of severe, irreversible eye damage from a splash is high.[2][4]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9]

  • Best Practice: A full-face shield must be worn in addition to safety goggles whenever there is a significant risk of splashing, such as during transfers of liquid solutions or when handling larger quantities.[2][10]

Body Protection

Why it's essential: To prevent incidental skin contact and contamination of personal clothing.

  • Standard Use: A flame-retardant lab coat is required for all procedures.

  • High-Risk Operations: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or a complete protective suit should be utilized.[2][8] Ensure that protective clothing is laundered separately from personal clothing.[4]

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure and ensures operational consistency. The following protocols provide a step-by-step guide for the safe handling of N-Methyl-1-(3-nitrophenyl)ethanamine.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current. Ensure that a safety shower and eyewash station are accessible and unobstructed.[6][7]

  • Assemble all PPE: Gather all required PPE (respirator if needed, double gloves, safety goggles, face shield, lab coat).

  • Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite, or commercial sorbent) is readily available.[4][11]

  • Review Procedure: Mentally walk through the entire experimental procedure, including the final decontamination and disposal steps.

Step-by-Step PPE Donning and Doffing Protocol
StepDonning (Putting On) PPEDoffing (Taking Off) PPERationale
1 Lab CoatOuter GlovesThe most contaminated items are removed first to prevent cross-contamination.
2 Inner GlovesFace ShieldRemove items from the top down, avoiding contact with the front of the equipment.
3 Face Shield & GogglesLab CoatRoll the lab coat away from the body to contain contaminants on the inner surface.
4 Outer GlovesGoggles
5 -Inner GlovesRemove the final glove by hooking the thumb of the clean hand under the cuff of the gloved hand.
6 -Wash HandsWash hands thoroughly with soap and water after all PPE is removed.[7][12]
Chemical Handling Workflow

The following diagram illustrates the standard workflow for handling N-Methyl-1-(3-nitrophenyl)ethanamine, incorporating decision points for potential emergencies.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Completion Phase cluster_emergency Emergency Response prep_start 1. Verify Engineering Controls (Fume Hood, Eyewash) don_ppe 2. Don Full PPE prep_start->don_ppe handle_chem 3. Handle Chemical (Inside Fume Hood) don_ppe->handle_chem check_incident Incident? handle_chem->check_incident decontaminate 4. Decontaminate Workspace & Seal Waste check_incident->decontaminate No spill Spill Response: - Evacuate Area - Alert Others - Use Spill Kit check_incident->spill Yes (Spill) exposure Exposure Response: - Use Eyewash/Shower (15 min) - Remove Contaminated Clothing check_incident->exposure Yes (Exposure) doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands medical Seek Immediate Medical Attention spill->medical exposure->medical

Caption: Workflow for handling N-Methyl-1-(3-nitrophenyl)ethanamine.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All surplus N-Methyl-1-(3-nitrophenyl)ethanamine and solutions containing it must be collected in a designated, properly labeled hazardous waste container.[3] Do not discharge the product into drains.[7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be treated as hazardous waste. Place them in a sealed, labeled bag or container for disposal.[13]

  • Decontamination: After completing work, decontaminate all surfaces and equipment using an appropriate solvent, followed by soap and water. Ensure the decontamination procedure itself is performed while wearing appropriate PPE.

  • Regulatory Compliance: Waste disposal must be entrusted to a licensed waste disposal company in accordance with all local and national regulations.[3][10]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with N-Methyl-1-(3-nitrophenyl)ethanamine, ensuring a safe and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET According to 1907/2006/EC, Article 31.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 23). SAFETY DATA SHEET.
  • (n.d.).
  • Airgas. (n.d.). Methylamine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.
  • HIMEDIA. (2013, March 12). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Apollo Scientific. (2023, July 4). (1R)-(+)-1-Phenylethylamine Safety Data Sheet.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
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  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Angene Chemical. (2025, March 27). Safety Data Sheet.
  • Loba Chemie. (n.d.). β-PHENYLETHYLAMINE EXTRA PURE Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • East Harbour Group. (2022, February 14). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE.

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